Ipodate sodium
Description
Ionic monomeric contrast media. Usually the sodium or calcium salts are used for examination of the gall bladder and biliary tract. (From Martindale, The Extra Pharmacopoeia, 30th ed, p704)
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZUGUCWJVEQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048271 | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-56-3 | |
| Record name | Ipodate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iopodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPODATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Inhibitory Mechanism of Ipodate Sodium on Deiodinase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of ipodate sodium on iodothyronine deiodinase enzymes. This compound, an oral cholecystographic agent, is a potent inhibitor of deiodinase enzymes, which are crucial for the activation and inactivation of thyroid hormones. This document details the molecular interactions, kinetic properties, and physiological consequences of this inhibition. It serves as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data on inhibitory potency, and visual representations of the underlying biochemical pathways.
Introduction to Deiodinase Enzymes
Iodothyronine deiodinases are a family of selenoenzymes that play a critical role in thyroid hormone homeostasis. They are responsible for the tissue-specific activation of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3), and the inactivation of both T4 and T3. The three major isoforms of deiodinases—Type 1 (D1), Type 2 (D2), and Type 3 (D3)—differ in their tissue distribution, substrate preference, and kinetic properties, thereby providing a sophisticated level of local and systemic thyroid hormone regulation.
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 is involved in both the outer and inner ring deiodination of thyroid hormones. It is a major contributor to the circulating pool of T3.
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 exclusively catalyzes the outer ring deiodination of T4 to produce T3. It is crucial for local T3 generation in specific tissues.
-
Type 3 Deiodinase (D3): Predominantly expressed in the placenta, fetal tissues, and brain, D3 is the primary inactivating deiodinase, catalyzing the inner ring deiodination of T4 and T3.
This compound: An Overview
This compound is an iodine-containing contrast agent historically used for cholecystography. Its clinical utility extends to the management of hyperthyroidism, particularly in cases of thyroid storm, due to its ability to rapidly decrease serum T3 levels.[1][2] This effect is primarily attributed to its potent inhibition of deiodinase enzymes.[3] The active form of this compound is iopanoic acid.
Mechanism of Action of this compound on Deiodinases
This compound, through its active form iopanoic acid, exerts its inhibitory effect on deiodinase enzymes by acting as a competitive inhibitor for both D1 and D2.[4] This means that iopanoic acid binds to the active site of the enzyme, competing with the natural substrates, T4 and reverse T3 (rT3). Interestingly, some evidence suggests that iopanoic acid can also serve as a substrate for D1.[5][6]
The inhibition of D1 and D2 by this compound leads to a significant reduction in the peripheral conversion of T4 to T3.[3] This results in a characteristic pattern of altered thyroid hormone levels in the blood:
-
Decreased serum T3 concentrations: Due to the blockage of T4 to T3 conversion.[7][8][9]
-
Increased serum reverse T3 (rT3) concentrations: As the T4 that is not converted to T3 is shunted towards the inactivating pathway, and the clearance of rT3 by D1 is also inhibited.[7][9]
-
Minimal to no change in serum T4 concentrations: Initially, T4 levels may remain stable or even slightly increase due to the reduced conversion to T3.[7][9]
-
Increased serum Thyroid-Stimulating Hormone (TSH) concentrations: The decrease in serum T3, a key negative feedback signal to the pituitary, leads to an increase in TSH secretion.[10]
While a potent inhibitor of D1 and D2, studies have shown that iopanoic acid does not significantly inhibit D3 activity under the tested assay conditions.[11]
Signaling Pathway of Deiodinase Inhibition by this compound
The following diagram illustrates the impact of this compound on the thyroid hormone conversion pathway.
Caption: this compound inhibits D1 and D2, blocking T4 to T3 conversion.
Quantitative Data on Deiodinase Inhibition
The inhibitory potency of iopanoic acid, the active metabolite of this compound, against human deiodinase isoenzymes has been quantified in vitro. The following table summarizes the available IC50 values.
| Compound | Enzyme Target | IC50 (µM) | Inhibition Type | Reference |
| Iopanoic Acid | Human Deiodinase Type 1 (hDIO1) | 97 | Competitive | [11] |
| Iopanoic Acid | Human Deiodinase Type 2 (hDIO2) | 231 | Competitive | [11] |
| Iopanoic Acid | Human Deiodinase Type 3 (hDIO3) | No inhibition observed | - | [11] |
| Iopanoic Acid | Xenopus laevis Deiodinase Type 3 (xDIO3) | No inhibition observed | - | [11] |
Experimental Protocols for Deiodinase Inhibition Assays
The determination of deiodinase inhibition by this compound is typically performed using in vitro enzyme assays. A common and reliable method is the non-radioactive iodide-release assay, which measures the amount of iodide liberated from a thyroid hormone substrate.
Non-Radioactive Iodide-Release Assay (Sandell-Kolthoff Reaction)
This method is based on the principle that the released iodide catalyzes the reduction of cerium(IV) to cerium(III) by arsenite, leading to a measurable change in absorbance.[5][6][12]
Experimental Workflow:
Caption: Workflow for a non-radioactive deiodinase inhibition assay.
Detailed Methodology:
-
Enzyme Preparation:
-
Source: Recombinant human deiodinase type 1 (DIO1) expressed in HEK293 cells or microsomal fractions from liver tissue.[12][13]
-
Homogenization: Tissue samples are homogenized in a buffer containing sucrose, HEPES (pH 7.0), EDTA, and dithiothreitol (DTT).[5] The homogenate is centrifuged to obtain the microsomal pellet.[5]
-
-
Assay Reaction:
-
Incubation:
-
The reaction plate is incubated at 37°C for a specified time (e.g., 1-2 hours).[14]
-
-
Iodide Separation:
-
Iodide Quantification (Sandell-Kolthoff Reaction):
-
The eluted iodide is transferred to a new microtiter plate.
-
The Sandell-Kolthoff reagents (arsenious acid and ceric ammonium sulfate) are added.[5]
-
The rate of disappearance of the yellow color of the Ce(IV) ions is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Conclusion
This compound is a potent inhibitor of deiodinase enzymes, primarily targeting D1 and D2 through a competitive mechanism. This inhibition effectively blocks the conversion of T4 to T3, leading to rapid and significant alterations in circulating thyroid hormone levels. The well-characterized mechanism of action and the availability of robust in vitro assays make this compound a valuable tool for studying thyroid hormone metabolism and a clinically relevant therapeutic agent for certain hyperthyroid conditions. This guide provides a foundational understanding for researchers and drug development professionals working in this area, offering both the theoretical framework and practical methodologies for investigating the intricate interplay between this compound and the deiodinase enzyme system.
References
- 1. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 4. imrpress.com [imrpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Ipodate Sodium for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipodate sodium, a tri-iodinated benzene derivative, is a diagnostic radiocontrast agent and a compound of significant interest in thyroid hormone research. Its ability to inhibit the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) makes it a valuable tool for studying thyroid hormone metabolism and a potential therapeutic agent for hyperthyroidism. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research purposes. It includes detailed, reconstructed experimental protocols, quantitative data, and visual representations of the synthesis workflow and its primary mechanism of action.
Introduction
This compound, with the chemical name sodium 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoate, is a well-established oral cholecystographic agent.[1] Beyond its diagnostic applications, its pharmacological properties, particularly the inhibition of 5'-deiodinase enzymes, have garnered interest in the field of endocrinology.[2] This inhibition effectively reduces the systemic levels of the more biologically active thyroid hormone, T3.[3] This guide outlines a plausible synthetic route and purification strategies for obtaining research-grade this compound.
Chemical Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, commencing with the formation of a tri-iodinated aromatic precursor, followed by the introduction of the dimethylaminomethyleneamino side chain, and concluding with the formation of the sodium salt.
Synthesis Workflow
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
A direct precursor, 3-amino-2,4,6-triiodophenylpropionic acid, is not readily commercially available. However, a similar and well-documented synthesis of 3-amino-2,4,6-triiodobenzoic acid provides a strong foundational methodology for the iodination step.[4]
Reaction:
-
Starting Material: 3-Aminobenzoic acid
-
Reagents: Iodine monochloride, Hydrochloric acid
-
Procedure:
-
A solution of 68.5 g of 3-aminobenzoic acid in 2000 ml of water and 50 ml of concentrated hydrochloric acid is prepared in a reaction vessel equipped with a stirrer.
-
A mixture of 290 g of iodine chloride and 290 ml of concentrated hydrochloric acid is slowly added to the stirred solution.
-
The reaction mixture is gradually heated to 80-85 °C and maintained at this temperature with continuous stirring for 3 hours.
-
The precipitated crude 3-amino-2,4,6-triiodobenzoic acid is collected. The reported yield for the crude product is approximately 92%, and after purification, the yield is about 70%.[4]
-
Note: This protocol would need to be adapted for 3-aminophenylpropionic acid as the starting material.
The amino group of the tri-iodinated intermediate is then reacted with DMFDMA to introduce the dimethylaminomethyleneamino group. DMFDMA is a versatile reagent known to react with primary amines to form N,N-dimethylformamidine derivatives.[5]
Reaction:
-
Starting Material: 3-Amino-2,4,6-triiodophenylpropionic acid
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Solvent: Dry dioxane
-
Procedure (Reconstructed):
-
In a dry flask, dissolve the 3-amino-2,4,6-triiodophenylpropionic acid intermediate in dry dioxane.
-
Add an equimolar amount of N,N-dimethylformamide dimethyl acetal to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.[5]
-
The solvent is then removed under reduced pressure to yield the crude 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoic acid.
-
The final step involves the conversion of the free acid to its sodium salt.
Reaction:
-
Starting Material: 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoic acid
-
Reagent: Sodium hydroxide or Sodium bicarbonate
-
Solvent: Water or an appropriate alcohol
-
Procedure (Reconstructed):
-
Dissolve the crude acid in a suitable solvent such as ethanol.
-
Add a stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) dissolved in water or ethanol.
-
Stir the mixture until the reaction is complete, which can be monitored by the cessation of gas evolution if bicarbonate is used, or by pH measurement.
-
The resulting solution contains this compound, which can then be isolated by solvent evaporation or precipitation.
-
Purification and Characterization
Purification of the final product is crucial to ensure its suitability for research applications. A combination of recrystallization and chromatographic techniques, followed by rigorous analytical characterization, is recommended.
Purification Protocols
Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical. For this compound, a polar solvent or a mixture of solvents is likely to be effective.
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. A common procedure specifies drying in a vacuum oven at 60°C for 3 hours.[6]
-
While not explicitly detailed for this compound in the literature, column chromatography is a powerful technique for separating closely related impurities.
-
General Considerations:
-
Stationary Phase: Silica gel or a reverse-phase material (e.g., C18).
-
Mobile Phase: A solvent system that provides good separation of the target compound from its impurities. This would be determined empirically through techniques like thin-layer chromatography (TLC).
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques as specified in pharmacopeial monographs.[7]
| Parameter | Method | Specification | Reference |
| Identity | Infrared (IR) Spectroscopy | The IR spectrum should match that of a reference standard. | [7] |
| Ultraviolet (UV) Spectroscopy | Exhibits an absorbance maximum at approximately 235 nm in methanol. | [6] | |
| Flame Test | Responds to the flame test for sodium. | [7] | |
| Purity | Assay | 97.5% to 102.5% of C12H12I3N2NaO2 (on a dried basis). | [7] |
| Loss on Drying | Not more than 0.5% (in vacuum at 60°C for 3 hours). | [6] | |
| Free Iodine | No violet color in the chloroform layer upon testing. | [6] | |
| Heavy Metals | Not more than 30 p.p.m. | [6] |
Table 1: Analytical Specifications for this compound
Mechanism of Action in Thyroid Hormone Metabolism
This compound's primary pharmacological effect in the context of thyroid research is the inhibition of 5'-deiodinase enzymes. These enzymes are responsible for the conversion of the prohormone thyroxine (T4) into the more potent triiodothyronine (T3).
Signaling Pathway
The inhibitory effect of this compound on thyroid hormone activation is illustrated in the following diagram:
Caption: Inhibition of T4 to T3 conversion by this compound.
Impact on Thyroid Hormone Levels
Clinical studies have demonstrated the significant impact of this compound administration on circulating thyroid hormone levels in patients with Graves' disease.
| Hormone | Baseline (Mean ± SE) | After 10 Days of this compound (1g/day) | Reference |
| Serum T4 (µg/dl) | 15.1 ± 0.7 | 11.3 ± 1.0 (Nadir on day 9) | [8] |
| Serum T3 (ng/dl) | 340 ± 36 | 79 to 85 (Nadir during last 5 days) | [8] |
| Serum rT3 (ng/dl) | 111 ± 15 | 376 ± 59 (Peak on day 5) | [8] |
| Free T4 (pg/ml) | 48.9 ± 6.6 | 26.0 ± 2.7 | [7] |
| Free T3 (pg/ml) | 12.4 ± 2.0 | 2.5 ± 0.4 | [7] |
Table 2: Effect of this compound on Serum Thyroid Hormone Concentrations in Patients with Graves' Disease
Conclusion
This technical guide provides a reconstructed, detailed framework for the synthesis and purification of this compound for research applications. The outlined protocols, while based on established chemical principles and analogous reactions, should be optimized and validated in a laboratory setting. The provided quantitative data and mechanistic diagrams offer valuable context for researchers utilizing this compound as a tool to investigate thyroid hormone metabolism and its associated pathologies. The successful synthesis and purification of this compound will enable further exploration of its therapeutic potential and its role in elucidating the complexities of the endocrine system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. scirp.org [scirp.org]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of Ipodate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium is an iodine-containing organic molecule primarily known for its use as a radiopaque contrast agent for cholecystography and cholangiography.[1] Beyond its diagnostic applications, this compound has garnered significant interest in the scientific community for its potent effects on thyroid hormone metabolism. It is recognized as a powerful inhibitor of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This property has led to its investigational use in the management of hyperthyroid conditions such as Graves' disease and thyroid storm.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Molecular Structure and Identification
This compound, chemically known as sodium 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoate, is a tri-iodinated benzene derivative.[4] The presence of three iodine atoms in its structure is responsible for its radiopaque properties.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | sodium 3-(3-{[(dimethylamino)methylidene]amino}-2,4,6-triiodophenyl)propanoate[4] |
| CAS Number | 1221-56-3[5] |
| Molecular Formula | C₁₂H₁₂I₃N₂NaO₂[4] |
| Molecular Weight | 619.94 g/mol [4] |
| InChI Key | ZFHZUGUCWJVEQC-UHFFFAOYSA-M[4] |
| SMILES | CN(C)C=NC1=C(I)C=C(I)C(CCC(=O)[O-])=C1I.[Na+][4] |
| Synonyms | Sodium Iopodate, Oragrafin Sodium, Biloptin[2][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and analytical characterization.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 168–169 °C (decomposes)[2] |
| Water Solubility | Freely soluble |
| logP | 3.34 (Estimated)[6] |
| pKa (Strongest Acidic) | 1.99 (Estimated)[6] |
| pKa (Strongest Basic) | 4.16 (Estimated)[6] |
| Appearance | White to off-white, odorless, fine crystalline powder |
Biological Activity and Mechanism of Action
The primary biological activities of this compound revolve around its interaction with thyroid hormone metabolism.
Inhibition of Deiodinases
This compound is a potent inhibitor of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones. Specifically, it strongly inhibits the activity of type 1 deiodinase (D1), which is primarily found in the liver, kidneys, and thyroid gland. D1 is responsible for the majority of peripheral T4 to T3 conversion.[7] By inhibiting D1, this compound effectively reduces the systemic levels of the more potent T3.[3]
Interaction with Thyroid Hormone Receptors
In vitro studies have suggested that this compound can bind to nuclear thyroid hormone receptors (TRs).[1] However, the in vivo significance of this binding is less clear, with some studies suggesting it is not the primary mechanism by which it attenuates T3 effects.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the peripheral conversion of T4 to T3. This is a critical step in the regulation of thyroid hormone action in target tissues.
Figure 1: Inhibition of T4 to T3 conversion by this compound.
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible scientific literature. The synthesis would likely involve a multi-step process starting from a substituted aniline or benzaldehyde, followed by iodination, and subsequent chemical modifications to introduce the propanoic acid and dimethylaminomethyleneamino side chains. Researchers interested in synthesizing this compound would likely need to consult specialized chemical synthesis literature or patents from the mid-20th century.
Deiodinase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on type 1 deiodinase (D1) activity, adapted from methodologies described in the literature.[8][9]
Objective: To determine the IC₅₀ value of this compound for the inhibition of D1-mediated conversion of T4 to T3.
Materials:
-
Rat liver microsomes (as a source of D1)
-
Thyroxine (T4)
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
Dithiothreitol (DTT)
-
Phosphate buffer
-
Radioimmunoassay (RIA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for T3 quantification
Procedure:
-
Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures.
-
Incubation: In a series of microcentrifuge tubes, combine rat liver microsomes, T4 (substrate), and varying concentrations of this compound. Include a control group with no inhibitor and a positive control group with PTU.
-
Reaction Initiation: Initiate the deiodination reaction by adding DTT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).
-
Quantification of T3: Quantify the amount of T3 produced in each tube using a validated RIA or LC-MS method.
-
Data Analysis: Plot the percentage of D1 inhibition against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Figure 2: Workflow for Deiodinase Inhibition Assay.
Thyroid Hormone Receptor Binding Assay
This protocol outlines a general filter-binding assay to evaluate the binding of this compound to thyroid hormone receptors (TRs).[10]
Objective: To determine the binding affinity (Ki) of this compound for thyroid hormone receptors.
Materials:
-
Purified thyroid hormone receptor (or nuclear extract from a TR-expressing cell line)
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
This compound
-
Unlabeled T3 (for competition)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, combine the purified TR, a fixed concentration of radiolabeled T3, and varying concentrations of this compound. Include a control for total binding (no competitor) and a control for non-specific binding (excess unlabeled T3).
-
Equilibration: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be a suitable technique for the quantification of this compound in various matrices. The method would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11] Detection would be performed at a wavelength corresponding to the UV absorbance maximum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation and confirmation of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, and the methyl protons of the dimethylamino group. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), would be used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions resulting from the loss of specific functional groups.
Conclusion
This compound is a molecule with a dual identity, serving as both a diagnostic imaging agent and a potent modulator of thyroid hormone metabolism. Its well-defined chemical structure and its specific inhibitory action on type 1 deiodinase make it a valuable tool for researchers studying thyroid physiology and pathophysiology. While detailed synthetic and analytical protocols are not widely disseminated in recent literature, the established methodologies for studying similar compounds provide a clear path for its investigation. This technical guide consolidates the available information on this compound, offering a solid foundation for further research and development in this area.
References
- 1. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Ipodate | C12H12I3N2NaO2 | CID 23671932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of iodate by HPLC-UV after on-line electrochemical reduction to iodide. | Semantic Scholar [semanticscholar.org]
Ipodate Sodium's Interaction with Thyroid Hormone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and interaction of ipodate sodium with thyroid hormone receptors (TRs). While this compound is primarily recognized for its potent inhibition of deiodinase enzymes, which convert thyroxine (T4) to the more biologically active triiodothyronine (T3), it also exhibits a direct, albeit less prominent, interaction with nuclear thyroid hormone receptors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Analysis of this compound Binding to Thyroid Hormone Receptors
The primary mechanism of action of this compound in modulating thyroid hormone signaling is the inhibition of the peripheral conversion of T4 to T3. However, in vitro studies have demonstrated that ipodate can also act as a direct, albeit weak, antagonist at the thyroid hormone receptor.
Quantitative data on the binding affinity of this compound to specific thyroid hormone receptor isoforms (TRα and TRβ) is limited in the scientific literature. The most cited evidence of direct receptor interaction comes from competitive binding assays.
| Compound | Parameter | Value | Receptor Source | Assay Type | Reference |
| This compound | IC50 | 1.2 x 10-4 M | Rat Liver Nuclei | In vitro competitive binding assay with [125I]T3 | [1] |
Note: The available data does not differentiate between TRα and TRβ isoforms and should be interpreted as a general inhibition of T3 binding to the mixture of receptors present in rat liver nuclei. The relatively high IC50 value suggests a low binding affinity compared to the natural ligand, T3.
Experimental Protocols for Assessing Thyroid Hormone Receptor Binding
The binding of ligands to thyroid hormone receptors can be quantified using several established in vitro methods. While specific protocols detailing the use of this compound are scarce, the following represent standard methodologies that can be adapted for this purpose.
Competitive Radioligand Filter Binding Assay
This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [125I]T3) for binding to thyroid hormone receptors.
Materials:
-
Purified thyroid hormone receptor ligand-binding domain (LBD) or nuclear extract from a TR-expressing tissue (e.g., rat liver).
-
Radiolabeled T3 ([125I]T3 or [3H]T3).
-
Unlabeled T3 (for determining non-specific binding).
-
Test compound (this compound).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl2, 10% glycerol, 1 mM DTT).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and scintillation counter.
Protocol:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of radiolabeled T3 (typically at or below the Kd for the receptor), and varying concentrations of the test compound (this compound).
-
Control Wells:
-
Total Binding: Contains radiolabeled T3 and receptor preparation without any competitor.
-
Non-specific Binding: Contains radiolabeled T3, receptor preparation, and a saturating concentration of unlabeled T3.
-
-
Initiation of Reaction: Add the thyroid hormone receptor preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. The receptors and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a physical separation step, making it suitable for high-throughput screening.
Materials:
-
Thyroid hormone receptor preparation.
-
Radiolabeled T3 ([3H]T3 is commonly used).
-
SPA beads coupled with a capture molecule for the receptor (e.g., wheat germ agglutinin-coated beads for membrane receptors or antibody-coated beads for tagged recombinant receptors).
-
Unlabeled T3 and test compound (this compound).
-
Assay buffer.
-
Microplate scintillation counter.
Protocol:
-
Receptor Immobilization: Incubate the thyroid hormone receptor preparation with the SPA beads to allow for receptor capture.
-
Assay Setup: In a microplate, add the receptor-bead mixture, a fixed concentration of radiolabeled T3, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter. Only radioligand bound to the receptor on the bead will be close enough to excite the scintillant in the bead and generate a signal.
-
Data Analysis: Analyze the data similarly to the filter binding assay to determine the IC50 value of the test compound.
Signaling Pathways and Mechanisms of Action
This compound influences thyroid hormone signaling through two distinct mechanisms: the primary, well-documented inhibition of deiodinase enzymes, and a secondary, direct interaction with thyroid hormone receptors.
Primary Mechanism: Inhibition of T4 to T3 Conversion
The predominant effect of this compound is the inhibition of type 1 and type 2 deiodinase enzymes, which are responsible for the conversion of the prohormone T4 to the active hormone T3 in peripheral tissues. This leads to a rapid decrease in circulating T3 levels and an increase in reverse T3 (rT3) levels.
Caption: Primary mechanism of this compound action via inhibition of 5'-deiodinase enzymes.
Secondary Mechanism: Direct Receptor Antagonism
In vitro evidence suggests that this compound can directly compete with T3 for binding to the ligand-binding pocket of the thyroid hormone receptor. In this context, ipodate acts as a competitive antagonist, preventing the receptor from adopting its active conformation and subsequently hindering the recruitment of coactivators necessary for gene transcription.
Caption: Canonical thyroid hormone signaling pathway and the point of competitive inhibition by ipodate.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the binding assays described in Section 2.
Filter Binding Assay Workflow
Caption: General workflow for a competitive radioligand filter binding assay.
Scintillation Proximity Assay (SPA) Workflow
References
In Vitro Characterization of Ipodate Sodium's Inhibitory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro inhibitory effects of Ipodate sodium, a compound historically used as a radiocontrast agent and more recently investigated for its potent effects on thyroid hormone metabolism. This document details the experimental protocols for key assays, presents quantitative data on its inhibitory activities, and visualizes the underlying signaling pathways and experimental workflows. This compound primarily exerts its effects through the inhibition of iodothyronine deiodinases, competition with thyroid hormone binding to nuclear receptors, and modulation of thyroid hormone secretion.
Introduction
This compound is a tri-iodinated benzene derivative that has demonstrated significant effects on thyroid hormone regulation. Its primary mechanism of action involves the potent inhibition of 5'-deiodinase enzymes, which are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1] This guide focuses on the in vitro characterization of these inhibitory effects, providing researchers with the necessary data and methodologies to investigate its mechanism of action further.
Key Inhibitory Effects of this compound
This compound's inhibitory profile is multifaceted, impacting several key stages of thyroid hormone synthesis, metabolism, and action.
Inhibition of Iodothyronine Deiodinases
Inhibition of Thyroid Hormone Binding to Nuclear Receptors
This compound has been shown to competitively inhibit the binding of T3 to its nuclear receptors in vitro.[4] This action can directly antagonize the genomic effects of thyroid hormones.
Inhibition of Thyroid Hormone Secretion
In vitro studies have demonstrated that this compound can inhibit the secretion of thyroid hormones from the thyroid gland. This includes the inhibition of TSH-induced increases in thyroidal cAMP and the subsequent liberation of T4 and T3 from thyroglobulin.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro inhibitory effects of this compound and its close analog, iopanoic acid.
Table 1: Inhibition of Iodothyronine Deiodinases by Iopanoic Acid (as a proxy for this compound)
| Enzyme Target | Inhibitor | IC50 (µM) | Assay System |
| Human Type 1 Deiodinase (DIO1) | Iopanoic Acid | 97 | In vitro screening assay[2][3] |
| Human Type 2 Deiodinase (DIO2) | Iopanoic Acid | 231 | In vitro screening assay[2][3] |
Table 2: Inhibition of Thyroid Hormone Binding and Secretion by this compound
| Inhibitory Effect | Compound | Concentration | % Inhibition / Effect | Assay System |
| T3 Binding to Nuclear Receptors | This compound | 120 µM | 50% inhibition | Rat liver nuclei in vitro |
| T4 Secretion | This compound | 1 mM | 76.3% inhibition | Perfused dog thyroid lobes[5] |
| T4 Secretion | This compound | 0.3 mM | 40.4% inhibition | Perfused dog thyroid lobes[5] |
| T4 Secretion | This compound | 0.1 mM | 19.6% inhibition | Perfused dog thyroid lobes[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental assays used for its characterization.
Thyroid Hormone Metabolism and Action Pathway
Caption: this compound inhibits the conversion of T4 to T3 and T3 binding to its nuclear receptor.
TSH-Stimulated cAMP Signaling Pathway in Thyroid Follicular Cells
Caption: this compound inhibits TSH-stimulated cAMP production and thyroglobulin proteolysis.
Experimental Workflow: Deiodinase Inhibition Assay (Sandell-Kolthoff Reaction)
Caption: Workflow for determining deiodinase inhibition using the Sandell-Kolthoff reaction.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine inhibitory constants.
Detailed Experimental Protocols
Deiodinase Inhibition Assay (Based on the Sandell-Kolthoff Reaction)
This protocol is adapted from established methods for measuring deiodinase activity.
5.1.1 Materials
-
Recombinant human type 1 deiodinase (or liver microsomes)
-
Reverse triiodothyronine (rT3) as substrate
-
This compound
-
Dithiothreitol (DTT)
-
Phosphate buffer
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
Spectrophotometer
5.1.2 Procedure
-
Enzyme and Substrate Preparation: Prepare a working solution of the deiodinase enzyme in phosphate buffer containing DTT. Prepare a stock solution of rT3.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Reaction Incubation: In a microplate, combine the enzyme solution, rT3 substrate, and varying concentrations of this compound. Include control wells with no inhibitor. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the enzymatic reaction, typically by adding acid.
-
Iodide Detection:
-
Add arsenious acid solution to each well.
-
Initiate the colorimetric reaction by adding ceric ammonium sulfate solution.
-
Measure the change in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer. The rate of color change is proportional to the amount of iodide released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Radioligand Binding Assay for Thyroid Hormone Receptor
This protocol describes a general method for assessing the competitive binding of this compound to thyroid hormone receptors.
5.2.1 Materials
-
Purified thyroid hormone receptor or nuclear extracts containing the receptor
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
5.2.2 Procedure
-
Reagent Preparation: Prepare working solutions of the thyroid hormone receptor, [¹²⁵I]T3, and a serial dilution of this compound in binding buffer.
-
Binding Reaction: In reaction tubes or a microplate, combine the receptor preparation, a fixed concentration of [¹²⁵I]T3, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection: Place the filters in counting vials and quantify the amount of bound [¹²⁵I]T3 using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding inhibited by each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The in vitro data and methodologies presented in this guide highlight the significant inhibitory effects of this compound on key components of the thyroid hormone system. Its ability to potently inhibit deiodinase activity, compete with T3 for nuclear receptor binding, and reduce thyroid hormone secretion underscores its potential as a tool for studying thyroid hormone regulation and as a therapeutic agent in conditions of thyroid hormone excess. The provided protocols and data serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development. Further investigation is warranted to fully elucidate the quantitative aspects of its inhibitory profile, particularly concerning deiodinase inhibition and thyroglobulin proteolysis.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multisite inhibition by ipodate of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path of a Contrast Agent: A Technical Guide to the Pharmacokinetics and Metabolism of Ipodate Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium, an iodine-containing radiocontrast agent, has been historically utilized for cholecystography. Its ability to opacify the gallbladder and biliary tract upon oral administration is contingent on its unique pharmacokinetic and metabolic profile. Beyond its imaging applications, ipodate has garnered research interest for its potent inhibitory effects on the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), offering a secondary therapeutic application in the management of hyperthyroidism.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is paramount for both its historical context in imaging and its potential future therapeutic applications.
This technical guide provides a comprehensive overview of the existing knowledge on the pharmacokinetics and metabolism of this compound, drawing from key studies in rat and dog models. It aims to equip researchers and drug development professionals with detailed experimental protocols, comparative data, and a clear visualization of its biological fate.
Pharmacokinetics of this compound
While comprehensive pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) are not extensively detailed in publicly available literature, key insights into the excretion and clearance of this compound have been established in canine models.
Excretion and Clearance in Dogs
Studies in dogs have been pivotal in elucidating the primary routes of elimination for this compound. The primary mechanism of clearance is through biliary and urinary excretion. Research in unanesthetized bile-fistula dogs has provided quantitative data on its excretion dynamics.[2] In these models, all contrast material was observed to be cleared from the blood within seven days of administration.[3]
Table 1: Biliary Excretion of this compound in Dogs
| Parameter | Value | Animal Model | Study Conditions |
|---|---|---|---|
| Maximum Biliary Excretion Rate | 1.472 µmoles/min/kg | Unanesthetized bile-fistula dogs | With low taurocholate infusion (0.5 µmoles/min/kg) |
| Gallbladder Opacification Disappearance (CT) | Within 4 days | Healthy mongrel dogs | After two consecutive oral doses |
| Blood Clearance of Contrast Material | Within 7 days | Healthy mongrel dogs | After two consecutive oral doses |
Data sourced from Whitney et al. (1977)[2] and Reves et al. (1984)[3].
Metabolism of this compound
The metabolic fate of this compound is intrinsically linked to its absorption and subsequent excretion. The primary metabolic pathway identified is conjugation, specifically glucuronidation, which facilitates its elimination.
Intestinal Metabolism in Rats
In vitro studies using everted segments of the rat small intestine have demonstrated that this compound undergoes significant metabolism within the mucosal cells.[4] This research indicates that the transfer of ipodate across the mucosal epithelium is closely tied to its conjugation. A substantial portion of the drug is converted into a more water-soluble conjugate, identified as an ester glucuronide.[4] This metabolic step is crucial for its subsequent transport and eventual excretion.
The process involves the attachment of a glucuronide moiety to the ipodate molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation increases the hydrophilicity of the compound, preventing its passive reabsorption and facilitating its active transport into the bile or urine for elimination.
Below is a diagram illustrating the metabolic pathway of this compound.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon previous findings, the following experimental methodologies from key studies are provided.
Biliary and Urinary Excretion Study in Dogs
This protocol is based on the methodology described by Whitney et al. (1977).[2]
-
Animal Model: Unanesthetized female mongrel dogs with chronic bile fistulas.
-
Infusion:
-
A constant intravenous infusion of sodium taurocholate is administered at a rate of either 0.5 or 2.0 µmoles/min/kg.
-
This compound is administered via a stepwise, increasing intravenous infusion.
-
-
Sample Collection:
-
Bile is collected continuously in 15-minute intervals.
-
Urine is collected via an indwelling bladder catheter.
-
Blood samples are drawn at the midpoint of each bile collection period.
-
-
Analysis: The concentration of ipodate in bile, urine, and plasma is determined to calculate excretion rates.
The following diagram illustrates the general workflow for this type of in vivo excretion study.
Intestinal Metabolism Study in Rats
This protocol is based on the in vitro methodology described by Forth et al. (1977).[4]
-
Tissue Preparation:
-
Male Wistar rats are used.
-
The small intestine is removed and everted segments (jejunum or ileum) are prepared.
-
-
Incubation:
-
The everted intestinal sacs are filled with a buffer solution and incubated in a solution containing ¹²⁵I-labeled this compound on the mucosal side.
-
Incubation is carried out at 37°C under oxygenation.
-
-
Sample Collection: After the incubation period, fluid from the serosal side (inside the sac) is collected. The intestinal tissue itself is also processed.
-
Analysis:
-
The radioactivity in the serosal fluid and tissue is measured.
-
The chemical form of the radioactive substance in the serosal fluid is analyzed to distinguish between unchanged this compound and its conjugates. This is achieved by differential extraction and treatment with β-glucuronidase.
-
Conclusion
The pharmacokinetics and metabolism of this compound in animal models, primarily dogs and rats, are characterized by extensive biliary and urinary excretion, driven by a crucial metabolic step of glucuronidation within the intestinal mucosa and liver. While a complete quantitative pharmacokinetic profile remains to be fully elucidated in the literature, the available data provides a solid foundation for understanding the biological disposition of this compound. The detailed experimental protocols and metabolic pathways presented in this guide offer valuable tools for researchers in pharmacology and drug development, facilitating further investigation into the properties and potential applications of this compound and related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The biliary and urinary excretion of sodium tyropanoate and sodium ipodate in dogs: pharmacokinetics, influence of bile salts and choleretic effects with comparison to iopanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration and excretion of contrast agents during oral cholecystography as measured by computed tomography in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfer across mucosal epithelium, tissue content and metabolic fate of 125I-(ipodate-sodium) on isolated everted segments of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipodate Sodium: From Radiocontrast Agent to a Powerful Research Tool in Thyroid Hormone Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Initially developed as an oral cholecystographic agent, ipodate sodium has carved a unique niche in the realm of thyroid research. Its potent ability to inhibit deiodinase enzymes, the key regulators of thyroid hormone activation, has rendered it an invaluable tool for dissecting the intricate pathways of thyroid hormone metabolism. This technical guide provides a comprehensive overview of the historical development of this compound as a research tool, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo experimental settings. Furthermore, this document summarizes key quantitative data and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this versatile compound in thyroid research.
Historical Development and Repurposing
This compound, a tri-iodinated benzene ring derivative, was first approved by the FDA on March 15, 1962, as a radiopaque contrast agent for cholecystography, marketed under the trade name Oragrafin.[1] Its high iodine content allowed for the visualization of the gallbladder and biliary tract on X-ray. Though it has since been largely discontinued for this indication, the scientific community recognized its profound effects on thyroid hormone levels, paving the way for its repurposing as a research tool and for the off-label treatment of hyperthyroid conditions.[1]
Early clinical observations and subsequent research revealed that this compound significantly reduces serum triiodothyronine (T3) concentrations while increasing reverse T3 (rT3) and, in some cases, thyroxine (T4) levels.[2] This hormonal shift pointed towards a potent inhibitory effect on the peripheral conversion of T4 to the more biologically active T3. This characteristic has made this compound an indispensable pharmacological agent for researchers investigating the roles of different deiodinase isoenzymes and the tissue-specific regulation of thyroid hormone action.
Mechanism of Action: A Potent Deiodinase Inhibitor
The primary mechanism by which this compound exerts its effects on thyroid hormone metabolism is through the competitive inhibition of iodothyronine deiodinases. These selenoenzymes are responsible for the activation and inactivation of thyroid hormones.
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid gland, D1 is responsible for the majority of circulating T3 production. This compound is a potent inhibitor of D1, thereby blocking the conversion of T4 to T3 in these peripheral tissues.[3] Interestingly, research has also shown that ipodate's close analog, iopanoic acid, can act as a substrate for D1, which may contribute to its overall effect.
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, D2 plays a crucial role in the local regulation of T3 levels within these tissues. Ipodate and its analogs also inhibit D2, which is particularly significant for studying the feedback mechanisms within the hypothalamic-pituitary-thyroid (HPT) axis.
-
Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to rT3 and T3 to T2. While the inhibitory effect of ipodate on D1 and D2 is well-established, its interaction with D3 is less characterized.
The inhibition of D1 and D2 by this compound leads to a rapid decrease in serum T3 levels and a concomitant increase in serum rT3, as the clearance of rT3 is also dependent on D1 activity. This makes ipodate a valuable tool for creating a state of "low T3 syndrome" in experimental models to study the physiological consequences of reduced T3 availability.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of ipodate and its analog, iopanoic acid, on deiodinase activity and their impact on thyroid hormone levels.
| Parameter | Compound | Value | Enzyme/System | Reference |
| IC50 | Iopanoic Acid | 97 µM | Human Deiodinase 1 (hDIO1) | [4] |
| IC50 | Iopanoic Acid | 231 µM | Human Deiodinase 2 (hDIO2) | [4] |
Note: IC50 values are for iopanoic acid, a close structural and functional analog of this compound.
| Study Population | This compound Dose | Effect on Serum T3 | Effect on Serum T4 | Effect on Serum rT3 | Effect on Serum TSH | Reference |
| Graves' Hyperthyroid Patients | 500 mg daily | Decreased by 62% within 24 hours | Decreased by 41-65% over weeks | Increased significantly | - | [2] |
| Graves' Hyperthyroid Patients | 1 g daily for 10 days | Rapid and striking decrease | Modest decrease | Marked increase | - | [5] |
| Euthyroid Subjects | 3 g single dose | Significant decrease | Rose (not statistically significant) | Marked increase | Marked increase | |
| Athyreotic Human Subjects | 6 g single dose | Fell by 64% | No change | Rose by 180% | Increased by 280% |
Experimental Protocols
In Vitro Deiodinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of this compound on Type 1 deiodinase activity using a non-radioactive method based on the Sandell-Kolthoff reaction.
Materials:
-
This compound
-
Propylthiouracil (PTU) as a positive control
-
Murine or human liver microsomes (as a source of D1)
-
Reverse T3 (rT3) as the substrate
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 6.8)
-
EDTA
-
Trichloroacetic acid (TCA)
-
Dowex 50WX2 resin
-
Acetic acid
-
Sandell-Kolthoff reaction reagents (Arsenious acid, Ceric ammonium sulfate)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and PTU in a suitable solvent (e.g., DMSO). Prepare the reaction buffer (potassium phosphate buffer with EDTA) and the substrate solution (rT3 in reaction buffer with DTT).
-
Enzyme Preparation: Thaw the liver microsomes on ice.
-
Assay Setup: In a 96-well plate, add the reaction buffer. Add different concentrations of this compound or PTU to the respective wells. Include a vehicle control (solvent only).
-
Enzyme Addition: Add the microsomal preparation to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding the rT3 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Iodide Separation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate containing Dowex resin to separate the released iodide from the iodothyronines.
-
Elution: Elute the iodide from the resin using acetic acid.
-
Quantification of Iodide: Transfer the eluate to a new plate and add the Sandell-Kolthoff reaction reagents. Measure the absorbance at 420 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of iodide released.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Animal Study Protocol (Rodent Model)
This protocol outlines a representative study to investigate the effects of this compound on thyroid hormone metabolism in rats.
Animals:
-
Adult male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood collection supplies
-
Tissue collection supplies (liquid nitrogen)
-
ELISA kits for T3, T4, rT3, and TSH
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign the animals to different groups (e.g., vehicle control, low-dose ipodate, high-dose ipodate).
-
Dosing: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 7 days). A typical dose used in rat studies is in the range of 5-10 mg/100g body weight.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain, thyroid gland) and immediately freeze them in liquid nitrogen.
-
Hormone Analysis: Measure serum concentrations of T3, T4, rT3, and TSH using commercially available ELISA kits.
-
Tissue Analysis (Optional): Analyze tissue homogenates for deiodinase activity using an in vitro assay as described above.
-
Data Analysis: Compare the hormone levels and deiodinase activities between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound on thyroid hormone conversion.
Experimental Workflow for In Vitro Deiodinase Inhibition Assay
Caption: Workflow for the in vitro deiodinase inhibition assay.
Logical Relationship in the Hypothalamic-Pituitary-Thyroid (HPT) Axis with Ipodate Intervention
Caption: Ipodate's disruption of the HPT axis feedback loop.
Conclusion
This compound has successfully transitioned from a clinical diagnostic agent to a cornerstone research tool in thyroidology. Its well-characterized inhibitory effects on deiodinase enzymes provide a powerful and reliable method for manipulating thyroid hormone metabolism in both in vitro and in vivo models. This technical guide offers a comprehensive resource for researchers, providing the historical context, mechanistic understanding, quantitative data, and practical protocols necessary to effectively utilize this compound in their scientific investigations. The continued application of this compound will undoubtedly lead to further advances in our understanding of thyroid physiology and pathophysiology.
References
- 1. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 2. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 4. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipodate Sodium's Impact on Intracellular Thyroid Hormone Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipodate sodium, a radiocontrast agent, profoundly impacts thyroid hormone homeostasis, primarily through the potent inhibition of 5'-deiodinase enzymes. This inhibition curtails the intracellular conversion of thyroxine (T4) to the biologically active triiodothyronine (T3), thereby attenuating thyroid hormone signaling at the cellular level. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, presenting quantitative data on its effects, detailing relevant experimental protocols, and illustrating the involved signaling pathways. The information presented herein is intended to support research and development efforts in thyroid-related pathologies.
Introduction to Intracellular Thyroid Hormone Signaling
Thyroid hormone action is predominantly mediated by the intracellular binding of T3 to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. The intracellular concentration of T3 is a critical determinant of this signaling cascade and is tightly regulated by transport across the cell membrane and the activity of deiodinase enzymes.
The deiodinase family of enzymes comprises three main types:
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is involved in both the production of circulating T3 from T4 and the clearance of reverse T3 (rT3).
-
Type 2 Deiodinase (D2): Found in the brain, pituitary, brown adipose tissue, and skeletal muscle, D2 is crucial for the local production of intracellular T3 from T4.
-
Type 3 Deiodinase (D3): This enzyme is the primary inactivator of thyroid hormones, converting T4 to rT3 and T3 to T2.
This compound's primary mechanism of action is the inhibition of D1 and D2, which significantly reduces the intracellular availability of T3 in peripheral tissues.
Mechanism of Action of this compound
This compound exerts its effects on thyroid hormone signaling through a multi-faceted mechanism:
-
Inhibition of Thyroid Hormone Release: this compound also directly affects the thyroid gland by inhibiting the release of T4 and T3. This is achieved through the inhibition of several intracellular processes within the thyroid follicular cells, including the TSH-induced increase in cyclic AMP (cAMP), the generation of intracellular colloid droplets, and the proteolytic liberation of thyroid hormones from thyroglobulin[3].
-
Interaction with Thyroid Hormone Receptors: While some early in vitro studies suggested direct binding of ipodate to nuclear T3 receptors, subsequent in vivo research has indicated that this is not a prominent mechanism of its action in attenuating T3 effects[4]. The primary impact on thyroid hormone signaling is the reduction of intracellular T3 availability.
Quantitative Effects on Thyroid Hormone Levels
Numerous clinical studies have quantified the significant impact of this compound on circulating thyroid hormone levels. The data consistently demonstrate a rapid decrease in serum T3 and a concurrent increase in reverse T3 (rT3), a hallmark of 5'-deiodinase inhibition.
Table 1: Effect of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients
| Study (Reference) | Patient Population | This compound Dose | Duration of Treatment | Pre-treatment FT3 (pg/ml) | Post-treatment FT3 (pg/ml) | Pre-treatment FT4 (pg/ml) | Post-treatment FT4 (pg/ml) |
| Roti et al. | Graves' Disease | 1 g/day | 10 days | 12.4 ± 2.0 | 2.5 ± 0.4 | 48.9 ± 6.6 | 26.0 ± 2.7 |
Table 2: Effect of this compound on Serum Total Thyroid Hormone and rT3 Levels in Normal Subjects
| Study (Reference) | Patient Population | This compound Dose | Duration of Treatment | Change in Total T3 | Change in Total T4 | Change in rT3 |
| Beng et al.[5] | Euthyroid | 3 g (single dose) | 14 days | -43% (nadir on day 4) | Not statistically significant | +244% (peak on day 3) |
| Wu et al.[6] | Euthyroid | 3 g (single dose) | Not specified | Decrease | Increase | Increase |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
Caption: General overview of intracellular thyroid hormone signaling.
Caption: Mechanism of this compound's effect on intracellular T3 production.
Caption: Multisite inhibition by this compound within the thyroid gland.
Experimental Protocols
Measurement of Deiodinase Activity
Objective: To quantify the inhibitory effect of this compound on deiodinase activity.
Methodology: A non-radioactive iodide-release assay can be employed.
Materials:
-
Murine liver microsomal protein (as a source of D1)
-
This compound solutions of varying concentrations
-
Reverse T3 (rT3) as the substrate
-
Dithiothreitol (DTT)
-
Sandell-Kolthoff reaction reagents (arsenious acid, ceric ammonium sulfate)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, DTT, and rT3 in a suitable buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding the substrate (rT3).
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction.
-
Measure the amount of iodide released using the Sandell-Kolthoff reaction, which can be quantified spectrophotometrically.
-
Calculate the percent inhibition of deiodinase activity at each this compound concentration and determine the IC50 value.
A detailed protocol for a non-radioactive deiodinase assay has been described by Renko et al. (2012).
Assessment of Thyroglobulin Proteolysis
Objective: To evaluate the inhibitory effect of this compound on the liberation of thyroid hormones from thyroglobulin.
Methodology: In vitro incubation of labeled thyroglobulin with lysosomal extracts.
Materials:
-
Radiolabeled ([125I]) thyroglobulin (Tg)
-
Lysosomal extracts from thyroid tissue
-
This compound
-
SDS-PAGE apparatus
-
Paper chromatography equipment
Procedure:
-
Incubate [125I]Tg with thyroid lysosomal extracts in the presence and absence of this compound.
-
For short-term incubations (20-45 minutes), analyze the formation of iodopeptides by SDS-PAGE.
-
For long-term incubations (8-24 hours), assess the release of iodoamino acids (T4 and T3) by paper chromatography.
-
Quantify the reduction in iodopeptide formation and iodoamino acid release in the presence of this compound compared to the control.
A detailed protocol for assessing thyroglobulin proteolysis by thyroid lysosomes has been described by Dunn et al. (1991).
Downstream Effects on Gene Expression
The reduction in intracellular T3 concentration by this compound is expected to lead to a decrease in the transcriptional activity of T3-responsive genes. This occurs because the unliganded or T4-liganded thyroid hormone receptor often acts as a transcriptional repressor. The decrease in intracellular T3 would lead to reduced activation of TRs and consequently, altered expression of genes regulated by thyroid hormone.
While specific studies detailing the effect of this compound on the expression of a wide range of thyroid hormone-responsive genes are limited, it is logical to infer that genes positively regulated by T3 would be downregulated, and those negatively regulated would be upregulated. Further research, for example, using microarray or RNA-sequencing analysis of cells or tissues treated with this compound, would be invaluable in fully elucidating the downstream genomic effects.
Conclusion
This compound is a powerful modulator of intracellular thyroid hormone signaling. Its primary mechanism, the inhibition of 5'-deiodinase enzymes, leads to a significant and rapid reduction in intracellular T3 levels. This, coupled with its inhibitory effects on thyroid hormone release from the thyroid gland, makes it an effective agent for the acute management of hyperthyroidism. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to understand and manipulate thyroid hormone signaling pathways. Further investigation into the precise downstream effects on gene expression will continue to refine our understanding of the intricate role of intracellular T3 in health and disease.
References
- 1. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multisite inhibition by ipodate of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given ipodate (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Role of Iodine in the Biological Activity of Ipodate Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipodate sodium, a tri-iodinated benzene ring structure, is primarily known as an oral radiocontrast agent for cholecystography.[1][2] However, its significant iodine content and structural similarity to thyroid hormones endow it with potent biological activities, making it a subject of interest for the management of hyperthyroidism, particularly in cases of Graves' disease and thyroid storm.[1] This technical guide provides an in-depth exploration of the multifaceted role of iodine in the biological activity of this compound. We will dissect its mechanisms of action, present quantitative data from clinical studies, detail experimental protocols, and provide visualizations of key pathways and workflows. The central thesis is that the biological effects of this compound arise from a dual action: the effects of the intact molecule, primarily through enzyme inhibition, and the effects of the large load of inorganic iodine released during its metabolism.
Chemical Structure and Iodine Content
This compound is the sodium salt of iopodic acid, with the chemical formula C12H12I3N2NaO2 and a molar mass of 619.943 g/mol .[1] Its structure is characterized by a 2,4,6-triiodinated benzene ring, which is responsible for its radiopaque properties.[2] The three iodine atoms contribute significantly to the molecule's mass and are the primary mediators of its biological effects on thyroid hormone metabolism. Heating this compound results in the evolution of violet iodine vapors, a classic identity test.[3]
The Dual Mechanism of Action: Intact Molecule and Released Iodine
The biological activity of this compound is not solely attributable to its iodine content but is a combination of the effects of the parent compound and the inorganic iodide released upon its deiodination in peripheral tissues.[4]
Inhibition of Deiodinase Enzymes
The most immediate and profound effect of this compound is the potent inhibition of the 5'-deiodinase enzymes.[4] These enzymes are responsible for the peripheral conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3).[4]
-
Mechanism: The tri-iodinated structure of ipodate mimics the structure of thyroid hormones, allowing it to act as a competitive inhibitor of type 1 and type 2 deiodinases.
-
Biochemical Consequences: This inhibition leads to a rapid and marked decrease in serum T3 concentrations, often within 12-24 hours of administration.[4][5][6] Concurrently, as T4 is shunted away from the T3-producing pathway, there is a significant increase in the serum concentration of reverse T3 (rT3), an inactive metabolite.[4]
Release of Inorganic Iodine and Subsequent Effects
As this compound is metabolized, it releases a substantial amount of inorganic iodine into circulation.[1] This high concentration of iodide exerts its own distinct effects on the thyroid gland.
-
Inhibition of Thyroid Hormone Release: High levels of iodide are known to acutely inhibit the proteolysis of thyroglobulin and the subsequent release of T4 and T3 from the thyroid gland.[7] Studies with perfused dog thyroid lobes have shown that ipodate directly inhibits the secretion of T4, T3, and other iodothyronines, an effect not replicated by iodide alone at equivalent concentrations, suggesting a direct action of the ipodate molecule on the thyroid as well.[8]
-
The Wolff-Chaikoff Effect: The elevated iodide levels can induce the acute Wolff-Chaikoff effect, a transient inhibition of thyroid hormone synthesis by blocking the organification of iodine.[9] This contributes to the overall reduction in thyroid hormone production.
Interaction with Thyroid Hormone Receptors
There is conflicting evidence regarding the direct interaction of this compound with nuclear T3 receptors (NT3R). While some in vitro studies have suggested that ipodate can bind to these receptors, in vivo studies in rats have not demonstrated this to be a prominent mechanism of action.[10] In fact, some evidence suggests that ipodate might even enhance T3 effects at the cellular level under certain conditions.[10]
Quantitative Data on Biological Effects
Clinical studies have quantified the significant impact of this compound on thyroid hormone levels in patients with Graves' disease. The following tables summarize key findings from comparative studies.
Table 1: Serum Thyroid Hormone Concentrations in Graves' Disease Patients Treated with this compound vs. Saturated Solution of Potassium Iodide (SSKI)
| Parameter | Treatment Group | Baseline (mean ± SE) | Nadir/Peak during Treatment (mean ± SE) | Day of Nadir/Peak |
| Total T4 (µg/dL) | This compound (1g/day) | 15.1 ± 0.7 | 11.3 ± 1.0 | Day 9 |
| SSKI (12 drops/day) | 14.7 ± 1.3 | 7.9 ± 0.9 | Days 9-10 | |
| Total T3 (ng/dL) | This compound (1g/day) | 340 ± 36 | 79 - 85 | Last 5 days |
| SSKI (12 drops/day) | 402 ± 43 | 143 ± 20 | Day 10 | |
| Reverse T3 (ng/dL) | This compound (1g/day) | 111 ± 15 | 376 ± 59 | Day 5 |
| SSKI (12 drops/day) | No significant change | No significant change | N/A |
Data compiled from Roti et al., 1985.[4][6]
Table 2: Serum Free Thyroid Hormone Concentrations in Graves' Disease Patients
| Parameter | Treatment Group | Baseline (mean ± SE) | Post-Treatment Nadir (mean ± SE) |
| Free T4 (pg/mL) | This compound (1g/day) | 48.9 ± 6.6 | 26.0 ± 2.7 |
| SSKI (12 drops/day) | 51.1 ± 8.8 | 11.3 ± 1.4 | |
| Free T3 (pg/mL) | This compound (1g/day) | 12.4 ± 2.0 | 2.5 ± 0.4 |
| SSKI (12 drops/day) | 15.7 ± 2.0 | 2.6 ± 0.3 |
Data compiled from Robuschi et al., 1986.[11]
These data clearly demonstrate that while both treatments lower thyroid hormone levels, this compound induces a much more rapid and profound decrease in T3 and a significant increase in rT3, highlighting the primary role of 5'-deiodinase inhibition by the intact ipodate molecule.[4][11]
Experimental Protocols
Clinical Evaluation of this compound in Hyperthyroidism
A representative experimental protocol to compare the effects of this compound and SSKI in patients with Graves' disease is as follows:
-
Patient Selection: Sixteen patients with a confirmed diagnosis of active Graves' disease based on clinical and laboratory evaluations are recruited. Informed consent is obtained.
-
Study Design: Patients are divided into two treatment groups.
-
Group 1 (n=9): Receives 1g of sodium ipodate (containing 616 mg of iodine) orally each day.
-
Group 2 (n=7): Receives 12 drops of a saturated solution of potassium iodide (SSKI) (containing 456 mg of iodine) orally each day.
-
-
Treatment Duration: Both drugs are administered as a single daily dose for 10 consecutive days.
-
Blood Sampling: Blood samples are collected at baseline (before treatment), at 6 and 12 hours after the first dose, daily for the 10 days of treatment, and at 5 and 10 days after cessation of therapy.
-
Hormone Analysis: Serum concentrations of T4, T3, and rT3 are measured using specific radioimmunoassays.
-
Statistical Analysis: Data are analyzed using statistical methods such as ANOVA and Duncan's test to compare changes from baseline and differences between treatment groups.[4]
In Vitro Deiodinase Inhibition Assay
While specific protocols for ipodate are not detailed in the provided results, a general methodology for assessing deiodinase inhibition would involve:
-
Enzyme Source: Preparation of tissue homogenates or microsomes from a source rich in 5'-deiodinase, such as rat liver or kidney.
-
Substrate: Incubation of the enzyme preparation with the substrate, radiolabeled T4 (e.g., [¹²⁵I]T4).
-
Inhibitor: Addition of varying concentrations of the test compound (this compound) to the incubation mixture.
-
Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature and pH.
-
Separation and Quantification: The reaction is stopped, and the products (T3 and iodide) are separated from the substrate (T4) using techniques like chromatography. The amount of radioactivity in the T3 and iodide fractions is quantified to determine the rate of deiodination.
-
Data Analysis: The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the inhibitor.
Visualizations of Pathways and Workflows
Signaling Pathways and Points of Inhibition
Caption: this compound's dual inhibition of thyroid hormone metabolism.
Experimental Workflow Diagram
Caption: Workflow for a comparative clinical trial of this compound.
Logical Relationship of Mechanisms
Caption: Logical flow of this compound's mechanisms of action.
Conclusion
The role of iodine in the biological activity of this compound is complex and twofold. The intact, tri-iodinated molecule acts as a potent and rapid inhibitor of peripheral T4 to T3 conversion, which is the primary driver of the swift reduction in serum T3 levels seen in treated patients. Concurrently, the metabolism of the drug releases a large bolus of inorganic iodide, which then acts on the thyroid gland to inhibit both the synthesis and release of thyroid hormones. This dual mechanism makes this compound a uniquely effective agent for the acute management of severe hyperthyroidism. Understanding these distinct but complementary roles of iodine—both as part of the parent molecule and as free iodide—is critical for its appropriate clinical application and for the development of future thyrostatic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Long term treatment of Graves' hyperthyroidism with sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Multisite inhibition by ipodate of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the off-target effects of Ipodate sodium in preliminary studies
Unraveling the Off-Target Landscape of Ipodate Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This compound, a radiocontrast agent, has found a repurposed role in the management of hyperthyroidism due to its potent ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This is primarily achieved through the inhibition of the enzyme 5'-deiodinase. While this on-target effect is well-documented, a deeper exploration of preliminary studies reveals a landscape of potential off-target effects that warrant consideration in research and drug development. This technical guide provides an in-depth analysis of these off-target effects, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on the effects of this compound on various physiological parameters.
Table 1: Effects of this compound on Serum Thyroid Hormone Concentrations in Patients with Graves' Disease
| Parameter | Baseline (Mean ± SE) | After 10 days of this compound (1g daily) (Mean ± SE) | Percentage Change |
| Total T4 (μg/dl) | 15.1 ± 0.7 | 11.3 ± 1.0 (nadir on day 9) | Modest Decrease |
| Total T3 (ng/dl) | 340 ± 36 | 79 - 85 (nadir during last 5 days) | Striking and Rapid Decrease |
| Reverse T3 (rT3) (ng/dl) | 111 ± 15 | 376 ± 59 (peak on day 5) | Marked Increase |
| Free T4 (pg/ml) | 48.9 ± 6.6 | 26.0 ± 2.7 | ~47% Decrease |
| Free T3 (pg/ml) | 12.4 ± 2.0 | 2.5 ± 0.4 | ~80% Decrease |
Data compiled from studies on patients with thyrotoxic Graves' disease.[1][2][3]
Table 2: Effects of this compound on Serum Thyroid Hormone and TSH Concentrations in Normal Subjects
| Parameter | Baseline (Mean) | Nadir/Peak Value (Mean) | Day of Nadir/Peak | Percentage Change from Baseline |
| Total T3 | Not Specified | 43% below baseline | Day 4 | -43% |
| Free T3 | Not Specified | 40% below baseline | Day 4 | -40% |
| Total rT3 | Not Specified | 244% above baseline | Day 3 | +244% |
| Free rT3 | Not Specified | 189% above baseline | Day 3 | +189% |
| TSH | Not Specified | Marked Increase | Day 3 | Not Quantified |
Data from a study on normal subjects who ingested 3g of sodium ipodate.[4]
Table 3: Effects of this compound in Preparation for Thyroidectomy in Graves' Hyperthyroid Patients
| Parameter | Day 0 (Mean ± SD) | Day 4 (Mean ± SD) |
| Plasma T3 (nmol/l) | 4.90 ± 1.80 | 1.70 ± 0.30 |
Data from a study of Graves' hyperthyroid patients prepared for subtotal thyroidectomy with 500 mg daily of this compound for 5 days.[5][6]
Key Experimental Protocols
A detailed understanding of the methodologies employed in these preliminary studies is crucial for interpretation and future research design.
Protocol 1: Evaluation of this compound in Patients with Graves' Disease
-
Objective: To compare the effects of sodium ipodate and saturated solution of potassium iodide (SSKI) on serum thyroid hormone concentrations in patients with thyrotoxic Graves' disease.
-
Study Population: Patients with active Graves' disease.
-
Treatment Regimen:
-
Group 1: 1 g of sodium ipodate administered daily for 10 days.
-
Group 2: 12 drops of SSKI administered daily for 10 days.
-
-
Data Collection: Serum concentrations of T4, T3, and reverse T3 (rT3) were measured before, during (at various time points), and 5 and 10 days after the administration of each drug.
-
Key Findings: Sodium ipodate induced a more rapid and profound decrease in serum T3 concentration compared to SSKI, accompanied by a marked increase in rT3.[1][2]
Protocol 2: Investigation of this compound's Effects in Normal Subjects
-
Objective: To determine the effects of a single large dose of sodium ipodate on the serum iodothyronine pattern in euthyroid individuals.
-
Study Population: Normal, healthy subjects.
-
Treatment Regimen: A single oral dose of 3 g of sodium ipodate.
-
Data Collection: Serum total and free T3, total and free rT3, total and free T4, and TSH were measured before and at multiple time points up to 14 days after ingestion.
-
Key Findings: A significant decrease in serum T3 and a marked increase in rT3 were observed, suggesting an effect on the peripheral metabolism of T4 rather than a direct effect on the thyroid gland.[4]
Protocol 3: Assessment of this compound for Preoperative Preparation for Thyroidectomy
-
Objective: To evaluate the safety and efficacy of sodium ipodate in preparing Graves' hyperthyroid patients for subtotal thyroidectomy.
-
Study Population: Graves' hyperthyroid patients for whom thionamide treatment was unsuccessful.
-
Treatment Regimen: 500 mg of sodium ipodate administered daily for 5 days.
-
Data Collection: Plasma T3 levels were measured on day 0 and day 4 of treatment. Patient outcomes post-thyroidectomy were also monitored.
-
Key Findings: this compound was found to be a safe and effective drug for rapidly reducing T3 levels in preparation for surgery.[5][6]
Potential Off-Target Signaling Pathways and Mechanisms
Beyond its established role in deiodinase inhibition, preliminary evidence suggests that this compound may exert its effects through several off-target mechanisms.
Interaction with Nuclear Thyroid Hormone Receptors (NT3R)
While one study concluded that binding to NT3R is not a prominent mechanism for this compound's T3-attenuating effects in vivo, it unexpectedly observed that this compound could enhance T3 effects at the cellular level. This suggests a more complex interaction with thyroid hormone signaling than previously understood.[7]
Caption: Potential interaction of this compound with the nuclear T3 receptor signaling pathway.
Inhibition of T4 Transport into Tissues
Some reports suggest that this compound may inhibit the binding and uptake of T4 into tissues, such as the liver.[5] This would represent a distinct mechanism from the inhibition of T4 to T3 conversion within the cell.
Caption: Proposed inhibition of T4 uptake into tissues by this compound.
Direct Effects on the Thyroid Gland
There is evidence to suggest that this compound may have direct effects on the thyroid gland that are independent of the iodine released during its metabolism. These effects could include direct inhibition of thyroid hormone synthesis and/or release.[5]
Caption: Potential direct inhibitory effects of this compound on thyroid hormone synthesis and release.
Broader Cellular Effects (Inferred from Sodium Iodate Studies)
While not direct evidence for this compound, studies on the related compound sodium iodate have revealed impacts on fundamental cellular pathways in retinal cells. These include the disruption of the mitochondrial-lysosomal axis and the modulation of the Wnt/β-catenin and TGF-β1/SMAD2/3 pathways, leading to apoptosis and altered cell differentiation.[8][9] These findings suggest that iodinated compounds, in general, may have off-target effects on cellular homeostasis and signaling that are independent of thyroid hormone metabolism. Further research is needed to determine if this compound shares these properties.
Caption: Hypothesized off-target effects of this compound on fundamental cellular pathways.
Conclusion and Future Directions
The preliminary studies on this compound have primarily focused on its well-defined role in modulating thyroid hormone levels. However, this technical guide highlights several potential off-target effects that warrant further investigation. The unexpected enhancement of T3 effects at the cellular level, the potential for direct inhibition of thyroid hormone synthesis and release, and the possibility of broader impacts on cellular signaling pathways, as suggested by studies on related compounds, all point to a more complex pharmacological profile for this compound.
For researchers and drug development professionals, these potential off-target effects represent both a challenge and an opportunity. A deeper understanding of these mechanisms is crucial for a comprehensive safety and efficacy profile. Furthermore, exploring these off-target effects could unveil novel therapeutic applications for this compound or its derivatives in indications beyond hyperthyroidism. Future research should focus on elucidating the molecular interactions of this compound with nuclear receptors, its effects on transmembrane transport of thyroid hormones, and its impact on key cellular signaling cascades in various cell types. Such studies will be instrumental in fully characterizing the therapeutic potential and risks associated with this repurposed drug.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Iodate Disrupted the Mitochondrial-Lysosomal Axis in Cultured Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium iodate influences the apoptosis, proliferation and differentiation potential of radial glial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Deiodinase Inhibition Assays Using Ipodate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodothyronine deiodinases (DIOs) are a family of selenoenzymes that play a critical role in the activation and inactivation of thyroid hormones. The three major isoforms, Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3), regulate the local and systemic availability of the biologically active thyroid hormone, triiodothyronine (T3). Inhibition of these enzymes can have significant physiological effects, making them important targets in drug development and for understanding the mechanisms of endocrine-disrupting chemicals.
Ipodate sodium is a well-characterized inhibitor of deiodinases, primarily targeting the peripheral conversion of thyroxine (T4) to T3.[1][2][3][4] These application notes provide a detailed protocol for utilizing this compound in in vitro deiodinase inhibition assays to determine its inhibitory potency against different deiodinase isozymes. The protocol is based on a non-radioactive method employing the Sandell-Kolthoff reaction for the measurement of iodide release.[5][6][7][8][9]
Deiodinase Signaling Pathway
The deiodinase enzymes are central to thyroid hormone metabolism. DIO1 and DIO2 convert the prohormone T4 into the active hormone T3, while DIO3 and DIO1 can inactivate T4 and T3. This compound acts as an inhibitor of this process, thereby reducing the levels of active T3.
Quantitative Data Summary
| Compound | Deiodinase Isozyme | IC50 (µM) | Reference |
| Iopanoic Acid | Human DIO1 | 97 | [10][11] |
| Iopanoic Acid | Human DIO2 | 231 | [10][11] |
| Iopanoic Acid | Human DIO3 | No inhibition observed | [10][11] |
| Propylthiouracil (PTU) | Murine DIO1 | ~1.3 | [5][6] |
Experimental Protocol: In Vitro Deiodinase Inhibition Assay
This protocol outlines a non-radioactive method for determining the inhibitory effect of this compound on deiodinase activity. The assay measures the amount of iodide released from the substrate, which is quantified using the Sandell-Kolthoff reaction.[5][6][9]
Materials and Reagents
-
Recombinant human deiodinase enzymes (DIO1, DIO2, or DIO3)
-
This compound
-
Propylthiouracil (PTU) as a positive control for DIO1 inhibition
-
Reverse T3 (rT3) as the substrate
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (KPO4)
-
EDTA
-
HEPES buffer
-
Dimethyl sulfoxide (DMSO)
-
Reagents for the Sandell-Kolthoff reaction (arsenious acid, ceric ammonium sulfate)
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent such as water, ethanol, or methanol. A series of dilutions should be prepared in the assay buffer to achieve the final desired concentrations for the inhibition curve.
-
Substrate Solution: Prepare a solution of rT3 in the assay buffer. The final concentration in the assay will depend on the specific deiodinase isozyme being tested.
-
Cofactor Solution: Prepare a fresh solution of DTT in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant deiodinase enzyme to the desired concentration in the assay buffer immediately before use.
-
Assay Buffer: A common buffer for DIO1 assays is 0.1 M potassium phosphate (pH 6.8) with 1 mM EDTA.[5] For a more general screening assay, 0.1 M HEPES (pH 7.0) with 1 mM EDTA can be used.[9]
Experimental Workflow
The following diagram illustrates the key steps in the in vitro deiodinase inhibition assay.
Assay Procedure
-
To each well of a 96-well plate, add the diluted recombinant deiodinase enzyme.
-
Add the various concentrations of this compound, the positive control (e.g., PTU for DIO1), and a vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate mix containing rT3 and DTT. Final assay conditions to aim for can be, for example, 10 µM rT3 and 40 mM DTT.[9]
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by placing the plate on ice or by adding a stop solution.
-
Separate the released iodide from the reaction mixture. This can be achieved using methods like cation exchange chromatography.[6]
-
Quantify the amount of released iodide using the Sandell-Kolthoff reaction. This colorimetric assay is based on the iodine-catalyzed reduction of ceric ammonium sulfate by arsenious acid. The rate of color change is proportional to the iodide concentration.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
Data Analysis
-
Calculate the percentage of deiodinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the deiodinase activity, by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic model).
Conclusion
This document provides a comprehensive protocol for assessing the inhibitory activity of this compound against deiodinase enzymes in an in vitro setting. By following these guidelines, researchers can obtain reliable and reproducible data on the potency of this compound as a deiodinase inhibitor. The use of a non-radioactive detection method enhances the safety and accessibility of this assay. The provided quantitative data for the related compound, iopanoic acid, serves as a valuable reference for designing experiments and interpreting results.
References
- 1. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iopanoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ipodate Sodium Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of ipodate sodium in rodent models, primarily focusing on its application as an inhibitor of thyroid hormone metabolism.
This compound is a valuable tool in endocrinology research due to its potent inhibition of the 5'-deiodinase enzyme, which is responsible for the peripheral conversion of the prohormone thyroxine (T4) to the biologically active hormone triiodothyronine (T3).[1] This inhibitory action allows for the experimental manipulation of thyroid hormone status, providing a model to study the physiological effects of altered T3 levels.
Data Presentation
The following tables summarize quantitative data from rodent studies investigating the effects of this compound on thyroid hormone levels.
Table 1: Effects of Intraperitoneal (IP) this compound Administration on Serum Thyroid Hormone Levels in Rats
| Species | Dosage | Administration Frequency | Duration | Change in Serum T3 | Change in Serum T4 | Change in Serum TSH | Reference |
| Rat | 6 mg/100 g body weight | Daily | 13 days | Decrease | - | Increase | [2] |
| Rat | 12 mg/100 g body weight | Daily | 13 days | Decrease | - | Increase | [2] |
Table 2: Effects of Dietary this compound Administration on Serum Thyroid Hormone Levels in Rats
| Species | Administration Method | Duration | Change in Serum T4 | T4/T3 Ratio | Reference |
| Rat | Dietary administration | 6 weeks | Increase | Increase | [3] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. Researchers should adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats
This protocol is based on studies demonstrating the effective modulation of thyroid hormone levels in rats.[2]
Materials:
-
This compound (e.g., Oragrafin Sodium)
-
Sterile, pyrogen-free saline (0.9% NaCl) for injection
-
Sterile containers for solution preparation
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
-
pH meter and solutions for pH adjustment (e.g., sterile 0.1 N NaOH and 0.1 N HCl)
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg for a 100g rat receiving 6 mg/100 g) and the number and weight of the animals to be dosed.
-
Weigh the this compound accurately using an analytical balance.
-
Dissolve the this compound in a minimal amount of sterile saline. this compound is water-soluble.
-
Adjust the pH of the solution to physiological range (7.2-7.4) using sterile 0.1 N NaOH or 0.1 N HCl.[4] This is a critical step to minimize irritation at the injection site.
-
Bring the solution to the final desired concentration with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the prepared solution appropriately, protected from light, and use within a timeframe validated by stability studies. For immediate use, it can be kept at room temperature.
Administration Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Determine the correct volume of the this compound solution to inject based on the animal's body weight and the solution's concentration.
-
Gently restrain the rat following approved animal handling procedures.
-
Locate the intraperitoneal injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid (e.g., blood or urine) is drawn back before injecting the solution.
-
Inject the calculated volume of the this compound solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 2: Oral Gavage Administration of this compound in Rodents
Materials:
-
This compound
-
Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose in water)
-
Sterile containers for preparation
-
Appropriate size gavage needles (flexible or rigid with a ball tip) for the rodent species and size.
-
Sterile syringes
-
Analytical balance
-
PPE
Preparation of this compound Suspension (for insoluble compounds) or Solution:
-
Calculate the required amount of this compound.
-
Weigh the this compound.
-
Prepare the vehicle. For a suspension, a common vehicle is 0.5% methylcellulose in sterile water. For a solution, sterile water can be used.
-
If preparing a suspension, gradually add the this compound to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If preparing a solution, dissolve the this compound in the vehicle.
-
Ensure the final formulation is homogenous before each administration.
Administration Procedure:
-
Acclimatize and weigh the animals.
-
Calculate the administration volume. The volume should not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Gently restrain the animal in an upright position.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib) and mark the needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound formulation.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Mandatory Visualization
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the inhibition of 5'-deiodinase enzymes, which are crucial for the conversion of T4 to the more potent T3.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of amiodarone and ipodate on the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Thyroid Hormone-Dependent Gene Expression Using Ipodate Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroid hormones (THs), primarily triiodothyronine (T3), are critical regulators of development, metabolism, and cellular differentiation. Their effects are mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that modulate the expression of target genes.[1] The conversion of the prohormone thyroxine (T4) to the biologically active T3 is a key control point in thyroid hormone action and is catalyzed by deiodinase enzymes.
Ipodate sodium is a potent inhibitor of type I 5'-deiodinase, the enzyme responsible for the majority of peripheral T3 production from T4.[2][3] This inhibitory action makes this compound a valuable tool for studying the specific effects of T3 on gene expression. By blocking the conversion of T4 to T3, researchers can create a cellular environment deficient in T3, allowing for the precise investigation of T3-dependent transcriptional events. These application notes provide detailed protocols for utilizing this compound in in vitro models to dissect the molecular mechanisms of thyroid hormone-dependent gene expression.
Mechanism of Action of this compound
This compound primarily exerts its effects by inhibiting the 5'-deiodination of T4 to T3.[3][4][5] This leads to a rapid decrease in circulating and intracellular T3 levels, while T4 levels may remain stable or even increase.[4][5] While some in vitro studies have suggested that this compound may also directly interact with thyroid hormone receptors, in vivo evidence for this as a primary mechanism of action is less conclusive.[2] Therefore, its main utility in a research setting is as a specific inhibitor of T3 production.
Applications in Research
-
Elucidating T3-specific gene regulation: By creating a T3-deficient environment, researchers can identify genes that are specifically regulated by T3.
-
Studying the kinetics of T3-mediated transcription: The rapid action of this compound allows for precise temporal control of T3 levels, enabling the study of early and late events in T3-dependent gene expression.
-
Screening for compounds that modulate TR activity: this compound can be used to establish a baseline of low TR activity, against which potential agonists or antagonists can be screened.
-
Investigating the role of deiodinases in specific cell types: The use of this compound in different cell lines can help to elucidate the cell-specific roles of deiodinase enzymes in regulating local T3 availability.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on thyroid hormone levels from in vivo studies. While these are not in vitro data, they provide a strong rationale for its use in cell culture models to achieve a significant reduction in T3 levels.
Table 1: Effect of this compound on Serum Thyroid Hormone Concentrations in Patients with Graves' Disease
| Parameter | Before Treatment (mean ± SE) | After 10 Days of this compound (1g/day) (mean ± SE) |
| Free T4 (pg/ml) | 48.9 ± 6.6 | 26.0 ± 2.7 |
| Free T3 (pg/ml) | 12.4 ± 2.0 | 2.5 ± 0.4 |
Data adapted from a study on patients with Graves' disease.[5]
Table 2: Effect of this compound on Plasma T3 Levels in Hyperthyroid Patients
| Time Point | Plasma T3 (nmol/l) (mean ± SD) |
| Day 0 | 4.90 ± 1.80 |
| Day 4 | 1.70 ± 0.30 |
Data adapted from a study on the preparation of hyperthyroid patients for thyroidectomy.[3]
Experimental Protocols
Cell Culture and Treatment
This protocol describes the use of HepG2 cells, a human hepatoma cell line commonly used for studying liver-specific gene expression and thyroid hormone action.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
T4 (L-thyroxine, sodium salt)
-
T3 (3,3',5-Triiodo-L-thyronine, sodium salt)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Charcoal-stripped FBS is used to remove endogenous thyroid hormones.
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for reporter assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Hormone Depletion: The day after seeding, replace the medium with DMEM containing 10% charcoal-stripped FBS to ensure depletion of any residual thyroid hormones.
-
Treatment Preparation:
-
Prepare stock solutions of T4, T3, and this compound in DMSO.
-
Prepare working solutions of the treatments in DMEM with 10% charcoal-stripped FBS. A typical experimental setup would include the following groups:
-
Vehicle control (DMSO)
-
T4 alone
-
T4 + this compound
-
T3 alone (positive control)
-
-
-
Cell Treatment: Remove the hormone-depletion medium and add the prepared treatment media to the cells. Incubate for the desired time period (e.g., 24, 48 hours).
RNA Extraction and RT-qPCR for Thyroid Hormone-Responsive Genes
This protocol outlines the measurement of the expression of known T3-responsive genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., DIO1, THRSP, G6PC) and a reference gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the culture plate. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the different treatment groups.
Thyroid Hormone Receptor Reporter Gene Assay
This assay measures the transcriptional activity of thyroid hormone receptors.
Materials:
-
HepG2 cells (or another suitable cell line expressing TRs)
-
Thyroid Hormone Response Element (TRE)-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. The next day, co-transfect the cells with the TRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Hormone Depletion and Treatment: After 24 hours of transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS. After another 24 hours, treat the cells with the different experimental conditions (Vehicle, T4, T4 + this compound, T3) as described in Protocol 5.1.
-
Luciferase Assay: After the desired incubation time (e.g., 24 hours), lyse the cells and measure luciferase and control reporter activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the fold induction of luciferase activity relative to the vehicle control.
Visualizations
Caption: this compound inhibits the conversion of T4 to T3.
Caption: Workflow for studying T3-dependent gene expression.
Caption: Logical flow of this compound's effect on gene expression.
References
- 1. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ipodate Sodium in Primary Cell Culture of Thyrocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium is an iodine-containing oral cholecystographic agent that has been effectively utilized in clinical settings for the management of hyperthyroidism, particularly in cases of Graves' disease and thyroid storm.[1][2][3] Its primary mechanism of action involves the rapid inhibition of the peripheral conversion of thyroxine (T4) to the more biologically potent triiodothyronine (T3), offering a swift reduction in thyrotoxic symptoms.[1] Additionally, this compound is known to inhibit the release of thyroid hormones from the thyroid gland itself.[1] While its in vivo effects are well-documented, its application in primary cell culture of thyrocytes for research and drug development purposes presents a valuable tool for investigating the direct cellular mechanisms of thyroid hormone synthesis and regulation. These application notes provide a summary of the known effects of this compound and offer detailed protocols for its use in primary thyrocyte cultures.
Mechanism of Action
This compound exerts its effects on thyroid hormone homeostasis through two primary mechanisms:
-
Inhibition of 5'-Deiodinase: The principal effect of this compound is the potent inhibition of type 1 5'-deiodinase, the enzyme responsible for the conversion of T4 to T3 in peripheral tissues.[4] This leads to a rapid decrease in circulating T3 levels and a concurrent increase in reverse T3 (rT3), an inactive metabolite of T4.
-
Inhibition of Thyroid Hormone Release: this compound also directly affects the thyroid gland by inhibiting the release of T4 and T3.[1] The precise mechanism for this effect is not fully elucidated but is thought to be related to the high iodine content of the compound and its influence on the proteolytic cleavage of thyroglobulin within the thyrocytes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in thyrocytes and a general workflow for studying the effects of this compound in a primary cell culture model.
Caption: Thyroid Hormone Synthesis Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Studies.
Data Presentation
The following tables summarize the quantitative effects of oral this compound administration on serum thyroid hormone levels as reported in clinical studies. These in vivo data can serve as a reference for designing in vitro experiments.
Table 1: Effect of this compound on Serum Thyroid Hormone Levels in Patients with Graves' Disease
| Treatment | Duration | Serum T4 Concentration | Serum T3 Concentration | Serum rT3 Concentration | Reference |
| 1 g/day Sodium Ipodate | 10 days | Modest Decrease | Striking Decrease | Marked Increase | [4] |
| 500 mg/day Sodium Ipodate | 5 days | Significant Decrease | Significant Decrease | Not Reported | [1] |
| 500 mg twice daily Sodium Ipodate | 3 days | Significant Decrease | Significant Decrease | Not Reported | [5] |
| 500 mg/day Sodium Ipodate | 7 days | Marked Decrease | Normalized | Not Reported | [2] |
| 0.5 g daily or every other day Sodium Ipodate | 15-60 days | Normalized | Normalized | Not Reported | [3] |
Table 2: Quantitative Changes in Serum Thyroid Hormones with this compound Treatment
| Study Population | This compound Dose | Parameter | Baseline (Mean ± SD/SEM) | Post-treatment (Mean ± SD/SEM) | Reference |
| Graves' Disease Patients | 1 g/day for 10 days | Free T4 (pg/mL) | 48.9 ± 6.6 | 26.0 ± 2.7 | [6] |
| Graves' Disease Patients | 1 g/day for 10 days | Free T3 (pg/mL) | 12.4 ± 2.0 | 2.5 ± 0.4 | [6] |
| Graves' Hyperthyroid Patients | 500 mg/day for 5 days | Plasma T3 (nmol/L) | 4.90 ± 1.80 | 1.70 ± 0.30 (at day 4) | [1] |
| Graves' Hyperthyroid Patients | 500 mg twice daily for 3 days | Total T3 (ng/dL) | 445.9 | 193.4 | [5] |
| Graves' Hyperthyroid Patients | 500 mg twice daily for 3 days | Free T4 (ng/dL) | 3.874 | 2.800 | [5] |
Experimental Protocols
Note: The following protocols are examples and should be optimized for specific experimental conditions and primary cell sources. As there is limited published data on the direct application of this compound in primary thyrocyte culture, these protocols are extrapolated from in vivo data and general cell culture methodologies.
Protocol 1: Isolation and Culture of Primary Human Thyrocytes
Materials:
-
Fresh human thyroid tissue
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Collagenase Type IV (2 mg/mL in serum-free medium)
-
Hanks' Balanced Salt Solution (HBSS)
-
70 µm cell strainer
-
Tissue culture flasks/plates
Procedure:
-
Obtain fresh, sterile human thyroid tissue from surgery.
-
Wash the tissue extensively with sterile HBSS to remove excess blood.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with Collagenase Type IV solution for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the collagenase activity by adding an equal volume of complete culture medium (with 10% FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate in tissue culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days. Cells should be ready for experiments upon reaching desired confluency.
Protocol 2: Treatment of Primary Thyrocytes with this compound
Materials:
-
Confluent primary thyrocyte cultures
-
This compound (sodium salt)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Culture medium (as described in Protocol 1)
-
TSH (Thyroid Stimulating Hormone)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Further dilutions should be made in culture medium.
-
Seed primary thyrocytes in multi-well plates at a desired density.
-
Allow cells to adhere and grow for 24-48 hours.
-
For experiments investigating the inhibition of TSH-stimulated hormone synthesis, pre-treat cells with this compound for a defined period (e.g., 1-24 hours) before TSH stimulation.
-
A suggested starting range for this compound concentration is 1 µM to 100 µM, based on extrapolations from clinical dosages and typical in vitro drug screening concentrations. A dose-response experiment is highly recommended.
-
Incubate the cells with this compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Include appropriate controls: vehicle control (the solvent used for the stock solution) and untreated control.
Protocol 3: Assessment of this compound Effects on Thyrocyte Function
A. Quantification of T3/T4 in Culture Supernatant
-
At the end of the incubation period, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of T3 and T4 in the supernatant using commercially available ELISA or RIA kits, following the manufacturer's instructions.
B. Gene Expression Analysis by qPCR
-
After removing the supernatant, lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using specific primers for genes of interest, such as:
-
Thyroglobulin (Tg)
-
Thyroid Peroxidase (TPO)
-
Sodium-Iodide Symporter (NIS)
-
Deiodinase, Iodothyronine, Type I (DIO1)
-
A housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Analyze the relative gene expression changes in this compound-treated cells compared to controls.
C. Cell Viability Assay
-
To assess the potential cytotoxicity of this compound, perform a cell viability assay (e.g., MTT, WST-1, or LDH release assay) on parallel cultures.
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the control group.
Conclusion
This compound is a valuable compound for studying thyroid hormone regulation. The provided application notes and protocols offer a framework for researchers to investigate the direct effects of this compound on primary thyrocytes in vitro. By adapting these methods, scientists can further elucidate the cellular and molecular mechanisms underlying its therapeutic effects and explore its potential in the development of novel thyroid-modulating drugs. Due to the limited availability of specific in vitro data, careful optimization of experimental conditions is crucial for obtaining robust and meaningful results.
References
- 1. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapy of Graves' disease with sodium ipodate is associated with a high recurrence rate of hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of sodium ipodate in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Sodium ipodate (oragrafin) in the preoperative preparation of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ipodate Sodium as a Tool to Investigate Non-Thyroidal Illness Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome or low T3 syndrome, is a condition characterized by alterations in circulating thyroid hormone levels in critically ill patients, despite a healthy thyroid gland. The hallmark of NTIS is a decrease in serum triiodothyronine (T3) concentrations, often accompanied by an increase in reverse T3 (rT3), while thyroxine (T4) and thyroid-stimulating hormone (TSH) levels can be variable. These changes are thought to be an adaptive response to severe illness, aimed at conserving energy. However, the precise mechanisms and the therapeutic implications of NTIS are still under investigation.
Ipodate sodium, an oral cholecystographic agent, has emerged as a valuable pharmacological tool for researchers studying NTIS. Its primary mechanism of action is the potent inhibition of type 1 deiodinase (D1), the enzyme responsible for the peripheral conversion of T4 to the biologically active T3. By blocking this conversion, this compound can effectively mimic the low T3 state observed in NTIS, providing a controlled and reproducible model for investigation.
These application notes provide detailed methodologies for utilizing this compound to induce a low T3 state in research animals, enabling the study of the pathophysiology of NTIS and the evaluation of potential therapeutic interventions.
Mechanism of Action of this compound
This compound exerts its effects on thyroid hormone metabolism primarily through the inhibition of iodothyronine deiodinases.
-
Inhibition of Type 1 Deiodinase (D1): D1 is predominantly found in the liver, kidneys, and thyroid gland. It is responsible for the majority of circulating T3 production through the 5'-deiodination of T4. This compound is a potent inhibitor of D1, leading to a rapid decrease in serum T3 levels.
-
Inhibition of Type 2 Deiodinase (D2): While less potent against D2, ipodate can also inhibit this enzyme, which is crucial for local T3 production in tissues like the brain, pituitary, and brown adipose tissue.
-
Inhibition of Thyroid Hormone Release: Some evidence suggests that ipodate may also have a mild inhibitory effect on the release of thyroid hormones from the thyroid gland.[1]
The net effect of ipodate administration is a significant reduction in circulating T3, an increase in rT3 (as T4 is shunted towards the inactivating pathway), and variable effects on T4 and TSH, closely mirroring the hormonal profile of NTIS.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound, demonstrating its effects on thyroid hormone levels.
Table 1: Effect of this compound on Serum Thyroid Hormone Levels in Euthyroid Rats
| Treatment Group | Dose | Serum T3 | Serum TSH | Reference |
| Vehicle Control | - | Normal | Normal | [2] |
| This compound | 6 mg/100g body weight, daily for 13 days | Decreased | Increased | [2] |
| This compound | 12 mg/100g body weight, daily for 13 days | Decreased | Increased | [2] |
Table 2: Effect of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Cats
| Treatment Group | Initial Dose | Change in Serum T3 | Change in Serum T4 | Reference |
| This compound | 100 mg/day, orally | Decreased | Remained High | [3] |
Table 3: Effect of this compound on Serum Thyroid Hormone Levels in Patients with Graves' Disease
| Treatment Group | Dose | Serum Free T3 (FT3) | Serum Free T4 (FT4) | Reference |
| Before Ipodate | - | 12.4 +/- 2.0 pg/ml | 48.9 +/- 6.6 pg/ml | [4] |
| After Ipodate (10 days) | 1 g/day , orally | 2.5 +/- 0.4 pg/ml | 26.0 +/- 2.7 pg/ml | [4] |
Experimental Protocols
Protocol 1: Induction of a Low T3 State in Rodents to Model NTIS
This protocol describes the use of this compound to induce a hormonal state mimicking NTIS in rats or mice for subsequent investigation.
Materials:
-
This compound (e.g., Oragrafin)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Rodents (rats or mice, specify strain, age, and sex)
-
Gavage needles
-
Equipment for blood collection and serum separation
-
Assay kits for measuring serum T3, T4, rT3, and TSH
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Maintain a controlled environment (temperature, humidity, and light-dark cycle) and provide ad libitum access to standard chow and water.
-
Preparation of this compound Solution: Prepare a fresh solution or suspension of this compound in the chosen vehicle on each day of administration. A common dosage range for rats is 6-12 mg/100g of body weight.[2] For mice, a starting dose of 10 mg/kg can be considered, with dose adjustments based on pilot studies. The concentration of the solution should be calculated to allow for an appropriate administration volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).
-
Administration: Administer the this compound solution or vehicle control to the animals via oral gavage once daily. The duration of treatment will depend on the research question but can range from a few days to several weeks. A 13-day treatment period has been shown to be effective in rats.[2]
-
Monitoring: Monitor the animals daily for any signs of distress or toxicity. Record body weight at regular intervals.
-
Sample Collection: At the end of the treatment period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia, tail vein). Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Hormone Analysis: Measure serum concentrations of T3, T4, rT3, and TSH using commercially available and validated assay kits.
-
Tissue Collection (Optional): Following blood collection, tissues of interest (e.g., liver, kidney, brain, immune organs) can be harvested for further analysis, such as measuring tissue deiodinase activity or gene expression.
Protocol 2: In Vitro Deiodinase Inhibition Assay
This protocol allows for the direct assessment of the inhibitory effect of this compound on deiodinase activity in tissue homogenates.
Materials:
-
This compound
-
Tissue of interest (e.g., rat liver for D1 activity)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT))
-
Substrate: 125I-labeled reverse T3 (rT3) for D1 assay
-
Propylthiouracil (PTU) as a positive control for D1 inhibition
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant (microsomal fraction for D1) can be used for the assay. Determine the protein concentration of the homogenate.
-
Assay Setup: In microcentrifuge tubes, set up the following reaction mixtures:
-
Total Activity: Tissue homogenate, buffer, and 125I-rT3.
-
Non-specific Deiodination: Tissue homogenate, buffer, 125I-rT3, and a high concentration of PTU (to block D1 activity).
-
Ipodate Inhibition: Tissue homogenate, buffer, 125I-rT3, and varying concentrations of this compound.
-
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA. This will precipitate the protein and unreacted substrate.
-
Separation of Released Iodide: Centrifuge the tubes to pellet the precipitated material. The supernatant will contain the released 125I.
-
Quantification: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Deiodinase Activity: Calculate the specific deiodinase activity by subtracting the non-specific deiodination from the total activity. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of Non-Thyroidal Illness Syndrome (NTIS).
Caption: Experimental workflow for modeling NTIS using this compound.
Caption: Logical relationship of this compound action in modeling NTIS.
Conclusion
This compound serves as a powerful and specific tool for inducing a low T3 state that mimics the hormonal milieu of non-thyroidal illness syndrome. The protocols outlined in these application notes provide a framework for researchers to reliably establish an in vivo model of NTIS in rodents. This model is invaluable for dissecting the complex pathophysiology of NTIS, including the interplay between thyroid hormones and the immune system, and for the preclinical evaluation of novel therapeutic strategies aimed at mitigating the adverse effects of this common and often overlooked condition in critical illness. Researchers should always adhere to institutional guidelines for animal care and use and may need to optimize the provided protocols for their specific experimental needs.
References
- 1. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipodate treatment of hyperthyroidism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Deiodinase Activity Assay Utilizing Ipodate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iodothyronine deiodinases (DIs) are a family of selenoenzymes crucial for the regulation of thyroid hormone activity. They are responsible for the activation of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) and for the inactivation of both T4 and T3. Consequently, deiodinases are significant targets in thyroid physiology and pathology research, as well as in drug development for thyroid-related disorders. Ipodate sodium, a radiocontrast agent, is a known potent inhibitor of deiodinase activity, particularly type 1 deiodinase (DIO1).[1][2][3] This property makes it a valuable tool for studying deiodinase function and for the development of screening assays for novel deiodinase inhibitors.
These application notes provide a detailed protocol for a non-radioactive deiodinase activity assay using this compound as a reference inhibitor. The assay is based on the colorimetric Sandell-Kolthoff reaction, which quantifies the amount of iodide released from the deiodination of a substrate.[4][5][6][7][8] This method offers a safer and more accessible alternative to traditional radioactive assays.
Signaling Pathway of Thyroid Hormone Metabolism
The production and metabolism of thyroid hormones are tightly regulated processes involving multiple steps, with deiodinases playing a central role in determining the local and systemic availability of active T3.
Caption: Thyroid hormone metabolism and the inhibitory action of this compound.
Experimental Protocols
This protocol describes a non-radioactive in vitro assay to measure deiodinase activity and its inhibition by this compound using the Sandell-Kolthoff reaction.
Materials and Reagents
-
Enzyme Source: Recombinant human deiodinase (DIO1, DIO2, or DIO3) or tissue homogenates (e.g., liver, kidney microsomes).
-
Substrate: Thyroxine (T4) or reverse T3 (rT3).
-
Cofactor: Dithiothreitol (DTT).
-
Inhibitor: this compound.
-
Positive Control Inhibitor: Propylthiouracil (PTU) for DIO1.[6]
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.4).
-
Stop Solution: Perchloric acid (PCA).
-
Sandell-Kolthoff Reaction Reagents:
-
Arsenious acid solution.
-
Ceric ammonium sulfate solution.
-
Sulfuric acid.
-
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Experimental Workflow
The experimental workflow involves an enzymatic reaction followed by a colorimetric detection step.
Caption: Workflow for the non-radioactive deiodinase activity assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of T4, rT3, DTT, this compound, and PTU in appropriate solvents.
-
Prepare serial dilutions of this compound and PTU to determine IC50 values.
-
Prepare the enzyme source (recombinant enzyme or tissue homogenate) at the desired concentration in reaction buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 25 µL of reaction buffer.
-
Add 10 µL of this compound dilution (or PTU for positive control, or vehicle for no inhibitor control).
-
Add 15 µL of the enzyme preparation.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Start the reaction by adding 50 µL of the substrate (T4 or rT3) and cofactor (DTT) solution.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 10% PCA).
-
-
Iodide Detection (Sandell-Kolthoff Reaction):
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add arsenious acid solution to each well.
-
Add ceric ammonium sulfate solution to initiate the colorimetric reaction.
-
Measure the absorbance at 405 nm at multiple time points using a microplate reader. The rate of color change is proportional to the iodide concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of potassium iodide.
-
Calculate the amount of iodide released in each well from the standard curve.
-
Determine the percent inhibition of deiodinase activity for each concentration of this compound.
-
Calculate the IC50 value for this compound by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
The inhibitory effect of this compound on deiodinase activity has been primarily documented through in vivo studies measuring changes in serum thyroid hormone concentrations.
In Vivo Effects of this compound on Serum Thyroid Hormone Levels
The following tables summarize the quantitative effects of this compound administration on serum T3, T4, and reverse T3 (rT3) levels in hyperthyroid patients.
Table 1: Effect of this compound on Serum T3 and T4 Concentrations in Patients with Graves' Disease
| Time Point | Serum T3 (ng/dL) | Serum T4 (µg/dL) |
| Baseline | 340 ± 36 | 15.1 ± 0.7 |
| Day 5 of Treatment | ~85 | ~12.5 |
| Day 10 of Treatment | ~79 | 11.3 ± 1.0 |
Data are presented as mean ± SEM. Adapted from studies on patients with Graves' disease treated with 1g of sodium ipodate daily for 10 days.[1]
Table 2: Comparative Effects of this compound and Propylthiouracil (PTU) on Serum Thyroid Hormone Levels
| Treatment Group | % Decrease in Serum T3 | % Increase in Serum rT3 |
| This compound | 64% | 180% |
| Propylthiouracil (PTU) | 33% | 82% |
Data represent the mean percentage change from baseline in athyreotic patients.[9] A single 6g oral dose of this compound was compared to 250mg of PTU every 6 hours for 10 days.[9]
Mechanism of Deiodinase Inhibition by this compound
This compound acts as a competitive inhibitor of type 1 deiodinase, interfering with the binding of the natural substrate, T4. This inhibition blocks the conversion of T4 to the more potent T3 in peripheral tissues.
Caption: Competitive inhibition of Deiodinase 1 by this compound.
Conclusion
The non-radioactive deiodinase activity assay using this compound as a reference inhibitor provides a robust and valuable tool for thyroid hormone research and drug discovery. This method allows for the efficient screening of potential deiodinase modulators and facilitates a deeper understanding of the mechanisms regulating thyroid hormone activation and inactivation. The provided protocols and data serve as a comprehensive guide for the implementation of this assay in a laboratory setting.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
- 7. A Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of sodium ipodate and propylthiouracil in athyreotic human subjects, role of triiodothyronine and pituitary thyroxine monodeiodination in thyrotrophin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing a Hypothyroid State in Laboratory Animals Using Ipodate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium is a radiographic contrast agent that has been shown to effectively induce a hypothyroid state in various animal models. Its primary mechanism of action is the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active form, triiodothyronine (T3), by blocking the action of deiodinase enzymes.[1][2] This property makes it a valuable tool for researchers studying the effects of hypothyroidism on physiological processes and for the development of therapeutic agents for thyroid-related disorders. These application notes provide detailed protocols for using this compound to induce hypothyroidism in rats, mice, and cats, along with data on expected hormonal changes and visualizations of the underlying mechanism and experimental workflow.
Mechanism of Action
This compound primarily exerts its effect by inhibiting the enzyme 5'-deiodinase, which is responsible for the conversion of T4 to T3 in peripheral tissues.[1][2] This leads to a rapid decrease in circulating T3 levels, the most active thyroid hormone, and a subsequent increase in thyroid-stimulating hormone (TSH) from the pituitary gland due to the disruption of the negative feedback loop.
Caption: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on thyroid hormone levels in different laboratory animal species based on published studies.
Table 1: Effects of this compound on Thyroid Hormone Levels in Rats
| Dosage | Duration | T3 Change | T4 Change | TSH Change | Reference |
| 6 mg/100g bw (daily injection) | 13 days | Decrease | No significant change | Increase | [3] |
| 12 mg/100g bw (daily injection) | 13 days | Decrease | No significant change | Increase | [3] |
| 6 mg/100 g (daily ip) with T4 | 3 days | - | Abolished T4 effects | - | [4] |
Table 2: Effects of this compound on Thyroid Hormone Levels in Cats
| Dosage | Duration | T3 Change | T4 Change | rT3 Change | Reference |
| 100 mg/day (oral) | 24 hours | Fell by 54% | Decreased by 23-31% from day 2 | Increased (97-203% above baseline) | [5] |
| 100 mg/day (oral) | 14 days | Decreased by 62% | Decreased by 43% | Increased (118% above baseline at 24h) | [5] |
| 100-200 mg/day (oral) | 14 weeks | Significant decrease in responders | Remained high in all cats | - | [6] |
Experimental Protocols
The following protocols provide a starting point for inducing hypothyroidism using this compound. It is highly recommended to perform a pilot study with a range of doses to determine the optimal concentration for your specific animal model and research objectives.
Rat Model
Objective: To induce a hypothyroid state in rats for experimental studies.
Materials:
-
This compound (e.g., Oragrafin)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for control group (e.g., sterile saline)
-
Syringes and needles for injection (if applicable)
-
Animal balance
-
Equipment for blood collection and hormone analysis
Protocol:
-
Animal Acclimatization: Acclimate adult male or female rats (e.g., Sprague-Dawley or Wistar) to the housing conditions for at least one week prior to the experiment.
-
Dosage Preparation: Prepare a suspension of this compound in sterile saline. A common starting dosage is 6 mg/100g of body weight.[3] A higher dose of 12 mg/100g can also be used.[3]
-
Administration: Administer the this compound suspension via daily intraperitoneal (IP) or subcutaneous (SC) injection. The control group should receive an equivalent volume of the vehicle.
-
Duration of Treatment: Continue daily administration for a period of 13 days or longer, depending on the desired level and stability of hypothyroidism.[3]
-
Monitoring:
-
Monitor body weight and general health of the animals daily.
-
Collect blood samples at baseline and at regular intervals during the treatment period (e.g., weekly) to measure serum T3, T4, and TSH levels.
-
-
Confirmation of Hypothyroidism: A significant decrease in serum T3 and an increase in serum TSH levels compared to the control group will confirm the hypothyroid state.[3]
Mouse Model (Adapted Protocol)
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a suspending agent like 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
-
Equipment for blood collection and hormone analysis
Proposed Protocol:
-
Animal Acclimatization: Acclimate adult male or female mice (e.g., C57BL/6) to the housing conditions for at least one week.
-
Dosage Preparation: Prepare a suspension of this compound in the chosen vehicle. Based on the rat studies, a starting dose range of 3-6 mg/100g of body weight could be explored in a pilot study.
-
Administration: Administer the this compound suspension daily via oral gavage. The control group should receive the vehicle alone.
-
Duration of Treatment: A treatment duration of 2-4 weeks is often sufficient to induce a stable hypothyroid state with other chemical inducers.[7][8] This should be optimized in a pilot study.
-
Monitoring:
-
Monitor body weight and general health daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and weekly to measure serum T3, T4, and TSH.
-
-
Confirmation of Hypothyroidism: Confirmation is achieved by observing a significant decrease in serum T3 and an increase in TSH levels compared to controls.
Cat Model
Objective: To manage hyperthyroidism or induce a controlled hypothyroid state in cats. This protocol is based on studies managing clinical hyperthyroidism.
Materials:
-
This compound capsules or suspension
-
Pill gun or other method for oral administration
Protocol:
-
Initial Dosage: The initial dosage is typically 100 mg per cat per day, administered orally.[6]
-
Administration: Administer the daily dose as a single dose or divided into two doses.
-
Monitoring and Dose Adjustment:
-
Monitor clinical signs, body weight, and heart rate regularly.
-
Measure serum T3 and T4 concentrations after 2, 4, 6, 10, and 14 weeks of treatment.[6]
-
If a good clinical response (e.g., weight gain, decreased heart rate, normalization of T3) is not observed, the dosage can be increased to 150 mg/day and then to 200 mg/day at 2-week intervals.[6]
-
-
Confirmation of Effect: A decrease in serum T3 concentration into the normal range is indicative of an effective response.[6] Note that serum T4 may remain elevated in some cats.[6]
Experimental Workflow
The following diagram illustrates a general workflow for inducing and confirming a hypothyroid state in laboratory animals using a chemical agent like this compound.
Caption: General Experimental Workflow.
Conclusion
This compound is an effective agent for inducing a hypothyroid state in laboratory animals, primarily by inhibiting the peripheral conversion of T4 to T3. The provided protocols and data offer a foundation for researchers to utilize this compound in their studies. It is crucial to carefully monitor the animals and to conduct pilot studies to determine the optimal dosage and treatment duration for specific experimental needs, particularly in mice where dedicated protocols are lacking.
References
- 1. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of cardiac effects of thyroid hormones: evidence for amelioration of the effects of thyroxine by sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ipodate treatment of hyperthyroidism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Ipodate Sodium on Cardiac Tissue in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium is a well-established inhibitor of peripheral thyroxine (T4) to triiodothyronine (T3) conversion. This property makes it a valuable tool for investigating the specific effects of thyroid hormones on various tissues, including the heart. Thyroid hormones are known to induce cardiac hypertrophy, a condition characterized by an increase in heart muscle mass. Understanding the mechanisms by which this compound modulates these effects is crucial for both basic research and the development of therapeutic strategies for cardiac diseases.
These application notes provide a comprehensive overview of the effects of this compound on cardiac tissue in rats, with a focus on its ability to mitigate T4-induced cardiac hypertrophy. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
In Vivo Effects of this compound on Rat Cardiac Tissue
Attenuation of T4-Induced Cardiac Hypertrophy
Studies in rats have demonstrated that this compound effectively abolishes the hypertrophic effects of exogenous T4 administration. Co-administration of this compound with T4 prevents the increase in cardiac weight typically observed with T4 treatment alone.[1][2]
Modulation of Cardiac Enzyme Activity
This compound administration has been shown to normalize the T4-induced increases in the activity of key cardiac enzymes, including mitochondrial alpha-glycerophosphate dehydrogenase (α-GPD) and cytosolic ornithine decarboxylase (ODC).[1] ODC is a rate-limiting enzyme in polyamine biosynthesis and is often upregulated during hypertrophic growth.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on T4-induced cardiac changes in rats.
Table 1: Effect of this compound on T4-Induced Changes in Cardiac Weight in Rats
| Treatment Group | Dose | Administration Route | Duration | Change in Cardiac Weight (%) |
| Control | - | - | 3 days | Baseline |
| T4 | 200 µ g/100 g BW | Intraperitoneal | 3 days | +28% |
| T4 + this compound | 200 µ g/100 g BW (T4), 6 mg/100 g BW (Ipodate) | Intraperitoneal | 3 days | No significant change from control |
Data sourced from studies by Chopra et al.[1][2]
Table 2: Effect of this compound on T4-Induced Changes in Cardiac Enzyme Activity in Rats
| Treatment Group | Mitochondrial α-GPD Activity (vs. Control) | Cytosolic ODC Activity (vs. Control) |
| Control | Baseline | Baseline |
| T4 | ~27% increase | ~129% increase |
| T4 + this compound | Abolished T4 effect | Abolished T4 effect |
Data sourced from studies by Chopra et al.[1]
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male Wistar rats are a suitable model.
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Treatment Groups:
-
Control (Vehicle)
-
T4 (e.g., 200 µ g/100 g body weight, daily)
-
This compound (e.g., 6 mg/100 g body weight, daily)
-
T4 + this compound
-
-
Administration: Administer substances via intraperitoneal (IP) injection or dietary inclusion for the desired study duration (e.g., 3 days to 6 weeks).[1][3]
Tissue Harvesting and Processing
-
At the end of the treatment period, euthanize the rats according to approved institutional protocols.
-
Excise the heart, blot it dry, and record the total heart weight.
-
For histological analysis, fix a portion of the ventricular tissue in 10% neutral buffered formalin.
-
For biochemical and molecular analyses, snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.
Histological Analysis of Cardiomyocyte Hypertrophy
-
Tissue Processing and Sectioning:
-
Dehydrate the formalin-fixed tissue through a graded series of ethanol.
-
Clear the tissue with xylene and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize nuclei.
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix.
-
-
Measurement of Cardiomyocyte Cross-Sectional Area:
-
Acquire digital images of the H&E stained sections at a suitable magnification (e.g., 40x).
-
Using image analysis software (e.g., ImageJ), manually or semi-automatically trace the outline of at least 100-200 cardiomyocytes per heart in transverse section.
-
Calculate the cross-sectional area for each traced cell.
-
Average the values to obtain a mean cardiomyocyte cross-sectional area for each animal.
-
Quantification of Cardiac Fibrosis (Masson's Trichrome Staining)
-
Staining Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Stain with Masson's Trichrome stain kit according to the manufacturer's instructions. This will stain collagen fibers blue, nuclei black, and muscle fibers red.
-
-
Image Analysis:
-
Capture digital images of the stained sections.
-
Using image analysis software, quantify the area of blue staining (collagen) as a percentage of the total tissue area.
-
Mitochondrial α-Glycerophosphate Dehydrogenase (α-GPD) Activity Assay
-
Mitochondrial Isolation:
-
Homogenize fresh or frozen cardiac tissue in ice-cold isolation buffer.
-
Perform differential centrifugation to pellet the mitochondrial fraction.
-
-
Enzyme Activity Assay:
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
The assay measures the reduction of a tetrazolium salt (e.g., INT) to formazan by the electrons transferred from glycerol-3-phosphate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 500 nm) over time.
-
Calculate the enzyme activity based on the rate of formazan production and normalize to the protein concentration of the mitochondrial sample.
-
Western Blot Analysis of Signaling Proteins (e.g., p-Akt, p-ERK)
-
Protein Extraction:
-
Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of the phosphorylated protein to the total protein.[4][5][6]
-
Visualizations
Caption: Experimental workflow for investigating the impact of this compound on rat cardiac tissue.
Caption: Simplified thyroid hormone signaling pathway in cardiomyocytes and the point of this compound intervention.
Conclusion
This compound serves as a critical pharmacological tool to dissect the cardiac effects of T4 versus T3. The provided data and protocols offer a framework for researchers to investigate the molecular mechanisms underlying thyroid hormone-induced cardiac hypertrophy and to explore potential therapeutic interventions. The inhibition of T4 to T3 conversion by this compound allows for the specific examination of T4's direct actions and the consequences of reduced intracellular T3 levels in the heart.
References
- 1. A study of cardiac effects of thyroid hormones: evidence for amelioration of the effects of thyroxine by sodium ipodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of the effects of amiodarone and ipodate on the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Mitochondrial ATP-Sensitive Potassium Channel in Rats with Acute Myocardial Infarction and Its Association with the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ipodate Sodium as a Tool for Investigating the Hyp hypothalamic-Pituitary-Thyroid (HPT) Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium, an oral cholecystographic agent, has proven to be a valuable pharmacological tool for researchers studying the dynamics of the hypothalamic-pituitary-thyroid (HPT) axis. Its primary mechanism of action involves the potent inhibition of type I deiodinase, the enzyme responsible for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1] This targeted inhibition allows for the controlled manipulation of circulating thyroid hormone levels, providing a unique model to investigate the feedback mechanisms and regulatory pathways of the HPT axis.
By acutely decreasing serum T3 levels, this compound administration can effectively simulate a state of transient hypothyroidism at the peripheral tissue level, while the iodine content of the molecule can also directly impact thyroid hormone synthesis and release.[1][2] This multifaceted activity makes it a versatile compound for elucidating the differential roles of T4 and T3 in regulating TSH secretion, assessing pituitary and peripheral tissue responses to changing thyroid hormone concentrations, and studying the pathophysiology of thyroid disorders such as Graves' disease.
Mechanism of Action
This compound exerts its effects on the HPT axis through several key mechanisms:
-
Inhibition of Peripheral T4 to T3 Conversion: The most significant effect of this compound is the inhibition of 5'-deiodinase, which blocks the conversion of T4 to T3 in peripheral tissues like the liver and kidneys.[1][3] This leads to a rapid decrease in serum T3 concentrations.
-
Inhibition of Thyroid Hormone Release: The iodine released from the metabolism of this compound can induce a Wolff-Chaikoff effect, temporarily inhibiting the organification of iodine and the release of T4 and T3 from the thyroid gland.[1]
-
Inhibition of T4 Uptake: this compound has been shown to inhibit the binding and uptake of T4 into the liver, further reducing the substrate available for conversion to T3.[1]
-
Potential Direct Effects on the Thyroid: Some studies suggest a direct inhibitory effect on thyroid hormone secretion, independent of its iodine content.[1]
Applications in HPT Axis Research
-
Investigating TSH Regulation: By uncoupling the direct link between T4 and T3 levels, this compound allows for the study of the relative contributions of each hormone to the negative feedback regulation of TSH at the pituitary level.[4]
-
Modeling Hypothyroidism: The rapid reduction in serum T3 provides a useful in vivo model to study the physiological and molecular responses to acute hypothyroidism in various target tissues.
-
Graves' Disease Research: this compound has been used to prepare hyperthyroid patients for thyroidectomy by rapidly reducing serum T3 levels.[1][2] This application also provides a research model for studying the acute management of thyrotoxicosis.
-
Drug Development: As a well-characterized deiodinase inhibitor, this compound can serve as a reference compound in the development and screening of new drugs targeting thyroid hormone metabolism.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of this compound on the HPT axis.
Table 1: Effects of this compound on Serum Thyroid Hormones and TSH in Euthyroid Subjects
| Parameter | Baseline (Mean ± SD) | Post-Ipodate (Nadir/Peak) (Mean ± SD) | Dosage and Duration | Reference |
| Serum Total T3 | - | 43% decrease (nadir on day 4) | 3 g single oral dose | [5] |
| Serum Free T3 | - | 40% decrease (nadir on day 4) | 3 g single oral dose | [5] |
| Serum Total rT3 | - | 244% increase (peak on day 3) | 3 g single oral dose | [5] |
| Serum Free rT3 | - | 189% increase (peak on day 3) | 3 g single oral dose | [5] |
| Serum TSH | - | Marked increase (peak on day 3) | 3 g single oral dose | [5] |
Table 2: Effects of this compound on Serum Thyroid Hormones in Hyperthyroid Patients (Graves' Disease)
| Parameter | Baseline (Mean ± SD) | Post-Ipodate (Mean ± SD) | Dosage and Duration | Reference |
| Plasma T3 | 4.90 ± 1.80 nmol/L | 1.70 ± 0.30 nmol/L (on day 4) | 500 mg daily for 5 days | [1][2] |
| Serum T3 | 340 ± 36 ng/dL | 79 ± 7 to 85 ± 10 ng/dL (nadir on last 5 days) | 1 g daily for 10 days | [3] |
| Serum FT4 | 48.9 ± 6.6 pg/mL | 26.0 ± 2.7 pg/mL | 1 g daily for 10 days | [6] |
| Serum FT3 | 12.4 ± 2.0 pg/mL | 2.5 ± 0.4 pg/mL | 1 g daily for 10 days | [6] |
Table 3: Effects of this compound in Athyreotic Patients on L-T4 Replacement
| Parameter | Baseline | Post-Ipodate (Mean) | Dosage and Duration | Reference |
| Serum T3 | - | 64% decrease | 6 g single oral dose | [4] |
| Serum rT3 | - | 180% increase | 6 g single oral dose | [4] |
| Serum TSH | - | 280% increase | 6 g single oral dose | [4] |
Experimental Protocols
Protocol 1: In Vivo Study of Acute Deiodinase Inhibition in a Rodent Model
Objective: To assess the acute effects of this compound on serum thyroid hormone concentrations and TSH in euthyroid rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Assay kits for T4, T3, and TSH
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).
-
Divide rats into two groups: a control group receiving the vehicle and a treatment group receiving this compound. A sample size of 8-10 rats per group is recommended.
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for the desired dosage. A dosage of 6 mg/100 g body weight has been used in published studies.[7]
-
Administer the this compound suspension or vehicle to the rats via oral gavage or intraperitoneal injection.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (before administration) and at several time points post-administration (e.g., 6, 12, 24, 48, and 72 hours).
-
Separate serum by centrifugation and store at -80°C until analysis.
-
Measure serum concentrations of T4, T3, and TSH using commercially available and validated assay kits.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the treatment group to the control group at each time point.
Protocol 2: Short-Term this compound Administration in Human Subjects for HPT Axis Investigation
Objective: To investigate the effects of short-term this compound administration on the HPT axis in euthyroid human volunteers.
Ethical Considerations: This protocol requires approval from an Institutional Review Board (IRB) and informed consent from all participants.
Materials:
-
This compound capsules (e.g., 500 mg)
-
Blood collection supplies
-
Clinical laboratory for hormone analysis
Procedure:
-
Recruit healthy euthyroid volunteers with no history of thyroid disease or contraindications to this compound.
-
Obtain baseline blood samples for the measurement of TSH, total and free T4, total and free T3, and reverse T3 (rT3).
-
Administer a single oral dose of 1 g of this compound.[3]
-
Collect blood samples at regular intervals following administration, for example, at 12, 24, 48, 72, and 96 hours, and then daily for up to 10 days.[3]
-
Monitor participants for any adverse effects.
-
Analyze serum samples for the same panel of thyroid function tests as at baseline.
-
Statistically analyze the changes in hormone concentrations over time compared to baseline values.
Visualizations
Caption: Negative feedback regulation of the Hypothalamic-Pituitary-Thyroid (HPT) axis.
Caption: Mechanism of action of this compound on thyroid hormone metabolism.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. karger.com [karger.com]
- 2. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Effects of sodium ipodate and propylthiouracil in athyreotic human subjects, role of triiodothyronine and pituitary thyroxine monodeiodination in thyrotrophin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling Ipodate Sodium for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipodate sodium is an oral cholecystographic agent known to influence thyroid hormone metabolism, primarily by inhibiting the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1] Emerging research suggests that this compound may also directly interact with nuclear thyroid hormone receptors (TRs), specifically the T3 receptor (NT3R), indicating its potential as a tool for studying thyroid hormone signaling.[2] This document provides detailed protocols for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and its application in receptor binding studies targeting nuclear T3 receptors. These protocols are intended to serve as a comprehensive guide for researchers investigating the molecular interactions of this compound and similar compounds.
Radiolabeling of this compound with ¹²⁵I
This section outlines the direct radioiodination of this compound using the Chloramine-T method, a common technique for labeling aromatic compounds.[3][4][5]
Materials and Reagents
-
This compound
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium Metabisulfite
-
Phosphate Buffer (0.5 M, pH 7.5)
-
Sephadex G-25 column
-
Chromatography Buffer (e.g., PBS with 0.1% BSA)
-
Trichloroacetic acid (TCA)
-
General laboratory equipment for handling radioisotopes
Experimental Protocol: ¹²⁵I-Ipodate Sodium Synthesis
-
Preparation: In a shielded fume hood, combine 10 µg of this compound (dissolved in a minimal amount of 0.01 M NaOH) with 50 µL of 0.5 M phosphate buffer (pH 7.5) in a reaction vial.
-
Addition of Radioiodine: Add 1 mCi of Na¹²⁵I to the reaction vial.
-
Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water) to initiate the radioiodination reaction.[5] The reaction mixture is incubated for 60-90 seconds at room temperature with gentle agitation.
-
Quenching the Reaction: Terminate the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water) to reduce the excess Chloramine-T.[6]
-
Purification: Purify the radiolabeled product, [¹²⁵I]this compound, by gel filtration chromatography using a Sephadex G-25 column pre-equilibrated with chromatography buffer. Collect fractions and monitor the radioactivity to identify the protein-bound peak, which will elute first, separating it from free ¹²⁵I.
-
Quality Control: Assess the radiochemical purity by instant thin-layer chromatography (ITLC) or trichloroacetic acid (TCA) precipitation. Radiochemical purity should be >95%.
-
Specific Activity Calculation: Determine the specific activity of the [¹²⁵I]this compound by measuring the total radioactivity and the concentration of the labeled ipodate.
Summary of Radiolabeling Parameters
| Parameter | Value/Condition |
| Precursor | This compound |
| Radionuclide | ¹²⁵I |
| Method | Chloramine-T |
| Oxidizing Agent | Chloramine-T |
| Quenching Agent | Sodium Metabisulfite |
| Purification | Gel Filtration (Sephadex G-25) |
| Typical Radiochemical Purity | > 95% |
| Storage | -20°C in a lead-shielded container |
Note: This is a representative table. Actual values may vary based on experimental conditions.
Receptor Binding Assays with [¹²⁵I]this compound
The following protocols describe competitive radioligand binding assays to characterize the interaction of this compound with nuclear T3 receptors.[7][8]
Preparation of Nuclear Extracts
This protocol is for the isolation of nuclear fractions from cultured cells (e.g., HepG2 cells, which express thyroid hormone receptors).[9][10]
-
Cell Harvesting: Harvest approximately 4 x 10⁷ cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in 5 volumes of hypotonic cytoplasmic extraction buffer and incubate on ice for 15 minutes.
-
Homogenization: Gently homogenize the swollen cells using a Dounce homogenizer.
-
Nuclear Pellet Collection: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Cytoplasmic Fraction Removal: Carefully remove the supernatant (cytoplasmic fraction).
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in a low-salt buffer, followed by the dropwise addition of a high-salt buffer to extract soluble nuclear proteins.
-
Clarification: Centrifuge at high speed (e.g., 25,000 x g) for 20 minutes at 4°C to pellet the nuclear debris.
-
Supernatant Collection: The resulting supernatant contains the nuclear extract. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
Competitive Receptor Binding Assay Protocol
-
Assay Setup: In microcentrifuge tubes, combine the following in binding buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, pH 7.8):
-
Total Binding: Nuclear extract (20-50 µg protein), [¹²⁵I]this compound (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Nuclear extract, [¹²⁵I]this compound, and a high concentration of unlabeled T3 (e.g., 10 µM).
-
Competition: Nuclear extract, [¹²⁵I]this compound, and increasing concentrations of unlabeled this compound or other test compounds.
-
-
Incubation: Incubate all tubes at 4°C for 16-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [¹²⁵I]this compound from the free radioligand. A common method is the use of hydroxyapatite (HAP) slurry. Add HAP slurry to each tube, incubate on ice, and then centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Washing: Wash the pellets with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding (if performed by varying [¹²⁵I]this compound concentration), determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.
-
For competition binding, determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Representative Quantitative Data
The following table presents hypothetical data for a competitive binding assay of [¹²⁵I]this compound with nuclear T3 receptors. These values are for illustrative purposes and should be determined experimentally.
| Parameter | Ligand | Value | Units |
| Kd | [¹²⁵I]this compound | 5.2 | nM |
| Bmax | [¹²⁵I]this compound | 150 | fmol/mg protein |
| IC₅₀ | This compound | 250 | nM |
| Ki | This compound | 120 | nM |
| IC₅₀ | Triiodothyronine (T3) | 2.5 | nM |
| Ki | Triiodothyronine (T3) | 1.2 | nM |
Note: This is a representative table with hypothetical values.
Visualizations
Experimental Workflow
Caption: Workflow for Radiolabeled Receptor Binding Assay.
Thyroid Hormone Receptor Signaling Pathway
Caption: Nuclear Thyroid Hormone Receptor Signaling Pathway.
Conclusion
The protocols provided herein offer a framework for the radiolabeling of this compound and its use in receptor binding studies to investigate its interaction with nuclear T3 receptors. The ability to radiolabel this compound opens avenues for detailed pharmacological characterization, including the determination of binding affinities and receptor occupancy. This information is valuable for understanding the off-target effects of this imaging agent and for its potential development as a modulator of thyroid hormone signaling. Researchers should adapt and optimize these protocols based on their specific experimental systems and objectives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular mechanism of thyroid hormone action - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gropep.com [gropep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 10. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ipodate Sodium Concentration for Deiodinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing ipodate sodium as a deiodinase inhibitor in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as a deiodinase inhibitor?
This compound is a potent inhibitor of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones.[1] It primarily inhibits the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) by blocking the action of type 1 and type 2 deiodinases (D1 and D2).[1]
Q2: What is the optimal concentration of this compound for maximal deiodinase inhibition in vitro?
| Deiodinase Isoform | IC50 (Iopanoic Acid) |
| Human Deiodinase 1 (hDIO1) | 97 µM |
| Human Deiodinase 2 (hDIO2) | 231 µM |
| Human Deiodinase 3 (hDIO3) | No significant inhibition observed |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. It is crucial to assess the stability of your specific drug in the cell culture media you are using.[4] A common practice is to spike the media with the highest and lowest concentrations of the compound to be tested and incubate for the duration of the experiment (e.g., 72 hours). The stability can then be assessed by methods like LC-MS/MS to detect the parent compound and any degradation products.[5]
Q4: Are there any known off-target effects of this compound in cell culture?
High concentrations of sodium iodate (a related compound) have been shown to induce apoptosis and cellular stress.[5][6] It is important to distinguish between the desired deiodinase inhibition and potential cytotoxic effects. Always include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity, to assess the health of your cells during the experiment.
Q5: How is this compound taken up by cells?
The precise cellular uptake mechanisms for this compound are not fully elucidated. However, the uptake of nanoparticles and other small molecules can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7][8] The specific pathway can be cell-type dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low deiodinase inhibition observed | - Suboptimal this compound concentration: The concentration may be too low to effectively inhibit the deiodinase isoforms present in your system. - Degradation of this compound: The compound may not be stable in your cell culture medium or under your experimental conditions. - Low deiodinase activity in the cells: The cell line or tissue being used may have inherently low expression or activity of the target deiodinases. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a range based on the iopanoic acid IC50 values (e.g., 10 µM - 500 µM). - Verify the stability of this compound in your experimental media using methods like LC-MS/MS or HPLC.[4][5] - Confirm deiodinase expression and activity in your cell model using qPCR or a baseline activity assay. |
| High cell death or cytotoxicity | - This compound concentration is too high: High concentrations can lead to off-target cytotoxic effects.[5][6] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Lower the concentration of this compound. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. - Ensure the final solvent concentration in your culture media is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent or variable results | - Inconsistent this compound preparation: Variations in stock solution preparation can lead to inconsistent final concentrations. - Cell passage number and confluency: Deiodinase expression can vary with cell passage number and confluency. - Assay variability: Inherent variability in the deiodinase activity assay. | - Prepare a large batch of this compound stock solution and aliquot for single use to ensure consistency. - Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. - Include appropriate positive and negative controls in every experiment to monitor assay performance. |
| Precipitation of this compound in media | - Poor solubility: this compound may have limited solubility in aqueous media at high concentrations. | - Ensure the final concentration of the solvent used to dissolve this compound is sufficient to maintain its solubility. - Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
Experimental Protocols
Non-Radioactive Deiodinase Activity Assay (Sandell-Kolthoff Reaction)
This protocol is adapted from methods described by Renko et al. (2012) and is suitable for measuring deiodinase activity by quantifying iodide release.[9][10]
Materials:
-
Cell or tissue lysates
-
This compound or other inhibitors
-
Reaction buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.2)
-
Substrate (e.g., reverse T3 (rT3) for D1, T4 for D2)
-
Dithiothreitol (DTT)
-
Arsenious acid solution
-
Ceric ammonium sulfate solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Lysates: Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Set up the Reaction: In a 96-well plate, add the following in order:
-
Reaction buffer
-
Cell or tissue lysate (a fixed amount of protein, e.g., 20-60 µg)
-
This compound at various concentrations (or vehicle control)
-
DTT (as a cofactor)
-
-
Initiate the Reaction: Add the deiodinase substrate (e.g., rT3) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 1-2 hours).
-
Stop the Reaction: Stop the reaction by adding arsenious acid solution.
-
Color Development: Add ceric ammonium sulfate solution to each well. The iodide released from the deiodination reaction will catalyze the reduction of ceric ammonium sulfate, leading to a loss of yellow color.
-
Measure Absorbance: Read the absorbance at a wavelength of 405 nm. The decrease in absorbance is proportional to the amount of iodide released and thus the deiodinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Visualizations
Caption: this compound inhibits the conversion of T4 to T3.
Caption: Workflow for a non-radioactive deiodinase assay.
References
- 1. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 2. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulated cell death pathways in the sodium iodate model: insights and implications for AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium iodate influences the apoptosis, proliferation and differentiation potential of radial glial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ipodate sodium solubility issues in cell culture media
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the use of Ipodate sodium in cell culture experiments.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound, offering step-by-step solutions to ensure experimental success.
Q1: My this compound powder is not dissolving in my aqueous cell culture medium.
A1: This is expected behavior. This compound has very low solubility in aqueous solutions. Direct dissolution in cell culture media is not a viable method for preparing a working solution.
-
Root Cause: this compound is a lipophilic compound, characterized by a tri-iodinated benzene ring, which results in poor water solubility. One prediction suggests its water solubility is as low as 0.00615 mg/mL.
-
Solution: You must first prepare a concentrated stock solution in an appropriate organic solvent. The recommended solvent is Dimethyl Sulfoxide (DMSO).
Q2: I've prepared a DMSO stock solution, but a precipitate forms immediately after adding it to my cell culture medium. What's happening?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
-
Possible Cause 1: Stock solution concentration is too high.
-
Solution: While this compound is highly soluble in DMSO, creating an overly concentrated stock can lead to rapid precipitation upon dilution. If you are using a very high stock concentration, try reducing it (e.g., to 50-100 mM) and increasing the volume you add to the media, while ensuring the final DMSO concentration remains low.
-
-
Possible Cause 2: Improper dilution technique.
-
Solution: The method of dilution is critical. Avoid adding the DMSO stock directly into the full volume of media in a single step. Instead, use a stepwise dilution method. Add the DMSO stock dropwise into the media while gently vortexing or swirling the media. This gradual introduction helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
-
Possible Cause 3: Final concentration in media exceeds solubility limit.
-
Solution: Even with a proper stock solution, the final desired concentration in your culture medium may be too high. To determine the practical solubility limit in your specific medium, you can perform a kinetic solubility assay.
-
Q3: After adding the this compound stock solution, my cells look stressed or are dying, but I don't see any precipitate.
A3: This suggests potential cytotoxicity from either the compound itself or the solvent (DMSO).
-
Solution: Perform Control Experiments.
-
Solvent Control: Treat a set of cells with the same final concentration of DMSO that is present in your experimental wells. Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%. If cells in the solvent control show signs of toxicity, you must lower the final DMSO concentration. This can be achieved by preparing a more concentrated stock solution of this compound.
-
Compound Dose-Response: If the solvent control cells are healthy, the toxicity is likely due to the this compound itself. Perform a dose-response experiment with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) and identify a non-toxic working concentration for your specific cell line and assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-purity, sterile Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO.
Q2: What is the maximum solubility of this compound in different solvents?
A2: Quantitative solubility data is summarized in the table below. There is conflicting information regarding its solubility in water, which likely stems from the difference between the sodium salt and its free acid form. For practical cell culture purposes, it should be considered poorly soluble in aqueous solutions.
| Solvent | Reported Solubility | Notes |
| DMSO | ~33 g/100 mL (330 mg/mL) | The recommended solvent for stock solutions.[1] |
| Dimethylacetamide | ~66 g/100 mL (660 mg/mL) | High solubility, but less common in cell culture.[1] |
| Methanol | Very freely soluble | Not typically recommended for final cell culture steps.[1] |
| Ethanol | Freely soluble | Can be used, but DMSO is generally preferred.[1] |
| Water | Very freely soluble / 0.00615 mg/mL | Data is conflicting. Should be treated as poorly soluble for cell culture protocols.[1][2] |
Q3: How should I prepare a stock solution of this compound?
A3: Follow the detailed protocol in the "Experimental Protocols" section below. Always use sterile technique and high-purity reagents.
Q4: How should I store my this compound powder and stock solutions?
A4:
-
Powder: Store this compound powder in a tightly sealed container, protected from light, at room temperature or as specified by the manufacturer.
-
Stock Solutions: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A DMSO stock solution is typically stable for at least 6 months at -80°C.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The optimal working concentration is highly dependent on the cell type and the specific biological question. Based on in vitro studies using perfused dog thyroid lobes, concentrations ranging from 0.1 mM to 1 mM have been shown to be effective at inhibiting thyroid hormone secretion. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q6: What is the mechanism of action of this compound?
A6: this compound's primary mechanism of action is the inhibition of iodothyronine deiodinase enzymes, particularly the type 1 (DIO1) and type 2 (DIO2) deiodinases.[1][3] These enzymes are responsible for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active hormone, triiodothyronine (T3).[1][3] By blocking this conversion, this compound effectively reduces the levels of active T3 in tissues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molar Mass: 619.94 g/mol )
-
High-purity, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh out 62.0 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1.0 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C for 5-10 minutes can aid dissolution if necessary.
-
Sterilization (Optional): If sterility is a concern, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Objective: To properly dilute the DMSO stock solution into aqueous cell culture medium to achieve the desired final concentration while minimizing precipitation.
Methodology:
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of stock solution needed. For example, to make 10 mL of medium with a final concentration of 100 µM from a 100 mM stock:
-
Use the formula: C1V1 = C2V2
-
(100,000 µM) * V1 = (100 µM) * (10,000 µL)
-
V1 = 10 µL
-
-
Perform Dilution:
-
Dispense 10 mL of the pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, slowly add the 10 µL of the 100 mM this compound stock solution dropwise.
-
-
Final Mix: Mix gently by inverting the tube a few times. Do not vortex vigorously as this can damage media components.
-
Application: Immediately add the final working solution to your cells.
Visual Guides
Caption: A troubleshooting flowchart for this compound solubility issues.
Caption: Signaling pathway showing this compound's inhibitory effect.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ipodate Sodium Stability and Degradation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of ipodate sodium in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is an iodine-containing organic molecule.[1][2][3] It is primarily known as a radiopaque contrast agent for cholecystography (X-ray imaging of the gallbladder).[1] In a research context, it is often used to study thyroid hormone metabolism, as it inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[4][5][6] It is also investigated for the treatment of Graves' disease and thyroid storm.[1][4]
Q2: What are the general recommendations for storing this compound powder and its aqueous solutions?
A2: For the solid form, this compound should be stored in tight containers in a dry, cool, and well-ventilated place. For aqueous solutions, it is crucial to protect them from light and to control the pH and temperature to minimize degradation. The stability of related iodine compounds is known to be affected by moisture, heat, and light.
Q3: What are the main factors that can cause the degradation of this compound in aqueous solutions?
A3: Based on general principles of pharmaceutical stability studies, the main factors that can cause degradation of this compound in aqueous solutions are:
-
pH: Hydrolysis can occur under acidic or basic conditions.[7][8]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[7][8]
-
Light (Photolysis): Exposure to UV or visible light can induce photodegradation.[7][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[7][8]
Q4: How can I tell if my this compound solution has degraded?
A4: Visual signs of degradation may include a change in color (e.g., development of a yellow or brown tint) or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect the presence of degradation products.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid loss of this compound concentration in solution. | 1. Inappropriate pH: The solution pH may be too acidic or basic, leading to accelerated hydrolysis. 2. Exposure to Light: The solution may not be adequately protected from ambient or UV light. 3. High Temperature: The solution may be stored at too high a temperature. 4. Oxidative Stress: The presence of oxidizing agents in the solvent or container. | 1. Prepare solutions in a buffered system within the optimal pH range for stability (if known), or as close to neutral as the experimental design allows. 2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Store stock solutions at recommended temperatures (e.g., refrigerated at 2-8°C) and allow to equilibrate to room temperature before use. 4. Use high-purity solvents and de-gas them before use to remove dissolved oxygen. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation: The new peaks are likely degradation products of this compound. 2. Contamination: Contamination from glassware, solvents, or other reagents. | 1. Perform a forced degradation study to tentatively identify the degradation products. Use a mass spectrometer (LC-MS) for further characterization.[12][13][14] 2. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. Run a blank (solvent only) to check for contamination. |
| Precipitate forms in the aqueous solution. | 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent or buffer. 2. pH-dependent Solubility: The pH of the solution may have shifted, causing the compound to precipitate. 3. Formation of Insoluble Degradation Products: A degradation product may be less soluble than the parent compound. | 1. Check the solubility of this compound in your specific aqueous medium. Consider using a co-solvent if appropriate for your experiment. 2. Ensure the solution is adequately buffered to maintain a stable pH. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
The following are example protocols for conducting forced degradation studies on this compound in aqueous solutions. These are based on general ICH guidelines and should be adapted and optimized for your specific experimental needs.[8][15][16]
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare three separate solutions from the stock:
-
Acidic: Dilute the stock solution with 0.1 M hydrochloric acid.
-
Basic: Dilute the stock solution with 0.1 M sodium hydroxide.
-
Neutral: Dilute the stock solution with purified water.
-
-
-
Stress Conditions:
-
Incubate the three solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Protocol 2: Oxidative Degradation
-
Preparation of Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
-
Stress Conditions:
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Analyze the samples by HPLC.
-
Protocol 3: Photolytic Degradation
-
Preparation of Solutions:
-
Prepare a solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
-
Stress Conditions:
-
Expose the test sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Place the control sample alongside the test sample.
-
Withdraw aliquots of both the exposed and control samples at various time points.
-
-
Analysis:
-
Analyze the samples by HPLC.
-
Data Presentation
The following tables are templates for presenting quantitative data from stability studies.
Table 1: Example of Hydrolytic Stability Data for this compound (1 mg/mL) at 60°C
| Time (hours) | % this compound Remaining (0.1 M HCl) | % this compound Remaining (Water) | % this compound Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 92.5 |
| 4 | 90.1 | 99.5 | 85.3 |
| 8 | 82.3 | 99.1 | 73.1 |
| 12 | 75.6 | 98.8 | 62.9 |
| 24 | 60.8 | 98.2 | 45.7 |
Table 2: Example of Oxidative and Photolytic Stability of this compound (1 mg/mL) at Room Temperature
| Condition | Time (hours) | % this compound Remaining |
| Oxidative (3% H₂O₂) | 0 | 100.0 |
| 2 | 96.3 | |
| 4 | 92.1 | |
| 8 | 85.4 | |
| 12 | 79.8 | |
| 24 | 68.2 | |
| Photolytic | 0 | 100.0 |
| 2 | 98.5 | |
| 4 | 97.2 | |
| 8 | 95.1 | |
| 12 | 93.0 | |
| 24 | 88.6 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of this compound's effect on thyroid hormone metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium Ipodate | C12H12I3N2NaO2 | CID 23671932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Potential cytotoxicity of Ipodate sodium in different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of Ipodate sodium. Given the limited direct research on the broad cytotoxic effects of this compound, this guide offers insights into the known effects of a related compound, sodium iodate, and provides detailed protocols for researchers to conduct their own cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: Is there established data on the cytotoxicity of this compound in various cell lines?
Currently, there is a notable lack of extensive, direct research focused on the general cytotoxicity of this compound across a wide range of cell lines. The existing literature primarily focuses on its clinical applications as a radiopaque contrast agent for imaging the bile duct and gallbladder and its use in treating thyroid conditions like Graves' disease and thyroid storm.[1][2][3][4]
Q2: Are there any related compounds with known cytotoxic effects that could provide insights?
Yes, a related compound, sodium iodate (NaIO3), has been studied for its cytotoxic effects, particularly in retinal cells. Research has shown that sodium iodate can induce apoptosis (programmed cell death) and necrosis in different retinal cell types.[5][6][7] While this compound and sodium iodate are different molecules, the findings on sodium iodate suggest that iodine-containing compounds can have significant effects on cell viability.
Q3: What cellular mechanisms were affected by sodium iodate?
Studies on sodium iodate in radial glial cells have shown that it can:
-
Increase apoptosis.[5]
-
Inhibit cell proliferation and mitosis.[5]
-
Influence cell differentiation, driving cells towards an astrocytic lineage.[5]
-
These effects are potentially mediated through the inhibition of the Wnt/β-catenin and noggin pathways and the activation of the TGF-β1/SMAD2/3 pathway.[5]
In retinal pigment epithelial (RPE) cells and cone photoreceptor (PRC) cell lines, sodium iodate was found to induce necrosis in RPE cells and apoptosis in PRCs.[6][7]
Troubleshooting and Experimental Guides
Q4: I want to test the cytotoxicity of this compound in my cell line. What assays should I use?
To assess the potential cytotoxicity of this compound, a combination of assays is recommended to evaluate different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis. The most common and well-established assays are the MTT assay, LDH assay, and Annexin V staining for apoptosis detection.
Q5: How do I perform an MTT assay to measure cell viability?
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[10]
Data Presentation: Cytotoxicity of Sodium Iodate in Retinal Cells
The following table summarizes the observed effects of sodium iodate on different retinal cell lines, which may serve as a preliminary reference for investigating this compound.
| Cell Line | Compound | Observed Effect | Concentrations Tested | Assay Used | Reference |
| L2.3 (Radial Glial Cells) | Sodium Iodate | Increased apoptosis, inhibited proliferation and mitosis | Not specified | Flow Cytometry, Immunofluorescence | [5] |
| Primary RPE Cells | Sodium Iodate | Necrosis | Up to 48 mM | ApoTox-Glo™ Assay, 7-AAD/Annexin-V Staining | [6] |
| 661W (Cone Photoreceptor Cells) | Sodium Iodate | Apoptosis | Up to 48 mM | ApoTox-Glo™ Assay, 7-AAD/Annexin-V Staining | [6] |
Experimental Protocols
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability.[8][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[12]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound.
-
Controls: Prepare the following controls:
-
Supernatant Collection: After the treatment period, centrifuge the plate at 300-400 x g for 5 minutes.[13] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions and incubate at room temperature, protected from light, for up to 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[15] The percentage of cytotoxicity is calculated by comparing the LDH release from treated cells to the maximum LDH release.
Annexin V Apoptosis Assay Protocol
The Annexin V assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[16][17][18]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[19]
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature, protected from light.[20]
-
Propidium Iodide (PI) Staining: Add a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[19][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[19]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing the cytotoxicity of this compound.
Signaling Pathways Potentially Affected by Sodium Iodate
Caption: Potential signaling pathways affected by sodium iodate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of sodium ipodate in management of hyperthyroidism in subacute thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium iodate influences the apoptosis, proliferation and differentiation potential of radial glial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Retinal Cell Death Caused by Sodium Iodate Involves Multiple Caspase-Dependent and Caspase-Independent Cell-Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Ipodate Sodium Interference with Common Laboratory Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from ipodate sodium in their laboratory immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect thyroid hormone levels in vivo?
A1: this compound is an oral cholecystographic agent that can significantly alter thyroid hormone metabolism. Its primary mechanism of action is the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2][3] This leads to a decrease in serum T3 concentrations and a corresponding increase in reverse T3 (rT3).[4] Effects on T4 are generally modest, with some studies reporting a slight decrease, while others show a slight increase.[4][5] These physiological changes can persist for up to 14 days after administration.[4]
Q2: Can this compound directly interfere with laboratory immunoassays?
A2: While the in vivo effects of this compound on thyroid hormone levels are well-documented, there is limited specific evidence in the scientific literature detailing direct analytical interference of this compound with common immunoassay platforms (e.g., ELISA, chemiluminescence). However, as an iodine-containing compound, the potential for interference cannot be entirely ruled out. One study on other iodinated contrast media (iopromide and iodixanol) found no significant interference with T3 and T4 radioimmunoassays in vitro.[6]
Q3: What types of immunoassays are most susceptible to interference in general?
A3: Competitive immunoassays, which are often used for small molecules like thyroid hormones, can be more susceptible to cross-reactivity from structurally similar compounds.[7][8] Sandwich immunoassays, typically used for larger analytes, are more prone to interference from heterophile antibodies or human anti-animal antibodies (HAAA).[8]
Q4: What are the general mechanisms of drug interference in immunoassays?
A4: Drug interference in immunoassays can occur through several mechanisms:
-
Cross-reactivity: The drug or its metabolites may have a similar structure to the analyte and bind to the assay antibodies, leading to falsely elevated or decreased results.[9][10]
-
Matrix effects: The presence of the drug can alter the sample matrix (e.g., pH, ionic strength), affecting the antibody-antigen binding kinetics.
-
Alteration of antibody binding: The drug could non-specifically bind to assay antibodies or other components, sterically hindering the formation of the immunocomplex.[9]
Troubleshooting Guides
If you suspect that this compound is interfering with your immunoassay results, follow these steps to diagnose and mitigate the issue.
Step 1: Differentiate Between Physiological Effects and Analytical Interference
The first step is to determine if the unexpected results are due to the known in vivo effects of this compound or direct interference with the assay itself.
Experimental Protocol: Serial Dilution Analysis
A serial dilution of the sample is a powerful tool for detecting analytical interference.[11]
-
Methodology:
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay manufacturer's recommended diluent.
-
Assay the undiluted sample and each dilution.
-
Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to get the corrected concentration.
-
-
Interpretation of Results:
-
No Interference: If the corrected concentrations are consistent across the dilution series, direct analytical interference is unlikely. The observed results are likely due to the physiological effects of this compound.
-
Interference Present: If the corrected concentrations are not consistent and show a trend (e.g., increasing or decreasing with dilution), this suggests the presence of an interfering substance.[11]
-
Data on the In Vivo Effects of this compound on Thyroid Hormones
The following tables summarize the quantitative effects of this compound on serum thyroid hormone concentrations as reported in clinical studies.
Table 1: Effect of this compound on Free Thyroid Hormone Concentrations in Patients with Graves' Disease
| Hormone | Baseline (Mean ± SD) | After 10 Days of this compound (1g/day) (Mean ± SD) |
| Free T4 (pg/mL) | 48.9 ± 6.6 | 26.0 ± 2.7 |
| Free T3 (pg/mL) | 12.4 ± 2.0 | 2.5 ± 0.4 |
Source: Adapted from Martino et al., Journal of Endocrinological Investigation, 1986.[1]
Table 2: Comparative Effects of this compound and Saturated Solution of Potassium Iodide (SSKI) on Total Thyroid Hormone Concentrations in Patients with Thyrotoxic Graves' Disease
| Treatment | Analyte | Baseline (Mean ± SE) | Nadir During Treatment (Mean ± SE) |
| This compound (1g/day) | T4 (µg/dL) | 15.1 ± 0.7 | 11.3 ± 1.0 (Day 9) |
| T3 (ng/dL) | 340 ± 36 | 79 - 85 (Days 5-10) | |
| rT3 (ng/dL) | 111 ± 15 | 376 ± 59 (Peak on Day 5) | |
| SSKI (12 drops/day) | T4 (µg/dL) | 14.7 ± 1.3 | 7.9 ± 0.9 (Days 9-10) |
| T3 (ng/dL) | 402 ± 43 | 143 ± 20 (Day 10) | |
| rT3 (ng/dL) | No significant change | No significant change |
Source: Adapted from Roti et al., Clinical Endocrinology, 1985.[2][5]
Visualizing Experimental Workflows and Logical Relationships
Diagram 1: Troubleshooting Workflow for Suspected this compound Interference
Caption: A logical workflow for troubleshooting suspected immunoassay interference.
Diagram 2: Signaling Pathway of this compound's Effect on Thyroid Hormone Metabolism
Caption: this compound inhibits the conversion of T4 to T3.
References
- 1. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of iopodate on the serum iodothyronine pattern in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Effect of iodinated radiographic contrast media on radioimmunoassay for measuring thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating Immunoassay Interferences [en.nobellab.com]
Technical Support Center: Mitigating Off-Target Effects of Ipodate Sodium in Cellular Assays
Welcome to the technical support center for researchers utilizing Ipodate sodium in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in cellular assays?
A1: The primary and well-established on-target effect of this compound is the inhibition of type I deiodinase (DIO1). This enzyme is responsible for the conversion of the prohormone thyroxine (T4) to the more biologically active hormone triiodothyronine (T3). By inhibiting DIO1, this compound effectively reduces the intracellular levels of T3.
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the induction of ferroptosis, a form of iron-dependent regulated cell death. This occurs through the depletion of glutathione (GSH), a key antioxidant, which leads to an accumulation of lipid reactive oxygen species (ROS). Additionally, studies on the related compound sodium iodate suggest potential effects on other signaling pathways, including the inhibition of the Wnt/β-catenin pathway and activation of the TGF-β1/SMAD2/3 pathway[1]. However, direct evidence for these effects with this compound specifically is an area of ongoing research.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: To dissect the specific effects of this compound, a combination of control experiments is essential:
-
Rescue Experiments: For on-target effects, you can attempt to rescue the observed phenotype by adding exogenous T3 to the cell culture medium. If the effect is due to DIO1 inhibition, supplementation with T3 should reverse it.
-
Inhibitors of Off-Target Pathways: To confirm the involvement of ferroptosis, you can co-treat cells with this compound and a specific ferroptosis inhibitor, such as Ferrostatin-1, or an antioxidant like N-acetylcysteine (NAC). If the observed phenotype is mitigated by these inhibitors, it is likely an off-target effect.
-
Use of Structurally Different DIO1 Inhibitors: Employing another DIO1 inhibitor with a different chemical structure can help confirm that the observed effect is due to DIO1 inhibition rather than a scaffold-specific off-target effect of this compound.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: The optimal concentration of this compound will be cell-type dependent and should be determined empirically. It is crucial to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect (DIO1 inhibition) while minimizing off-target effects like ferroptosis. A starting point for dose-response studies can be guided by literature, with concentrations often ranging from the low micromolar to millimolar range. For instance, a study on perfused dog thyroid lobes showed that 1 mM ipodate significantly inhibited T4 secretion.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of cell death observed at concentrations intended to inhibit deiodinase. | The concentration of this compound is high enough to induce significant ferroptosis. | 1. Perform a dose-response experiment to determine the IC50 for both deiodinase inhibition and cell viability. 2. Co-treat with a ferroptosis inhibitor (Ferrostatin-1) or an antioxidant (N-acetylcysteine) to see if cell death is rescued. 3. Consider using a lower concentration of this compound for a longer duration. |
| Inconsistent or unexpected changes in gene expression or signaling pathways. | This compound may be modulating off-target pathways such as Wnt/β-catenin or TGF-β1/SMAD2/3. | 1. Investigate the phosphorylation status of key proteins in these pathways (e.g., β-catenin, SMAD2/3) via Western blot. 2. Use specific inhibitors for these pathways to see if the unexpected effects are reversed. 3. Consult literature on the effects of related compounds like sodium iodate on these pathways for potential insights[1]. |
| Difficulty in rescuing the observed phenotype with exogenous T3. | 1. The phenotype may be an off-target effect. 2. The concentration of exogenous T3 may be insufficient. 3. The cells may have impaired T3 uptake or signaling. | 1. Confirm that the phenotype is not due to ferroptosis by co-treating with Ferrostatin-1 or NAC. 2. Perform a dose-response with exogenous T3 to find the optimal rescue concentration. 3. Verify the expression and functionality of thyroid hormone receptors in your cell line. |
Data Presentation
Table 1: Concentration Ranges for this compound and Off-Target Effect Inhibitors
| Compound | Typical In Vitro Concentration Range | Primary Action |
| This compound | 1 µM - 1 mM | Deiodinase I (DIO1) Inhibition |
| Ferrostatin-1 | 10 nM - 10 µM | Ferroptosis Inhibition |
| N-acetylcysteine (NAC) | 1 mM - 10 mM | Antioxidant, GSH precursor |
Note: The optimal concentration for each compound should be determined experimentally for each specific cell line and assay.
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
Objective: To determine the IC50 values for this compound's on-target effect (deiodinase inhibition) and its primary off-target effect (ferroptosis induction) to establish a therapeutic window.
A. Deiodinase Activity Assay (In Vitro)
-
Materials:
-
Cell line of interest expressing DIO1
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Thyroxine (T4) substrate
-
Dithiothreitol (DTT)
-
This compound stock solution
-
Method for detecting T3 or reverse T3 (rT3) (e.g., ELISA, LC-MS/MS)
-
-
Procedure:
-
Culture cells to the desired confluency and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
In a multi-well plate, prepare a reaction mixture containing cell lysate, DTT, and a serial dilution of this compound. Include a vehicle control.
-
Initiate the reaction by adding the T4 substrate.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction and measure the amount of T3 or rT3 produced.
-
Calculate the percentage of DIO1 inhibition for each this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
B. Ferroptosis Assay (Cell-Based)
-
Materials:
-
Cell line of interest
-
This compound stock solution
-
Cell viability assay (e.g., CellTiter-Glo®, MTT)
-
Lipid ROS detection reagent (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for a relevant time period (e.g., 24-48 hours).
-
Measure cell viability using your chosen assay.
-
In a parallel experiment, treat cells with this compound and then stain with a lipid ROS detection reagent.
-
Analyze lipid ROS levels by flow cytometry or fluorescence microscopy.
-
Determine the IC50 for cell death and the concentration at which lipid ROS significantly increases.
-
Protocol 2: Mitigating Ferroptosis with Ferrostatin-1 or NAC
Objective: To rescue the off-target ferroptotic effects of this compound.
-
Materials:
-
Cell line of interest
-
This compound
-
Ferrostatin-1 or N-acetylcysteine (NAC)
-
Cell viability assay
-
Lipid ROS detection reagent
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treatment (recommended): Pre-treat cells with a range of concentrations of Ferrostatin-1 (e.g., 0.1, 1, 10 µM) or NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add a fixed, high concentration of this compound (a concentration known to induce cell death from Protocol 1) to the wells containing the inhibitors.
-
Include the following controls:
-
Vehicle only
-
This compound only
-
Ferrostatin-1 or NAC only (at each concentration)
-
-
Incubate for the desired time period.
-
Assess cell viability and lipid ROS levels as described in Protocol 1B.
-
Analyze the data to determine if Ferrostatin-1 or NAC can rescue the cell death and reduce the lipid ROS induced by this compound.
-
Visualizations
Signaling Pathways
Caption: On-target and potential off-target effects of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationships
Caption: Logical steps for mitigating this compound's off-target effects.
References
Technical Support Center: Dose-Response Curve Analysis for Ipodate Sodium In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ipodate sodium in in vitro dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound's primary in vitro mechanism of action is the inhibition of iodothyronine deiodinase enzymes, particularly type 1 5'-deiodinase. This enzyme is responsible for the conversion of the prohormone thyroxine (T4) to the more biologically active hormone triiodothyronine (T3). Additionally, this compound has been shown to competitively inhibit the binding of T3 to its nuclear receptors.
Q2: What is a typical starting concentration range for an in vitro dose-response experiment with this compound?
A2: For initial range-finding experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude, for example, from 10 nM to 1 mM. Based on published data for the inhibition of T3 binding to its receptor, a more focused range could be between 1 µM and 500 µM.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line will depend on the specific research question. For studying the effects on thyroid hormone signaling, a cell line responsive to thyroid hormones and expressing the necessary receptors and deiodinases would be appropriate. The rat pituitary tumor cell line GH3 is a well-established model for studying thyroid hormone action and has been used to create stable reporter cell lines (e.g., GH3.TRE-Luc) that are highly sensitive to changes in thyroid hormone signaling.
Q4: How should I dissolve this compound for my in vitro experiments?
A4: this compound is very soluble in water and freely soluble in alcohols like methanol and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, deionized water or a suitable buffer and then dilute it to the final desired concentrations in the cell culture medium.
Troubleshooting Guide
Issue 1: My dose-response curve is flat or shows no significant effect.
-
Possible Cause: The concentration range tested may be too low to elicit a response.
-
Solution: Conduct a wider range-finding study with concentrations up to the millimolar range.
-
-
Possible Cause: The chosen cell line or in vitro system may not be sensitive to the effects of this compound.
-
Solution: Ensure your cell line expresses the target enzymes (deiodinases) and receptors. Consider using a more sensitive assay, such as a thyroid hormone receptor reporter assay.
-
-
Possible Cause: The incubation time may be too short for the effect to manifest.
-
Solution: Optimize the incubation time. For effects on gene expression, longer incubation times (e.g., 24-48 hours) may be necessary.
-
Issue 2: My dose-response curve is not sigmoidal (S-shaped).
-
Possible Cause: At high concentrations, this compound may be causing cytotoxicity, leading to a sharp drop in the response that is not related to the specific mechanism of action.
-
Solution: Perform a cytotoxicity assay (e.g., using resazurin or a live/dead cell stain) in parallel with your functional assay to determine the concentration at which this compound becomes toxic to your cells.
-
-
Possible Cause: The compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells of your assay plate for any signs of precipitation. If observed, you may need to adjust the solvent or the maximum concentration tested.
-
-
Possible Cause: The iodine content of this compound may be interfering with the assay readout.
-
Solution: Run appropriate controls to test for any direct interference of this compound with your assay reagents (e.g., by adding the compound to cell-free wells).
-
Issue 3: I am observing high variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding can lead to significant variability.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Possible Cause: "Edge effects" in multi-well plates, where wells on the perimeter of the plate are more prone to evaporation.
-
Solution: Avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Possible Cause: Inaccurate or inconsistent pipetting of the compound dilutions.
-
Solution: Use a fresh set of pipette tips for each dilution and ensure proper mixing at each step of the serial dilution.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Assay System | Value | Reference |
| Inhibition of T3 binding to rat hepatic nuclear receptors | Biochemical Assay | 50% inhibition at 1.2 x 10-4 M | [1] |
Experimental Protocols
Protocol 1: Deiodinase Inhibition Assay
This protocol is adapted from established methods for measuring deiodinase activity by quantifying the release of iodide.
Materials:
-
Cell lysate containing the deiodinase enzyme of interest
-
This compound
-
Reverse T3 (rT3) as the substrate
-
Dithiothreitol (DTT)
-
HEPES buffer (0.1 M, pH 7.0) with 1 mM EDTA
-
Dowex 50WX2 resin
-
Acetic acid
-
Reagents for the Sandell-Kolthoff reaction (arsenious acid, chloric acid, sulfuric acid)
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare a diluted solution of the cell lysate containing the deiodinase enzyme in HEPES buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., water).
-
Assay Reaction:
-
In a 96-well plate, add the diluted enzyme solution.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding a mixture of rT3 and DTT in HEPES buffer.
-
The final reaction mixture should contain 0.1 M HEPES, 1 mM EDTA, 10 µM rT3, and 40 mM DTT.
-
Seal the plate and incubate at 37°C for the desired time (e.g., 1-3 hours).
-
-
Iodide Separation:
-
Prepare a 96-well filtration plate with Dowex resin.
-
Transfer the reaction mixture to the Dowex plate.
-
Elute the free iodide by adding acetic acid and collecting the eluate in a new 96-well plate.
-
-
Iodide Quantification:
-
Quantify the amount of iodide in the eluate using the Sandell-Kolthoff reaction, which can be measured colorimetrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Thyroid Hormone Receptor Reporter Gene Assay
This protocol describes the use of the GH3.TRE-Luc stable cell line to measure the effect of this compound on thyroid hormone receptor activity.
Materials:
-
GH3.TRE-Luc cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound
-
T3 (as the agonist)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed the GH3.TRE-Luc cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or charcoal-stripped serum medium.
-
Prepare a solution of T3 at a concentration that gives a submaximal response (e.g., the EC20 or EC50 concentration, to be determined in a separate experiment).
-
Remove the old medium from the cells and replace it with the medium containing the this compound dilutions and the T3. Include appropriate controls (vehicle only, T3 only).
-
Incubate the plate for 24-48 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of the T3-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a deiodinase inhibition assay.
References
Challenges in the synthesis of Ipodate sodium analogs for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ipodate sodium analogs. Our focus is on addressing the common challenges encountered during the synthesis of the tri-iodinated aromatic core and subsequent functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
The synthesis of this compound analogs typically involves a two-stage process. The first stage is the tri-iodination of an aromatic precursor, often a substituted aminobenzoic acid, to create the core structure. The second stage involves the chemical modification of the amino and carboxylic acid groups to introduce the desired side chains.
Q2: Why is the iodination of the aromatic ring challenging?
The direct iodination of aromatic compounds can be difficult due to the relatively low electrophilicity of iodine.[1] The reaction is often reversible, as the hydrogen iodide (HI) byproduct can reduce the iodinated product back to the starting material.[2] To overcome this, the reaction is typically carried out in the presence of an oxidizing agent to remove the HI as it is formed.[1]
Q3: What are common side products in the tri-iodination step?
Common side products include incompletely iodinated compounds (mono- and di-iodinated species) and isomers, where the iodine atoms are not in the desired 2,4,6-positions. The formation of these byproducts is often influenced by reaction conditions such as temperature, reaction time, and the nature of the starting material.[3]
Q4: How can I purify the crude tri-iodinated intermediate?
Purification of the tri-iodinated intermediate often involves recrystallization.[4] A common method is to convert the acidic product to its sodium salt, which can be recrystallized from water. It's also crucial to remove any inorganic salts that may have precipitated during the workup.[5] Techniques like washing the precipitate with specific salt solutions can be effective.[6] For more challenging separations, column chromatography may be necessary.[7]
Q5: What are the key safety precautions when working with iodine and its compounds?
Iodine and many of its compounds are corrosive and can cause severe burns. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving strong acids and oxidizing agents should be performed with extreme caution.
Troubleshooting Guides
Problem 1: Low Yield of Tri-iodinated Product
| Possible Cause | Suggested Solution |
| Incomplete Iodination | Ensure a sufficient excess of the iodinating agent is used.[6] Prolong the reaction time or increase the reaction temperature, monitoring the reaction progress by TLC or HPLC.[8] |
| Reversible Reaction | Add an oxidizing agent (e.g., nitric acid, hydrogen peroxide, iodic acid) to the reaction mixture to consume the HI byproduct.[1][9] |
| Sub-optimal pH | The pH of the reaction medium can be critical. For iodination of aminobenzoic acid derivatives, an acidic medium is typically required.[4] |
| Precipitation of Reactant | Ensure the starting material remains dissolved throughout the reaction. This may require adjusting the solvent system or temperature. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incompletely Iodinated Byproducts | Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Use a more efficient purification method, such as preparative HPLC.[7] |
| Isomeric Impurities | The formation of isomers is often controlled by the directing effects of the substituents on the aromatic ring.[3] Modifying the reaction conditions (e.g., temperature, catalyst) may improve regioselectivity. Purification by fractional crystallization or chromatography may be necessary. |
| Inorganic Salt Contamination | During workup and neutralization, inorganic salts can precipitate with the product.[5] Thoroughly wash the product with deionized water or a specific salt solution to remove these impurities.[6] |
| Residual Iodine | Unreacted iodine can be removed by washing the crude product with a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite. |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-2,4,6-triiodobenzoic acid (A Key Intermediate)
This protocol is adapted from a known procedure for the synthesis of a key intermediate for many iodinated contrast agents.[4]
Materials:
-
3-aminobenzoic acid
-
Iodine monochloride (ICl)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated HCl.
-
Slowly add a mixture of 290 g of iodine chloride and 290 mL of concentrated HCl to the stirred solution.
-
Gradually heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature. The crude product will precipitate.
-
Filter the precipitate and wash it with water.
-
For purification, suspend the crude product in water and add a sodium hydroxide solution to form the sodium salt.
-
Add a small amount of sodium bisulfite to decolorize the solution.
-
Recrystallize the sodium salt from approximately five times its weight of water.
-
Re-acidify the solution with HCl to precipitate the purified 3-amino-2,4,6-triiodobenzoic acid.
-
Filter, wash with water, and dry the final product. The expected yield is approximately 70%.[4]
Quantitative Data for Protocol 1
| Parameter | Value | Reference |
| Molar Ratio (3-aminobenzoic acid : ICl) | ~1 : 4 | [4] |
| Reaction Temperature | 80-85 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Approximate Yield | 70% | [4] |
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
Troubleshooting Logic for Low Iodination Yield
References
- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. prepchem.com [prepchem.com]
- 5. US6137006A - Preparation of tri-iodo benzene compounds - Google Patents [patents.google.com]
- 6. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Effects of Ipodate Sodium on Cell Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ipodate sodium on cell signaling. Our focus is on unexpected or off-target effects that may be observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: My results suggest that this compound is enhancing a cellular response that is known to be stimulated by triiodothyronine (T3), even though this compound is supposed to be a deiodinase inhibitor and lower T3 levels. Is this a known phenomenon?
A1: Yes, this is a documented, albeit unexpected, effect. While this compound is well-established as an inhibitor of type 1 deiodinase, which converts thyroxine (T4) to the more active T3, some studies have shown that it can paradoxically enhance T3 action at the cellular level.[1] This effect is complex and may be tissue-specific, leading to results that are contrary to the expected outcome of systemic T3 reduction.[1]
Q2: What are the potential signaling pathways that could be affected by this unexpected enhancement of T3 action by this compound?
A2: Thyroid hormones, including T3, can activate signaling pathways through both genomic and non-genomic mechanisms. The non-genomic pathways are rapid and initiated at the cell membrane or in the cytoplasm. Key pathways that are known to be activated by T3 and could therefore be unexpectedly enhanced by this compound include:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. T3 has been shown to activate the PI3K/Akt pathway, which could be potentiated by this compound.[2][3][4][5][6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and stress responses. T3 can also activate the MAPK/ERK cascade, and this activation could be unexpectedly modulated by this compound.[7][8][9]
Q3: I am observing changes in the phosphorylation of Akt and ERK in my cell culture experiments with this compound. Could this be a direct effect of the compound?
A3: While direct modulation of Akt and ERK phosphorylation by this compound has not been extensively characterized, it is plausible that these effects are a downstream consequence of the enhanced T3 signaling mentioned in Q1. T3 is known to influence these pathways.[2][3][5][6][7][8][9][10][11] It is also important to distinguish the effects of this compound from those of sodium iodate, a different compound that has been shown to more directly induce oxidative stress and modulate these signaling pathways.[12][13][14][15] Careful experimental design is necessary to delineate these possibilities.
Q4: Are there any known effects of this compound on gene transcription that are independent of its deiodinase inhibition?
A4: The unexpected enhancement of T3 action at the cellular level suggests that this compound could indirectly influence the transcription of T3-responsive genes.[1] T3-mediated gene expression is primarily regulated by nuclear thyroid hormone receptors (TRs). An enhancement of T3's effect could lead to altered expression of genes involved in metabolism, growth, and development. Additionally, non-genomic T3 signaling through pathways like PI3K/Akt and MAPK/ERK can also lead to the activation of transcription factors that regulate gene expression.[16][17]
Troubleshooting Guides
Problem 1: Inconsistent or paradoxical effects on T3-responsive endpoints.
-
Symptom: You observe an increase in a T3-stimulated biological process (e.g., increased expression of a T3-responsive gene, or increased metabolic activity) in the presence of this compound, which is contrary to its known function as a deiodinase inhibitor.
-
Possible Cause: You may be observing the unexpected enhancement of T3 action at the cellular level.[1] This effect can be dependent on the specific cell type, the concentration of this compound, and the baseline thyroid hormone status of the cells or animal model.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response study with this compound to see if the enhancing effect is concentration-dependent.
-
Control for T3 Levels: If possible, conduct experiments in a thyroid hormone-depleted medium and then add back known concentrations of T3 with and without this compound to directly assess its modulatory effect on T3 signaling.
-
Examine Downstream Signaling: Analyze the activation state (e.g., phosphorylation) of key signaling molecules in the PI3K/Akt and MAPK/ERK pathways to see if they correlate with the observed biological effects.
-
Problem 2: High background or non-specific bands in Western blots for signaling proteins.
-
Symptom: When probing for phosphorylated Akt, ERK, or other kinases after this compound treatment, you observe high background, making it difficult to interpret the results.
-
Possible Cause: this compound is an iodine-containing compound, and while unlikely to directly interfere with the ECL reaction, improper sample preparation or blotting technique can lead to artifacts. High salt concentrations in the sample can also affect protein migration.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate both primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Blocking Conditions: Experiment with different blocking buffers (e.g., 5% BSA vs. 5% non-fat milk in TBST) as some antibodies have a preference.[18]
-
Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies.[18]
-
Sample Preparation: Ensure that cell lysates are properly prepared with protease and phosphatase inhibitors. If high salt is a concern, consider desalting the sample.[19]
-
Quantitative Data Summary
The following table summarizes quantitative data from a study in thyroidectomized rats, demonstrating the unexpected enhancement of T3 action by this compound (IPO).
| Treatment Group | Dose of IPO (mg/100g BW) | T3 Concentration in Osmotic Minipump (ng/µl) | Change in Serum T3 | Change in Serum TSH | Change in Kidney α-GPDH Activity | Change in Liver α-GPDH Activity |
| Euthyroid Control | 0 | N/A | Baseline | Baseline | Baseline | Baseline |
| Euthyroid + IPO | 6 | N/A | Decreased | Increased | Decreased | Decreased |
| Euthyroid + IPO | 12 | N/A | Decreased | Increased | No significant change | No significant change |
| TDX + T3 | 0 | 33 | N/A | N/A | Increased | Increased |
| TDX + T3 + IPO | 6 or 12 | 33 | N/A | N/A | Further increased | Further increased |
| TDX + T3 | 0 | 69 | N/A | N/A | Increased | Increased |
| TDX + T3 + IPO | 6 or 12 | 69 | N/A | N/A | Further increased | Further increased |
| TDX + T3 | 0 | 96 | N/A | N/A | Increased | Increased |
| TDX + T3 + IPO | 6 or 12 | 96 | N/A | N/A | Further increased | Further increased |
Data adapted from a study on the in vivo effects of this compound.[1] α-GPDH (mitochondrial alpha-glycerophosphate dehydrogenase) is an enzyme whose activity is stimulated by T3. TDX = thyroidectomized.
Experimental Protocols
Protocol: Analysis of Akt and ERK Phosphorylation by Western Blot
This protocol provides a general framework for assessing the activation of the PI3K/Akt and MAPK/ERK pathways in response to this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours, if appropriate for your cell line, to reduce baseline signaling. c. Treat cells with various concentrations of this compound for the desired time points. Include vehicle-treated and positive controls (e.g., a known activator of the pathway like EGF or insulin).
2. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C with gentle agitation. g. Wash the membrane three times for 5-10 minutes each with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels for each sample.
Visualizations
Caption: Unexpected enhancement of cellular T3 action by this compound.
Caption: Workflow for analyzing signaling pathway activation.
References
- 1. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the PI3K/Akt pathway by oxidative stress mediates high glucose-induced increase of adipogenic differentiation in primary rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Pathway and Its Mediators in Thyroid Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the ERK/MAPK pathway: a signature genetic defect in posterior fossa pilocytic astrocytomas [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ninho.inca.gov.br [ninho.inca.gov.br]
- 11. elifesciences.org [elifesciences.org]
- 12. Sodium iodate influences the apoptosis, proliferation and differentiation potential of radial glial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimizing the sodium iodate model: effects of dose, gender, and age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulated cell death pathways in the sodium iodate model: insights and implications for AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of glucocorticoids on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increases in intracellular sodium activate transcription and gene expression via the salt-inducible kinase 1 network in an atrial myocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Ipodate Sodium and Luciferase Reporter Assays
This technical support center provides guidance for researchers using ipodate sodium who may be observing unexpected results in their luciferase-based reporter assays. Small molecule compounds can sometimes interfere with the components of a luciferase assay, leading to misleading data. This guide offers troubleshooting advice and validation protocols to help ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an iodine-containing radiopaque contrast agent.[1] Its primary mechanism of action involves the inhibition of type I deiodinase, an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3).[2] This leads to a rapid decrease in serum T3 levels.[2][3][4] It is also known to inhibit the release of thyroid hormones.[2][4]
Q2: My luciferase signal is unexpectedly low after treating cells with this compound. Does this indicate a specific biological response?
A decrease in luciferase signal could be a true biological effect of this compound on your promoter of interest. However, it could also be a false negative caused by direct inhibition of the luciferase enzyme or quenching of the luminescent signal.[5] It is crucial to perform control experiments to rule out these possibilities.
Q3: Conversely, my luciferase signal is higher than expected after this compound treatment. What could be the cause?
An unexpected increase in signal is a known artifact for some small molecules.[6][7] This can occur if the compound stabilizes the luciferase enzyme, leading to its accumulation and a consequently higher light output.[6][7] This would be a false-positive result, and further validation is required to confirm a genuine biological effect.
Q4: How can I determine if this compound is directly inhibiting my luciferase enzyme?
The most direct method is to perform a biochemical (cell-free) luciferase inhibition assay. This involves mixing purified luciferase enzyme, its substrate (luciferin), and ATP with varying concentrations of this compound. A dose-dependent decrease in luminescence would strongly suggest direct inhibition of the enzyme.[6]
Q5: What is a good control experiment to run in my cell-based assay to check for off-target effects of this compound?
A recommended control is to use a cell line that expresses luciferase under the control of a strong, constitutively active promoter (e.g., CMV or SV40). If this compound reduces the luciferase signal in this cell line, it suggests an off-target effect on the luciferase reporter system itself or a general effect on cellular transcription and translation, rather than a specific effect on your target signaling pathway.[6]
Troubleshooting Guide
If you suspect this compound is interfering with your luciferase reporter assay, follow these steps to diagnose and resolve the issue.
Step 1: Initial Observation and Hypothesis
Carefully document your unexpected results. Are they consistently higher or lower than expected? Formulate a hypothesis: is it a true biological effect or an artifact of assay interference?
Step 2: Cell Viability Assay
It is essential to rule out cytotoxicity as a cause for decreased luciferase signal.
Experimental Protocol: MTT or similar cytotoxicity assay
-
Cell Plating: Plate your cells at the same density used for your luciferase assay.
-
Treatment: Treat the cells with the same concentrations of this compound and for the same duration as in your reporter experiment.
-
Assay: Perform a standard cytotoxicity assay (e.g., MTT, PrestoBlue) according to the manufacturer's protocol.
-
Interpretation:
-
No significant cytotoxicity: Proceed to Step 3.
-
Significant cytotoxicity: Your decreased luciferase signal may be due to cell death. Consider using lower, non-toxic concentrations of this compound.
-
Step 3: Biochemical Luciferase Inhibition Assay (Cell-Free)
This assay will determine if this compound directly interacts with the luciferase enzyme.
Experimental Protocol: In Vitro Luciferase Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of ATP, D-luciferin, and purified firefly luciferase enzyme.
-
Reaction Setup: In a white, opaque 96-well plate, add the reaction buffer, ATP, and D-luciferin.
-
Compound Addition: Add a range of concentrations of this compound to the wells. Include a vehicle control (the solvent used to dissolve this compound).
-
Enzyme Addition: Initiate the reaction by adding the purified luciferase enzyme.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Interpretation:
-
Dose-dependent decrease in luminescence: This is strong evidence that this compound is a direct inhibitor of the luciferase enzyme.
-
No change in luminescence: This suggests that this compound does not directly inhibit the luciferase enzyme.
-
Step 4: Constitutive Promoter Control Assay (Cell-Based)
This experiment will assess if this compound affects general transcription/translation or the luciferase reporter machinery within the cell.
Experimental Protocol: Constitutive Luciferase Expression
-
Cell Transfection: Transfect your cells with a plasmid encoding luciferase under the control of a strong constitutive promoter (e.g., pCMV-Luc or pSV40-Luc).
-
Treatment: Treat the transfected cells with the same concentrations of this compound used in your primary experiment.
-
Cell Lysis and Luminescence Measurement: After the treatment period, lyse the cells and measure luciferase activity as you would in your main experiment.
-
Interpretation:
-
Decreased or Increased Luciferase Signal: This indicates that this compound is likely affecting the luciferase reporter system itself (e.g., by inhibiting the enzyme, affecting its stability, or impacting general cellular processes). Your initial results are likely an artifact.
-
No Change in Luciferase Signal: This suggests that the effect you observed in your primary experiment is likely specific to your promoter of interest and not a general off-target effect on the luciferase system.
-
Data Presentation
Summarize your findings from the troubleshooting experiments in clear, well-structured tables.
Table 1: Illustrative Data from a Cell Viability Assay
| This compound (µM) | % Cell Viability (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 95% |
| 50 | 92% |
| 100 | 65% |
Caption: Example data showing the effect of increasing concentrations of this compound on cell viability.
Table 2: Illustrative Data from a Biochemical Luciferase Inhibition Assay
| This compound (µM) | % Luciferase Activity (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 97% |
| 10 | 85% |
| 50 | 55% |
| 100 | 20% |
Caption: Example data suggesting direct inhibition of luciferase by this compound in a cell-free assay.
Table 3: Illustrative Data from a Constitutive Promoter Control Assay
| This compound (µM) | Relative Light Units (RLU) from CMV-Luc | % of Vehicle Control |
| 0 (Vehicle) | 1,500,000 | 100% |
| 10 | 1,450,000 | 97% |
| 50 | 800,000 | 53% |
| 100 | 350,000 | 23% |
Caption: Example data indicating that this compound reduces luciferase expression from a constitutive promoter, suggesting an off-target effect.
Visual Guides
Signaling Pathway and Potential Interference
Caption: Potential interaction points of this compound in a luciferase reporter assay.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound interference in luciferase assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Deiodinase Inhibitory Potency: Ipodate Sodium vs. Propylthiouracil (PTU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the deiodinase inhibitory potency of two notable compounds, Ipodate sodium and propylthiouracil (PTU). The information presented herein is curated from experimental data to assist researchers and professionals in the fields of endocrinology, pharmacology, and drug development in understanding the nuanced differences in the mechanisms and potencies of these two agents.
Introduction
Iodothyronine deiodinases are a family of enzymes (D1, D2, and D3) that play a critical role in the activation and inactivation of thyroid hormones. By removing iodine atoms from thyroxine (T4), they produce the more potent triiodothyronine (T3) or inactive metabolites. Inhibition of these enzymes is a key therapeutic strategy for managing hyperthyroidism. This compound, a radiocontrast agent, and propylthiouracil, a thioamide drug, are both known to inhibit deiodinases, but their potency and selectivity for the different isoforms vary significantly. This guide offers a side-by-side comparison of their inhibitory effects based on available in vitro data.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the available IC50 values for Ipodate (using its close analog, iopanoic acid, as a proxy) and PTU against the three deiodinase isoforms.
| Compound | Deiodinase Isoform | IC50 (µM) | Reference |
| Iopanoic Acid (Ipodate analog) | Human Deiodinase 1 (hD1) | 97 | [1] |
| Human Deiodinase 2 (hD2) | 231 | [1] | |
| Human Deiodinase 3 (hD3) | No inhibition observed | [1] | |
| Propylthiouracil (PTU) | Human Deiodinase 1 (hD1) | 1.7 | [2] |
| Human Deiodinase 2 (hD2) | Significantly higher than for D1 (in the 10⁻⁴ to 10⁻³ M range) | [2] | |
| Human Deiodinase 3 (hD3) | Not a significant inhibitor | [2] |
Note: Iopanoic acid is a close structural and functional analog of this compound. Data for iopanoic acid is used as a proxy for Ipodate's inhibitory activity.
Experimental Protocols
The following is a generalized experimental protocol for determining the deiodinase inhibitory potency of compounds like this compound and PTU in vitro, based on methodologies described in the cited literature.[1][3][4]
In Vitro Deiodinase Inhibition Assay Using Human Recombinant Enzymes
1. Enzyme Preparation:
-
Recombinant human deiodinase enzymes (D1, D2, or D3) are expressed in a suitable cell line, such as HEK293 cells.[3]
-
The cells are harvested, and cell lysates or microsomes containing the expressed enzyme are prepared.
-
Protein concentration of the enzyme preparation is determined using a standard method (e.g., Bradford assay).
2. Assay Reaction:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains:
-
Phosphate buffer
-
Dithiothreitol (DTT) as a cofactor
-
The specific deiodinase substrate (e.g., reverse T3 for D1, T4 for D2, and T3 for D3)
-
The recombinant deiodinase enzyme preparation
-
The test inhibitor (this compound or PTU) at various concentrations.
-
3. Incubation:
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a specific period (e.g., 60 minutes).
4. Reaction Termination and Measurement of Deiodination:
-
The enzymatic reaction is stopped, often by the addition of an acid or by heat inactivation.
-
The amount of iodide released from the substrate is quantified. A common method is the Sandell-Kolthoff reaction, a colorimetric assay where the reduction of cerium (IV) to cerium (III) by arsenious acid is catalyzed by iodide.[4] The change in absorbance is proportional to the iodide concentration.
-
Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to directly measure the formation of the deiodinated product (e.g., T2 from T3).[3]
5. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of the inhibitor compared to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Inhibition
The following diagrams illustrate the thyroid hormone metabolism pathway and the experimental workflow for assessing deiodinase inhibition.
Caption: Thyroid hormone metabolism and points of inhibition by Ipodate and PTU.
Caption: Experimental workflow for in vitro deiodinase inhibition assay.
Discussion of Comparative Potency
Based on the available data, PTU is a significantly more potent inhibitor of deiodinase 1 (D1) than Ipodate, with an IC50 value in the low micromolar range compared to the high micromolar range for iopanoic acid.[1][2] This suggests that at equivalent concentrations, PTU would exert a much stronger inhibitory effect on D1-mediated T4 to T3 conversion.
Conversely, the data for deiodinase 2 (D2) indicates that while iopanoic acid is a less potent inhibitor of D2 than D1, it still demonstrates inhibitory activity in the micromolar range.[1] PTU, on the other hand, is considered a weak inhibitor of D2, with IC50 values reported to be in the high micromolar to millimolar range.[2] This implies that Ipodate may have a more pronounced inhibitory effect on D2 compared to PTU.
Regarding deiodinase 3 (D3), iopanoic acid was found to not inhibit this isoform under the experimental conditions tested.[1] Similarly, PTU is not considered a significant inhibitor of D3.[2] Therefore, neither compound appears to be a potent inhibitor of the primary thyroid hormone-inactivating enzyme.
Conclusion
References
- 1. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation of Ipodate sodium's effects in different animal models of thyroid disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ipodate sodium's performance in various animal models of thyroid disease against other therapeutic alternatives. The information is curated to assist in the evaluation and design of preclinical studies in thyroid research.
I. Comparative Efficacy of this compound and Alternatives
This compound has been evaluated in several animal models of thyroid disease, primarily for its ability to rapidly decrease circulating triiodothyronine (T3) levels. Its primary mechanism of action is the inhibition of the peripheral conversion of thyroxine (T4) to the more biologically active T3.[1][2] This is achieved through the inhibition of 5'-deiodinase enzymes. The following tables summarize the quantitative effects of this compound and its alternatives on key thyroid parameters in different animal models.
Table 1: Effects of this compound and Propylthiouracil (PTU) in a Rat Model of L-Thyroxine Induced Thyrotoxicosis
| Treatment Group | Animal Model | Key Parameters Measured | Results | Reference |
| L-Thyroxine (T4) | Rat | Heart Weight, Cardiac 3',5'-T2 Monodeiodinating Activity (MA), Mitochondrial α-Glycerophosphate Dehydrogenase (αGPD), Cytosolic Ornithine Decarboxylase (ODC) | 28% increase in cardiac weight, ~11-fold increase in 3',5'-T2 MA, ~27% increase in αGPD, ~129% increase in ODC. | [3] |
| T4 + this compound (6 mg/100 g BW) | Rat | Heart Weight, Cardiac 3',5'-T2 MA, αGPD, ODC | Abolished all effects of T4 on the heart. | [3] |
| T4 + Propylthiouracil (PTU) (2 mg/100 g BW) | Rat | Heart Weight, Cardiac 3',5'-T2 MA, αGPD, ODC | Abolished the effect of T4 on αGPD, markedly reduced its effect on 3',5'-T2 MA and ODC; had little effect on cardiac hypertrophy. | [3] |
Table 2: Effects of this compound in a Feline Model of Hyperthyroidism
| Treatment Group | Animal Model | Key Parameters Measured | Results | Reference |
| This compound (100 mg/day, PO) | Cat (spontaneous hyperthyroidism) | Serum T3, Serum T4, Heart Rate, Body Weight | In responding cats, mean serum T3 concentration decreased, mean heart rate decreased, and mean body weight increased. Serum T4 concentration remained high in all cats. | [4] |
Note: While a direct comparative study with other drugs in this specific feline model was not identified, methimazole is the standard treatment for feline hyperthyroidism.
Table 3: Effects of Methimazole in a Rat Model of Hypothyroidism Induction (for context on its mechanism)
| Treatment Group | Animal Model | Key Parameters Measured | Results | Reference |
| Methimazole (0.02% in drinking water for 3 weeks) | Rat | Serum T4, Serum T3, Thyroid Weight | Significant decline in T4 and T3 levels, increased thyroid weight. | [5] |
| Methimazole (intragastric gavage, 5 mg/100 g BW or 8 mg/100 g BW daily for 21 days) | Rat | Serum T3, Serum T4, Serum TSH | Dose-dependent decrease in T3 and T4, and increase in TSH. | [2][6] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for inducing thyroid disease in animal models and for the administration of the compared therapeutic agents.
Protocol 1: Induction of L-Thyroxine Induced Thyrotoxicosis in Rats
-
Objective: To induce a state of hyperthyroidism to study the effects of therapeutic interventions.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer L-thyroxine (T4) via intraperitoneal (i.p.) injection at a dose of 200 µ g/100 g body weight daily for a specified period (e.g., 3 days) to induce thyrotoxicosis.[3]
-
Control animals should receive vehicle injections (e.g., saline).
-
Monitor animals for signs of hyperthyroidism, such as weight loss, increased heart rate, and changes in body temperature.
-
At the end of the induction period, collect blood samples for hormonal analysis (T3, T4, TSH) and tissues of interest for further investigation.
-
Protocol 2: Induction of Experimental Autoimmune Graves' Disease in Mice
-
Objective: To create an animal model that mimics the autoimmune pathology of human Graves' disease.
-
Animal Model: BALB/c mice.
-
Procedure:
-
Immunize mice with a recombinant adenovirus expressing the human thyroid-stimulating hormone receptor (TSHR) A-subunit (Ad-TSHR289).
-
Administer the adenovirus via intramuscular injection at multiple time points (e.g., every 3 weeks) to break immune tolerance.
-
Monitor for the development of hyperthyroidism by measuring serum T4 levels and the presence of TSHR-stimulating antibodies (TRAbs).
-
Assess for goiter and histological changes in the thyroid gland.
-
Protocol 3: Administration of Therapeutic Agents
-
This compound (in rats): Administer via intraperitoneal (i.p.) injection at a dose of 6 mg/100 g body weight.[3]
-
Propylthiouracil (PTU) (in rats): Administer via intraperitoneal (i.p.) injection at a dose of 2 mg/100 g body weight.[3]
-
Methimazole (in rats): Can be administered in drinking water (e.g., 0.025% - 0.1% wt/vol) or via intragastric gavage (e.g., 5-8 mg/100 g body weight) daily.[2][5][6]
III. Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were created using the Graphviz DOT language.
Thyroid Hormone Synthesis and Secretion Pathway
Caption: Overview of Thyroid Hormone Synthesis.
Mechanism of Action of this compound and Thionamides
Caption: Drug Mechanisms on Thyroid Hormone Pathways.
Experimental Workflow for Comparative Drug Efficacy Study
Caption: Workflow for Drug Efficacy Comparison.
IV. Discussion and Conclusion
The data from animal models demonstrates that this compound is a potent and rapidly acting agent for lowering peripheral T3 levels. In the rat model of thyrotoxicosis, this compound was highly effective at mitigating the cardiac effects of excess T4, appearing more comprehensive in its cardioprotective effects in this specific study than PTU.[3] The primary mechanism, inhibition of T4 to T3 conversion, makes it a valuable tool for studying the specific effects of T3.
Compared to thionamides like PTU and methimazole, which primarily act by inhibiting thyroid hormone synthesis within the thyroid gland, this compound offers a different and complementary mechanism of action.[7][8] While thionamides have a slower onset of action as they do not affect already synthesized and stored hormones, this compound's effect on peripheral conversion is almost immediate.
For researchers, the choice of agent will depend on the specific research question. To study the acute effects of T3 withdrawal, this compound is an excellent choice. For modeling the treatment of hyperthyroidism originating from the thyroid gland itself, thionamides are more appropriate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different Doses and Routes of Administration of Methimazole Affect Thyroid Status in Methimazole-induced Hypothyroidism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 8. How does propylthiouracil work? [drugs.com]
Ipodate Sodium and Nuclear Hormone Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known interactions of Ipodate sodium with nuclear hormone receptors. While this compound is primarily recognized for its role as a radiocontrast agent and its effects on thyroid hormone metabolism, its potential for cross-reactivity with other nuclear hormone receptors is a critical consideration in drug development and mechanistic studies. This document summarizes the available data, highlights current knowledge gaps, and provides detailed experimental protocols to facilitate further investigation into its off-target effects.
Primary Target and Mechanism of Action
This compound's principal mechanism of action is the inhibition of type 1 5'-deiodinase, an enzyme that converts thyroxine (T4) to the more biologically active triiodothyronine (T3)[1]. By reducing the circulating levels of T3, this compound indirectly modulates the activity of Thyroid Hormone Receptors (TRs) , which are the primary nuclear receptors affected by its physiological function. There is some in vitro evidence suggesting that this compound may also directly bind to TRs, although the in vivo significance of this interaction is not well-established and appears to be less prominent than its effect on T3 conversion[2].
Cross-Reactivity with Other Nuclear Hormone Receptors
A comprehensive search of the scientific literature reveals a significant lack of data on the cross-reactivity of this compound with other nuclear hormone receptors. To date, no systematic studies have been published that evaluate its binding affinity or functional activity against a broad panel of receptors such as Retinoid X Receptors (RXRs), Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), or the Vitamin D Receptor (VDR).
This absence of data represents a critical knowledge gap. Given that many nuclear receptor ligands share structural similarities, the potential for off-target binding of this compound cannot be dismissed without empirical evidence.
Quantitative Comparison of Nuclear Receptor Interactions
The following tables are presented to summarize the current state of knowledge and to provide a framework for future experimental data.
Table 1: Binding Affinity of this compound for Nuclear Hormone Receptors
| Nuclear Receptor | Ligand Type | Test System | IC50 / Ki (nM) | Reference Compound | Reference Compound IC50 / Ki (nM) |
| Thyroid Hormone Receptor α (TRα) | Putative Direct Ligand | Data Not Available | Data Not Available | Triiodothyronine (T3) | ~1 |
| Thyroid Hormone Receptor β (TRβ) | Putative Direct Ligand | Data Not Available | Data Not Available | Triiodothyronine (T3) | ~1 |
| Retinoid X Receptor (RXR) | Unknown | Data Not Available | Data Not Available | 9-cis-Retinoic Acid | ~100 |
| Retinoic Acid Receptor (RAR) | Unknown | Data Not Available | Data Not Available | All-trans-Retinoic Acid | ~10 |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Unknown | Data Not Available | Data Not Available | Rosiglitazone | ~40 |
| Liver X Receptor (LXR) | Unknown | Data Not Available | Data Not Available | T0901317 | ~20 |
| Farnesoid X Receptor (FXR) | Unknown | Data Not Available | Data Not Available | GW4064 | ~15 |
| Pregnane X Receptor (PXR) | Unknown | Data Not Available | Data Not Available | Rifampicin | ~1000 |
| Vitamin D Receptor (VDR) | Unknown | Data Not Available | Data Not Available | Calcitriol (1,25-(OH)2D3) | ~0.1 |
Table 2: Functional Activity of this compound on Nuclear Hormone Receptors
| Nuclear Receptor | Activity Type | Assay Type | EC50 / IC50 (nM) | Reference Compound | Reference Compound EC50 / IC50 (nM) |
| Thyroid Hormone Receptor α (TRα) | Agonist/Antagonist | Data Not Available | Data Not Available | Triiodothyronine (T3) | ~1 |
| Thyroid Hormone Receptor β (TRβ) | Agonist/Antagonist | Data Not Available | Data Not Available | Triiodothyronine (T3) | ~1 |
| Retinoid X Receptor (RXR) | Agonist/Antagonist | Data Not Available | Data Not Available | 9-cis-Retinoic Acid | ~100 |
| Retinoic Acid Receptor (RAR) | Agonist/Antagonist | Data Not Available | Data Not Available | All-trans-Retinoic Acid | ~10 |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist/Antagonist | Data Not Available | Data Not Available | Rosiglitazone | ~30 |
| Liver X Receptor (LXR) | Agonist/Antagonist | Data Not Available | Data Not Available | T0901317 | ~50 |
| Farnesoid X Receptor (FXR) | Agonist/Antagonist | Data Not Available | Data Not Available | GW4064 | ~30 |
| Pregnane X Receptor (PXR) | Agonist/Antagonist | Data Not Available | Data Not Available | Rifampicin | ~500 |
| Vitamin D Receptor (VDR) | Agonist/Antagonist | Data Not Available | Data Not Available | Calcitriol (1,25-(OH)2D3) | ~0.5 |
Experimental Protocols for Determining Cross-Reactivity
To address the data gaps identified above, the following standard experimental protocols are recommended.
In Vitro Competitive Binding Assay
This assay determines the ability of this compound to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of a specific nuclear receptor.
Methodology:
-
Reagents and Materials:
-
Purified LBD of the nuclear receptor of interest (e.g., RXRα, RARγ, PXR).
-
Labeled ligand (e.g., [3H]-9-cis-Retinoic Acid for RXR).
-
This compound stock solution.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Scintillation vials and fluid or appropriate plates for fluorescence measurement.
-
Filter plates and filtration manifold.
-
-
Procedure:
-
A constant concentration of the purified nuclear receptor LBD and its corresponding labeled ligand are incubated in the assay buffer.
-
Increasing concentrations of this compound (or a known unlabeled competitor as a positive control) are added to the mixture.
-
The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).
-
The mixture is then passed through a filter plate to separate the receptor-bound ligand from the free ligand.
-
The amount of bound labeled ligand is quantified using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis:
-
The data are plotted as the percentage of bound labeled ligand versus the log concentration of this compound.
-
The IC50 value (the concentration of this compound that displaces 50% of the labeled ligand) is determined by non-linear regression analysis.
-
Cellular Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit the transcriptional activity of a nuclear receptor in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured in appropriate media.
-
Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length nuclear receptor or a chimera of the GAL4 DNA-binding domain fused to the nuclear receptor LBD.
-
A reporter vector containing a luciferase gene downstream of a promoter with hormone response elements (HREs) or GAL4 upstream activating sequences (UAS)[3][4][5].
-
-
A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency[4][5].
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of this compound.
-
A known agonist is used as a positive control for activation, and an antagonist is used to assess inhibitory potential in the presence of the agonist.
-
A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
Following an incubation period (e.g., 16-24 hours), the cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
If a dual-luciferase system is used, the activity of both firefly and Renilla luciferase is measured sequentially[4].
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The data are plotted as fold activation or percent inhibition versus the log concentration of this compound.
-
EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Ipodate Sodium's Effect on Type 1 vs. Type 2 Deiodinase
Guide for Researchers, Scientists, and Drug Development Professionals
Ipodate sodium, an iodine-containing radiopaque contrast agent, is a well-established and potent inhibitor of iodothyronine deiodinases, the key enzymes responsible for the activation and inactivation of thyroid hormones.[1][2] This guide provides a comparative analysis of its effects on the two primary activating enzymes, type 1 (D1) and type 2 (D2) deiodinases. Understanding the differential impact of this compound on these enzymes is crucial for its application in both clinical settings, such as the management of hyperthyroidism, and in research to probe the intricacies of thyroid hormone metabolism.[1][3]
The deiodinase family of selenoenzymes, particularly D1 and D2, are critical for converting the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3) through the removal of an iodine atom.[4][5] While both enzymes catalyze this activation, their distinct tissue distributions, subcellular locations, and kinetic properties mean they serve different physiological roles.[4][6] D1, located primarily in the liver, kidneys, and thyroid, is largely responsible for contributing to the circulating pool of T3.[7][8][9] In contrast, D2, found in tissues like the brain, pituitary, and brown adipose tissue, fine-tunes intracellular T3 concentrations for local cellular needs.[4][10][11]
This compound acts as a competitive inhibitor of both D1 and D2, effectively blocking the peripheral conversion of T4 to T3.[2][12] This non-selective inhibition leads to a rapid and significant decrease in serum T3 levels, accompanied by a rise in reverse T3 (rT3), the inactive metabolite.[3][13]
Data Presentation: Comparative Properties of Deiodinases
The following table summarizes the key biochemical and physiological differences between type 1 and type 2 deiodinases, providing context for the inhibitory action of this compound.
| Feature | Type 1 Deiodinase (D1) | Type 2 Deiodinase (D2) |
| Primary Locations | Liver, Kidney, Thyroid[7][8] | Brain, Pituitary, Brown Adipose Tissue, Skeletal Muscle[4][11] |
| Subcellular Location | Plasma Membrane[6][14] | Endoplasmic Reticulum Membrane[14][15] |
| Primary Function | Contributes to circulating plasma T3[7][10] | Regulates intracellular T3 for local use[4][10] |
| Substrate Affinity | Lower affinity for T4 (Km ≈ 1-2 µM)[6] | High affinity for T4 (Km ≈ 1-2 nM)[6][16] |
| Kinetic Mechanism | Ping-pong[6][16] | Sequential[6][16] |
| Sensitivity to PTU | Inhibited by Propylthiouracil (PTU)[4][6] | Insensitive to Propylthiouracil (PTU)[4][16] |
| Inhibition by Ipodate | Yes (Competitive Inhibition)[2][12] | Yes (Competitive Inhibition)[2][12] |
Signaling & Inhibition Pathway
The diagram below illustrates the central role of D1 and D2 in converting T4 to the active T3 hormone and the inhibitory action of this compound on both pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type 2 Iodothyronine Deiodinase in Human Skeletal Muscle: New Insights into Its Physiological Role and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Type 1 deiodinase: Significance and symbolism [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. thyroidpatients.ca [thyroidpatients.ca]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in circulating iodothyronines in euthyroid and hyperthyroid subjects given ipodate (Oragrafin), an agent for oral cholecystography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions [e-enm.org]
Evaluating the efficacy of Ipodate sodium against newer deiodinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Ipodate sodium, a historical deiodinase inhibitor, in comparison to more recently developed and selective inhibitors. This document synthesizes available experimental data to offer a clear comparison of their performance, details the experimental methodologies employed in key studies, and visualizes relevant biological pathways and workflows.
Introduction to Deiodinase Inhibition
The deiodinase enzymes (DIO1, DIO2, and DIO3) are critical regulators of thyroid hormone activity, converting the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) or inactivating it.[1] Inhibition of these enzymes presents a therapeutic strategy for conditions such as hyperthyroidism. This compound, an oral cholecystographic agent, has been historically used off-label for the rapid control of hyperthyroidism due to its potent inhibitory effect on deiodinases.[2][3] However, the landscape of deiodinase inhibitor research is evolving, with a focus on developing more selective and potent agents with potentially fewer side effects.[4] This guide evaluates the standing of this compound in the context of these newer developments.
Comparative Efficacy of Deiodinase Inhibitors
The therapeutic efficacy of deiodinase inhibitors is primarily assessed by their ability to modulate circulating levels of thyroid hormones. The following tables summarize quantitative data from clinical studies comparing this compound with the established anti-thyroid drug propylthiouracil (PTU) and potassium iodide (SSKI).
Table 1: Comparison of this compound and Propylthiouracil (PTU) in Patients with Graves' Disease [5]
| Parameter | This compound (1 g/day ) | Propylthiouracil (600 mg/day) |
| Serum T3 Reduction | 58% decrease within 24 hours[5] | 23% decrease at 24 hours[5] |
| Remained 67-76% below baseline[5] | 56% decrease by day 21[5] | |
| Serum T4 Reduction | 20% decrease at 24 hours[5] | No change at 24 hours[5] |
| 36-47% lower than baseline subsequently[5] | 45% below baseline by day 17[5] | |
| Serum rT3 Change | Markedly elevated (73-276% above baseline)[5] | Decreased significantly (35% below baseline) from day 10[5] |
| Clinical Improvement | Statistically significant changes observed earlier than with PTU[5] | Slower onset of clinical improvement[5] |
Table 2: Comparison of this compound and Saturated Solution of Potassium Iodide (SSKI) in Patients with Graves' Disease
| Parameter | This compound (1 g/day ) | SSKI (12 drops daily) |
| Serum T4 Reduction | Modest decrease (from 15.1 to 11.3 µg/dl at nadir) | Greater decrease (from 14.7 to 7.9 µg/dl at nadir)[6] |
| Serum T3 Reduction | Striking and rapid decrease (from 340 to a mean of 79-85 ng/dl)[6] | Significant decrease (from 402 to 143 ng/dl at nadir)[6] |
| Serum rT3 Change | Marked increase (from 111 to 376 ng/dl at peak)[6] | No significant change[6] |
| Rebound Effect | Significant rebound increase in serum T4 and T3 after discontinuation | No significant rebound[7] |
Newer Deiodinase Inhibitors
Recent research has focused on the development of novel deiodinase inhibitors with high potency and selectivity for specific deiodinase isoenzymes. While direct comparative clinical data with this compound is not yet available, these compounds represent the next generation of potential therapeutics.
Table 3: Overview of Selected Newer Deiodinase Inhibitors
| Inhibitor | Target Deiodinase | Key Features | Reference |
| Novel Small Molecules (HTS) | DIO1-selective | IC50 values in the nanomolar range, more potent than PTU.[8][9] | [8][9][10] |
| Cefuroxime | DIO2-selective | Repurposed cephalosporin antibiotic.[11] | [11] |
| Xanthohumol | DIO1, DIO2, DIO3 | A natural product identified as a potent inhibitor of all three deiodinases.[12] | [12] |
| Genistein | DIO1 | A known isoflavone with DIO1 inhibitory activity.[12] | [12] |
The development of isoenzyme-selective inhibitors is a significant advancement, as it may allow for more targeted therapeutic interventions with a reduced risk of side effects.[4] For example, a DIO1-selective inhibitor could be beneficial in hyperthyroidism by reducing T3 production without affecting the crucial intracellular T3 regulation in tissues like the brain, which is primarily mediated by DIO2.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects through multiple mechanisms, primarily by inhibiting the 5'-deiodination of T4 to T3.[13] It also inhibits the release of thyroid hormones from the thyroid gland.[14][15] The following diagram illustrates the thyroid hormone synthesis and metabolism pathway, highlighting the points of action for deiodinase inhibitors.
Caption: Thyroid hormone regulation and points of deiodinase inhibitor action.
Experimental Protocols
The evaluation of deiodinase inhibitors relies on robust experimental assays. A common method for assessing deiodinase activity is the non-radioactive Sandell-Kolthoff (SK) reaction, which has been adapted for high-throughput screening (HTS).[9][16]
Experimental Workflow: High-Throughput Screening for Deiodinase Inhibitors
Caption: A typical workflow for high-throughput screening of deiodinase inhibitors.
Key Methodological Details for Deiodinase Inhibition Assay: [16]
-
Enzyme Source: Recombinant human deiodinase enzymes (DIO1, DIO2, DIO3) expressed in cell lysates (e.g., HEK293 cells).
-
Substrate: 3,3',5'-triiodo-L-thyronine (rT3) for DIO1, T4 for DIO2, and T3 for DIO3.
-
Reaction Buffer: Typically contains HEPES buffer, EDTA, and dithiothreitol (DTT).
-
Detection Method: The Sandell-Kolthoff (SK) reaction measures the amount of iodide released, which is catalyzed by the deiodinase enzyme. The reduction of cerium(IV) to cerium(III) results in a color change that can be quantified spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
Conclusion and Future Directions
This compound is a potent, non-selective deiodinase inhibitor that can rapidly reduce serum T3 levels, making it a valuable, albeit off-label, option for the acute management of severe hyperthyroidism.[5] Its efficacy in rapidly lowering T3 levels is superior to that of PTU.[5] However, its use is associated with a significant rebound effect upon discontinuation and a lack of isoenzyme selectivity.
The development of novel, highly potent, and isoenzyme-selective deiodinase inhibitors marks a significant step forward in the field.[10][11] These newer compounds hold the promise of more targeted therapeutic interventions with potentially improved safety profiles. Future research should focus on conducting clinical trials to directly compare the efficacy and safety of these novel inhibitors with established treatments like this compound and PTU. Such studies are crucial to determine their potential role in the long-term management of thyroid disorders. The continued exploration of selective deiodinase inhibition may unlock new therapeutic paradigms for a range of conditions beyond hyperthyroidism, including metabolic disorders and cancer.[1][4]
References
- 1. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sodium ipodate in the preparation of Graves' hyperthyroid patients for thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COMPARATIVE EFFECTS OF SODIUM IPODATE AND IODIDE ON SERUM THYROID HORMONE CONCENTRATIONS IN PATIENTS WITH GRAVES' DISEASE | Semantic Scholar [semanticscholar.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Identification and Characterization of Highly Potent and Isoenzyme-Selective Inhibitors of Deiodinase Type I via a Nonradioactive High-Throughput Screening Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel and highly potent deiodinase type 1 selective inhibitors via a non-radioactive high throughput screening assay [agris.fao.org]
- 11. Repositioning of Cefuroxime as novel selective inhibitor of the thyroid hormone activating enzyme type 2 deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. refp.cohlife.org [refp.cohlife.org]
- 14. Multisite inhibition by ipodate of iodothyronine secretion from perfused dog thyroid lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ipodate Sodium and Amiodarone on Thyroid Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Ipodate sodium and the antiarrhythmic drug amiodarone on thyroid function, supported by experimental data. Both substances significantly impact thyroid hormone metabolism, primarily through the inhibition of deiodinase enzymes, but their mechanisms, clinical applications, and overall impact on the thyroid gland differ.
Executive Summary
This compound, a water-soluble iodinated radiocontrast agent, and amiodarone, an iodine-rich antiarrhythmic drug, both potently inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This action leads to a rapid decrease in serum T3 levels. However, amiodarone's effects are more complex and long-lasting due to its high iodine content and direct cytotoxic effects on thyroid follicular cells, which can lead to either amiodarone-induced hypothyroidism (AIH) or amiodarone-induced thyrotoxicosis (AIT). This compound is primarily used for the short-term management of hyperthyroidism and thyrotoxicosis, while amiodarone's impact on the thyroid is a significant side effect of its long-term use for cardiac conditions.
Data Presentation: Effects on Thyroid Hormone Levels
The following tables summarize the quantitative effects of this compound and amiodarone on key thyroid function parameters as reported in clinical studies.
Table 1: Effect of this compound on Serum Thyroid Hormone Concentrations in Patients with Graves' Disease
| Parameter | Baseline (Mean ± SE) | After 10 Days of this compound (1g/day) (Mean ± SE) | Percentage Change |
| Total T4 (μg/dL) | 15.1 ± 0.7 | 11.3 ± 1.0 | Modest Decrease |
| Total T3 (ng/dL) | 340 ± 36 | 79 - 85 (range of mean values) | Striking and rapid decrease |
| Reverse T3 (rT3) (ng/dL) | 111 ± 15 | 376 ± 59 (peak on day 5) | Marked Increase |
| Free T4 (pg/mL) | 48.9 ± 6.6 | 26.0 ± 2.7 | -46.8% |
| Free T3 (pg/mL) | 12.4 ± 2.0 | 2.5 ± 0.4 | -79.8% |
Data compiled from Roti et al., 1985 and other sources.[1][2]
Table 2: Typical Changes in Thyroid Function Tests in Euthyroid Patients Treated with Amiodarone
| Parameter | Acute Phase (First 3 months) | Chronic Phase (After 3 months) |
| Total T4 | Increased | High normal or slightly increased |
| Free T4 | Increased | High normal or slightly increased |
| Total T3 | Decreased | Low normal or slightly decreased |
| Reverse T3 (rT3) | Markedly Increased | Persistently elevated |
| TSH | Transiently increased, then normalizes | Normal |
Data compiled from multiple sources reviewing amiodarone's effects.[3][4][5][6]
Mechanisms of Action
Both this compound and amiodarone primarily exert their effects on thyroid hormone levels by inhibiting the activity of 5'-deiodinase enzymes.
This compound
This compound is a potent inhibitor of type 1 5'-deiodinase (D1), the enzyme responsible for the majority of peripheral T4 to T3 conversion.[1] This leads to a rapid fall in serum T3 concentrations and a concurrent rise in reverse T3 (rT3), as the clearance of rT3 is also mediated by D1. Additionally, the iodine released from the metabolism of Ipodate can contribute to the Wolff-Chaikoff effect, transiently inhibiting thyroid hormone synthesis and release.[4]
Amiodarone
Amiodarone's mechanism is multifaceted:
-
Inhibition of Deiodinases: Like Ipodate, amiodarone and its primary metabolite, desethylamiodarone (DEA), are potent inhibitors of type 1 and type 2 5'-deiodinase (D1 and D2).[3][4] This reduces the conversion of T4 to T3 in peripheral tissues and the pituitary gland.
-
Iodine Overload: Amiodarone is approximately 37% iodine by weight, and a standard daily dose can release a significant amount of inorganic iodine.[3] This iodine load can induce hypothyroidism through the Wolff-Chaikoff effect, particularly in individuals with underlying autoimmune thyroiditis.[7] Conversely, in individuals with underlying thyroid autonomy (e.g., nodular goiter), it can lead to hyperthyroidism (Jod-Basedow phenomenon), a condition classified as Type 1 AIT.[8]
-
Direct Cytotoxicity: Amiodarone can have a direct toxic effect on thyroid follicular cells, causing a destructive thyroiditis.[4] This leads to the unregulated release of pre-formed thyroid hormones, resulting in Type 2 AIT.[8]
Experimental Protocols
Study of this compound in Graves' Disease
-
Objective: To evaluate the effects of oral sodium ipodate on serum concentrations of free T4 and free T3 in hyperthyroid patients with Graves' disease.
-
Methodology:
-
Patient Cohort: Patients diagnosed with Graves' hyperthyroidism.
-
Treatment Protocol: Administration of 1 gram of sodium ipodate daily for 10 days.
-
Data Collection: Serum concentrations of free T4 (FT4) and free T3 (FT3) were measured before the initiation of treatment, daily during the 10-day treatment period, and at 5 and 10 days after the cessation of treatment.
-
Assays: Specific radioimmunoassays were used to determine the concentrations of FT4 and FT3.
-
-
Reference: Based on the study by Roti et al.[1]
Evaluation of Amiodarone's Effect on Thyroid Function
-
Objective: To characterize the changes in thyroid function tests in patients undergoing long-term amiodarone therapy.
-
Methodology:
-
Patient Cohort: Patients with cardiac arrhythmias requiring treatment with amiodarone.
-
Treatment Protocol: Chronic administration of amiodarone at maintenance doses (e.g., 200-400 mg/day).
-
Data Collection: Thyroid function tests (TSH, total and free T4, total and free T3, and reverse T3) were performed at baseline before starting amiodarone, and then periodically during treatment (e.g., at 1, 3, 6, and 12 months).
-
Assays: Immunoassays for the respective thyroid hormones and TSH.
-
-
Reference: This is a generalized protocol based on numerous clinical studies and reviews on amiodarone-induced thyroid dysfunction.[6][9]
Signaling Pathways and Experimental Workflows
References
- 1. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone and the thyroid: a practical guide to the management of thyroid dysfunction induced by amiodarone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The various effects of amiodarone on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiodarone Induced Thyrotoxicosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
Replicating the In Vivo Effects of Ipodate Sodium in an In Vitro Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of Ipodate sodium with established and potential in vitro models. It aims to equip researchers with the necessary information to design and interpret in vitro studies that accurately replicate the physiological actions of this compound, primarily its potent inhibition of thyroid hormone metabolism. This document summarizes key experimental data, details relevant protocols, and visualizes complex biological and experimental pathways.
In Vivo vs. In Vitro Effects of this compound: A Data-Driven Comparison
This compound is well-characterized in vivo for its rapid and significant impact on thyroid hormone levels. Its primary mechanism of action is the inhibition of type 1 5'-deiodinase (DIO1), an enzyme crucial for the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3).[1][2][3] This inhibitory action leads to a decrease in serum T3 concentrations and a corresponding increase in reverse T3 (rT3), an inactive metabolite.[1] While in vivo data is robust, directly comparable in vitro studies focusing on this primary mechanism are less common in publicly available literature. However, existing in vitro research on other cell types highlights different biological activities of this compound.
The following tables summarize the quantitative findings from in vivo human and animal studies and contrast them with reported in vitro observations.
Table 1: In Vivo Effects of this compound on Thyroid Hormone Levels in Humans
| Parameter | Dosage | Duration | Effect | Reference |
| Serum T3 | 1 g/day | 10 days | Decreased from 340 ± 36 ng/dL to a nadir of 79-85 ng/dL | [1] |
| Serum Free T3 | 1 g/day | 10 days | Decreased from 12.4 ± 2.0 pg/mL to 2.5 ± 0.4 pg/mL | [3][4] |
| Serum T4 | 1 g/day | 10 days | Modest decrease from 15.1 ± 0.7 µg/dL to a nadir of 11.3 ± 1.0 µg/dL | [1] |
| Serum Free T4 | 1 g/day | 10 days | Decreased from 48.9 ± 6.6 pg/mL to 26.0 ± 2.7 pg/mL | [3][4] |
| Serum rT3 | 1 g/day | 10 days | Marked increase from 111 ± 15 ng/dL to a peak of 376 ± 59 ng/dL | [1] |
| Serum TSH | 6 or 12 mg/100g body weight | 13 days (in rats) | Increased | [5][6] |
Table 2: In Vitro Effects of this compound
| Cell Type | Concentration | Duration | Effect | Reference |
| Radial Glial Cells (L2.3) | Dose-dependent | Not specified | Increased apoptosis, inhibited mitosis and proliferation | [1] |
| Retinal Pigment Epithelial Cells (ARPE-19) | 0-40 mM | 48 hours | Induced cellular toxicity (IC50 determination) | [6] |
Experimental Protocols for In Vitro Investigation
To bridge the gap between the in vivo thyroid-related effects and the currently available in vitro data, this section provides a detailed protocol for a proposed in vitro deiodinase inhibition assay, a crucial experiment to replicate the primary in vivo finding. Additionally, a summary of a published cytotoxicity assay is included for broader context.
Proposed In Vitro Deiodinase Inhibition Assay
This protocol is designed to directly assess the inhibitory effect of this compound on type 1 deiodinase (DIO1) activity, mirroring its primary in vivo mechanism.
Objective: To determine the in vitro inhibitory potential of this compound on DIO1-mediated conversion of a substrate (e.g., reverse T3) to iodide.
Materials:
-
Cell Lysate: HEK293 cell lysate overexpressing human DIO1.[7][8]
-
Substrate: 3,3',5'-triiodo-L-thyronine (reverse T3, rT3).[8]
-
Test Compound: this compound.
-
Positive Control: Propylthiouracil (PTU), a known DIO1 inhibitor.[9]
-
Assay Buffer: 0.1 M HEPES, pH 7.0, with 1 mM EDTA.[8]
-
Detection Reagents: Sandell-Kolthoff (SK) reaction reagents for iodide measurement.[7]
-
96-well plates.
Procedure:
-
Enzyme Preparation: Thaw the HEK293 cell lysate containing DIO1 and dilute it in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series. Prepare a similar dilution series for the positive control, PTU.
-
Assay Reaction:
-
Add the diluted enzyme to the wells of a 96-well plate.
-
Add the test compound (this compound dilutions), positive control (PTU dilutions), or vehicle control to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate (rT3) and cofactor (DTT) solution to all wells.
-
The final reaction mixture should contain the enzyme, substrate, cofactor, and the test compound at the desired final concentrations.
-
-
Incubation: Seal the plate and incubate at 37°C for a specified period (e.g., 3 hours).[8]
-
Iodide Measurement:
-
Stop the reaction.
-
Measure the amount of liberated iodide using the Sandell-Kolthoff (SK) reaction, which can be quantified colorimetrically.
-
-
Data Analysis:
-
Calculate the percentage of DIO1 inhibition for each concentration of this compound and PTU compared to the vehicle control.
-
Determine the IC50 value for this compound.
-
Cytotoxicity Assay in Retinal Pigment Epithelial Cells
This protocol is based on a published study investigating the cytotoxic effects of this compound on ARPE-19 cells.[6]
Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in a retinal pigment epithelial cell line.
Materials:
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19).
-
Culture Medium: DMEM/F12 medium.
-
Test Compound: this compound.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
24-well plates.
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in the culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0-40 mM).
-
-
Incubation: Incubate the cells for 48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Determine the IC50 value.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: In Vivo Mechanism of this compound.
Caption: Workflow for In Vitro Deiodinase Inhibition Assay.
Caption: Relationship between In Vivo and In Vitro Findings.
Alternative Compounds for In Vitro Comparison
When designing in vitro studies, including other compounds with known effects on the same pathway can provide valuable context and validation.
Table 3: Alternative Deiodinase Inhibitors for In Vitro Studies
| Compound | Mechanism of Action | Relevant In Vitro Model | Reference |
| Propylthiouracil (PTU) | Potent inhibitor of type 1 deiodinase. | Cell lysates expressing DIO1, primary hepatocytes. | [9] |
| Amiodarone | Inhibits type 1 and type 2 deiodinases. | Cell lysates expressing DIO1 and DIO2, various cell lines. | [10] |
| Iopanoic Acid | A radiocontrast agent that also inhibits deiodinases. | Cell lysates expressing DIO1. | [10] |
By utilizing the data, protocols, and conceptual frameworks presented in this guide, researchers can more effectively design and interpret in vitro experiments aimed at understanding and replicating the in vivo effects of this compound. This will facilitate a more robust and translatable approach to studying its biological activities and potential therapeutic applications.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium ipodate and iodide on free T4 and free T3 concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake and metabolism of 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine by human liver-derived cells: HepG2 cells as a model for thyroid hormone handling by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an In Vitro Human Thyroid Microtissue Model for Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium ipodate increases triiodothyronine action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
Assessing the Specificity of Ipodate Sodium as a Deiodinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ipodate sodium and other key compounds as inhibitors of iodothyronine deiodinases, the enzymes central to the activation and inactivation of thyroid hormones. By objectively presenting their inhibitory profiles with supporting experimental data and protocols, this document serves as a valuable resource for research and development in endocrinology and related fields.
Introduction to Deiodinases
Iodothyronine deiodinases are a family of selenoenzymes that play a critical role in regulating the activity of thyroid hormones.[1][2] These enzymes, categorized into three types (D1, D2, and D3), control the tissue-specific and systemic availability of the biologically active thyroid hormone, triiodothyronine (T3), by catalyzing the removal of iodine atoms from the prohormone thyroxine (T4) and other iodothyronines.[2][3]
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is involved in both the activation of T4 to T3 and the inactivation of thyroid hormones.[4]
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, and brown adipose tissue, D2 is a key enzyme for the local activation of T4 to T3.[3][4]
-
Type 3 Deiodinase (D3): This is the principal deiodinase for inactivating thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to T2.[3]
Given their central role in thyroid hormone homeostasis, the inhibition of deiodinases presents a therapeutic strategy for conditions such as hyperthyroidism and is a critical area of study in toxicology and drug development. This compound, an oral cholecystographic agent, is a well-known inhibitor of these enzymes.[5][6] This guide assesses its specificity in comparison to other notable deiodinase inhibitors.
Comparative Inhibitory Potency of Deiodinase Inhibitors
The specificity and potency of a deiodinase inhibitor are quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. The following table summarizes the available IC50 data for this compound's close analog Iopanoic acid, Propylthiouracil (PTU), and the active metabolite of Amiodarone, Desethylamiodarone (DEA).
| Compound | Deiodinase Type 1 (D1) | Deiodinase Type 2 (D2) | Deiodinase Type 3 (D3) |
| Iopanoic Acid | 97 µM[7] | 231 µM[7] | Inhibition not observed under assay conditions[7] |
| Propylthiouracil (PTU) | 1.7 µM[8] | Weak inhibitor, IC50 > 300 µM[8] | Weak inhibitor[9] |
| Desethylamiodarone (DEA) | ~10 µM[10] | ~7 µM[10] | Data not available |
| Amiodarone | Weak inhibitor, Ki > 100 µM[10] | Weak inhibitor, Ki > 100 µM[10] | Data not available |
Signaling Pathways and Inhibition
The regulation of thyroid hormone activity is a tightly controlled process. The following diagram illustrates the primary pathways of thyroid hormone activation and inactivation and the points at which deiodinase inhibitors exert their effects.
Experimental Protocols
The assessment of deiodinase inhibition is typically performed using an in vitro assay with recombinant human deiodinase enzymes. The following is a detailed protocol for a non-radioactive deiodinase inhibition assay based on the Sandell-Kolthoff reaction.
Objective: To determine the IC50 of a test compound for each of the three deiodinase isoforms.
Materials:
-
Recombinant human deiodinase enzymes (D1, D2, or D3) from a commercial source or expressed in a suitable cell line (e.g., HEK293).
-
Substrates: reverse T3 (rT3) for D1, T4 for D2, and T3 for D3.
-
Cofactor: Dithiothreitol (DTT).
-
Assay Buffer: 0.1 M HEPES or Potassium Phosphate buffer with 1 mM EDTA, pH adjusted for the specific isoform (e.g., pH 6.8 for D1).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitors: Propylthiouracil (PTU) for D1, Xanthohumol for D2 and D3.
-
96-well microtiter plates.
-
Sandell-Kolthoff reaction reagents:
-
Cerium solution: 22 mM (NH4)4Ce(SO4)4 in 0.44 M H2SO4.
-
Arsenite solution: 25 mM NaAsO2, 0.8 M NaCl, in 0.5 M H2SO4.
-
-
Microplate reader capable of measuring absorbance at 405-420 nm.
Procedure:
-
Enzyme Preparation: Thaw the recombinant deiodinase enzyme preparation and dilute it to a pre-determined optimal concentration in the assay buffer.
-
Assay Plate Preparation:
-
Add the assay buffer to all wells of a 96-well plate.
-
Add serial dilutions of the test compound to the appropriate wells. Include a solvent control (e.g., DMSO) for 0% inhibition and a high concentration of a known inhibitor for 100% inhibition.
-
-
Enzyme Addition: Add the diluted enzyme preparation to each well.
-
Reaction Initiation: Start the deiodination reaction by adding the substrate mix (containing the appropriate substrate and DTT) to each well.[11]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours), allowing the enzymatic reaction to proceed.[12]
-
Iodide Separation (if necessary): To remove unreacted substrate and other interfering substances, the reaction mixture can be passed through a Dowex resin-filled 96-well filter plate. The released iodide is then eluted.[11][12]
-
Iodide Quantification (Sandell-Kolthoff Reaction):
-
Transfer the eluate or a portion of the reaction mixture to a new 96-well plate.
-
Add the cerium solution to each well.[11]
-
Start the colorimetric reaction by adding the arsenite solution.[11]
-
Measure the change in absorbance at 415 nm over a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).[11] The rate of color change is proportional to the amount of iodide released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Conclusion
The available data indicates that this compound, and its close analog Iopanoic acid, are effective inhibitors of both D1 and D2 deiodinases, with a less pronounced effect on D2 compared to D1. In comparison, Propylthiouracil (PTU) demonstrates high specificity and potency for D1, while being a very weak inhibitor of D2 and D3. The active metabolite of Amiodarone, Desethylamiodarone, shows potent inhibition of both D1 and D2.
The lack of significant D3 inhibition by Iopanoic acid suggests a degree of specificity for the activating deiodinases (D1 and D2). This profile makes this compound a valuable tool for in vitro and in vivo studies aiming to modulate thyroid hormone activation. However, its dual action on both D1 and D2 contrasts with the more selective profile of inhibitors like PTU. For researchers and drug development professionals, the choice of inhibitor will depend on the specific research question and the desired level of selectivity for the different deiodinase isoforms. The provided experimental protocol offers a robust framework for further characterizing the inhibitory profiles of these and other novel compounds.
References
- 1. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 4. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of sodium ipodate and iodide on serum thyroid hormone concentrations in patients with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Consequences of Ipodate Sodium and Methimazole Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic consequences of treatment with Ipodate sodium and methimazole, two drugs employed in the management of hyperthyroidism. This analysis is supported by experimental data to aid in research and drug development decisions.
Introduction
This compound and methimazole are both utilized in the clinical management of hyperthyroidism, yet they operate through distinct mechanisms of action, leading to different metabolic sequelae. Methimazole, a thionamide, directly inhibits the synthesis of thyroid hormones within the thyroid gland. In contrast, this compound, a radiocontrast agent, primarily acts by inhibiting the peripheral conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3). Understanding the differential metabolic impacts of these drugs is crucial for targeted therapeutic development and for anticipating the systemic effects of treatment.
Mechanisms of Action
Methimazole: The primary mechanism of action of methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form T4 and T3.[1][2][3][4][5] By blocking TPO, methimazole effectively reduces the production of new thyroid hormones.
This compound: this compound's principal effect is the potent inhibition of the enzyme 5'-deiodinase, which is responsible for the peripheral conversion of T4 to T3 in various tissues.[6] This leads to a rapid decrease in circulating T3 levels, the most active form of thyroid hormone.
Diagram: Mechanisms of Action
Caption: Mechanisms of action for Methimazole and this compound.
Comparative Metabolic Consequences
The differing mechanisms of this compound and methimazole translate to distinct effects on various metabolic parameters. The following tables summarize the available quantitative data from clinical and preclinical studies.
Glucose Metabolism
| Parameter | Methimazole Treatment | This compound Treatment |
| Fasting Blood Glucose | In patients with Graves' disease, fasting blood glucose levels were reported to be around 90 mg/dL after methimazole treatment.[3] | Limited direct data available. Some studies on dietary sodium intake suggest complex effects on glucose levels, but this is not specific to this compound's pharmacological action.[7][8][9] |
| Insulin Sensitivity (HOMA-IR) | Treatment of Graves' disease with methimazole has been shown to improve insulin resistance. One study reported a HOMA-IR of 1.3 in patients treated with methimazole.[3][10] | No direct quantitative data available on the effect of this compound on HOMA-IR or other measures of insulin sensitivity. Studies on dietary sodium and insulin sensitivity have yielded conflicting results.[11][12][13] |
Lipid Metabolism
| Parameter | Methimazole Treatment | This compound Treatment |
| Total Cholesterol | Treatment of hyperthyroidism with methimazole is associated with an increase in total cholesterol levels. A meta-analysis reported an average increase of 44.50 mg/dL.[14][15][16][17] | Limited data available. Studies on dietary sodium intake have shown inconsistent effects on total cholesterol.[18] |
| LDL Cholesterol | Methimazole treatment leads to an increase in LDL cholesterol. The same meta-analysis showed an average increase of 31.13 mg/dL.[14][15][16][17] | No specific quantitative data available for this compound. |
| HDL Cholesterol | An increase in HDL cholesterol is observed with methimazole treatment, with a reported average increase of 5.52 mg/dL.[14][15][16][17] | No specific quantitative data available for this compound. |
| Triglycerides | The effect of methimazole on triglycerides is variable, with some studies reporting no significant change.[14][15][16] | Limited data available. Some studies suggest that a reduction in sodium intake might lead to an increase in triglycerides, but this is not directly attributable to this compound.[18] |
Energy Expenditure and Body Composition
| Parameter | Methimazole Treatment | This compound Treatment |
| Resting Energy Expenditure (REE) / Basal Metabolic Rate (BMR) | Treatment of hyperthyroidism with methimazole leads to a decrease in the elevated REE characteristic of the condition. | This compound treatment has been shown to reduce basal oxygen uptake, suggesting a decrease in metabolic rate. |
| Body Weight | Weight gain is a common consequence of methimazole treatment as the hypermetabolic state is corrected. | Weight gain has been observed in patients treated with this compound for hyperthyroidism.[19] |
| Body Composition | Limited data available from specific studies using methods like DXA to detail changes in fat mass versus lean mass. | No specific data available on the effects of this compound on body composition as measured by methods like DXA. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are outlined below.
Measurement of Resting Energy Expenditure (REE) by Indirect Calorimetry
Objective: To determine the effect of drug treatment on the number of calories burned at rest.
Protocol:
-
Patient Preparation: Patients should fast for at least 8-12 hours overnight. They should also refrain from exercise and caffeine for at least 24 hours prior to the measurement.
-
Acclimatization: Upon arrival at the laboratory, the patient rests in a quiet, temperature-controlled room for at least 30 minutes in a supine position.
-
Measurement: A ventilated hood is placed over the patient's head. The patient is instructed to breathe normally and remain awake but still.
-
Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously for 20-30 minutes. The first 5-10 minutes of data are typically discarded to allow for equilibration.
-
Calculation: REE is calculated from the steady-state VO2 and VCO2 values using the Weir equation: REE (kcal/day) = [3.941 × VO2 (L/min)] + [1.11 × VCO2 (L/min)].
Assessment of Insulin Sensitivity using the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)
Objective: To estimate insulin resistance from fasting plasma glucose and insulin concentrations.
Protocol:
-
Patient Preparation: Patients fast overnight for at least 8 hours.
-
Blood Sampling: A fasting blood sample is collected in the morning.
-
Biochemical Analysis: Plasma glucose is measured using a standard glucose oxidase method. Plasma insulin is measured by a specific immunoassay.
-
Calculation: HOMA-IR is calculated using the formula: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)] / 22.5.
Analysis of Serum Lipid Profile
Objective: To quantify the levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the blood.
Protocol:
-
Patient Preparation: Patients fast for 9-12 hours prior to blood collection.
-
Blood Sampling: A venous blood sample is collected into a serum separator tube.
-
Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation.
-
Biochemical Analysis:
-
Total Cholesterol: Determined by an enzymatic, colorimetric method.
-
HDL Cholesterol: Measured directly after precipitation of apolipoprotein B-containing lipoproteins.
-
Triglycerides: Determined by an enzymatic method.
-
LDL Cholesterol: Calculated using the Friedewald formula: LDL = Total Cholesterol – HDL Cholesterol – (Triglycerides / 5), provided the triglyceride level is below 400 mg/dL.
-
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DXA)
Objective: To measure bone mineral density, lean body mass, and fat mass.
Protocol:
-
Patient Preparation: Patients should wear clothing without metal and remove any jewelry. No specific fasting requirements are necessary for body composition analysis.
-
Scanning: The patient lies supine on the DXA scanner table. The scanner arm passes over the entire body, emitting low-dose X-rays at two different energy levels.
-
Data Acquisition and Analysis: The differential attenuation of the X-rays by bone, lean tissue, and fat tissue is used to calculate the amount of each component in different regions of the body.
-
Reporting: Results are reported as total and regional bone mineral density (g/cm²), lean mass (g), and fat mass (g), as well as percentage of body fat.[12][20][21][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by each drug and a typical workflow for a clinical trial assessing metabolic parameters.
Diagram: Methimazole Signaling Pathway
Caption: Inhibition of thyroid hormone synthesis by Methimazole.
Diagram: this compound Signaling Pathway
Caption: Inhibition of peripheral T4 to T3 conversion by this compound.
Diagram: Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a clinical trial comparing metabolic effects.
Conclusion
Methimazole and this compound exert distinct and significant effects on systemic metabolism, primarily driven by their different mechanisms of action. Methimazole, by reducing thyroid hormone synthesis, leads to a reversal of the hypermetabolic state, often resulting in weight gain and changes in lipid profiles. The data for methimazole's metabolic consequences are relatively well-documented.
In contrast, while this compound effectively and rapidly reduces circulating T3 levels, its broader metabolic consequences are less well-characterized in the available literature. The observed reduction in basal oxygen uptake aligns with its mechanism of action, but more comprehensive studies are needed to quantify its effects on glucose metabolism, lipid profiles, and body composition.
For researchers and drug development professionals, this comparison highlights the need for further investigation into the metabolic effects of this compound, particularly in long-term use scenarios. A deeper understanding of these effects will be critical for the development of novel therapeutics for thyroid disorders and for optimizing the management of metabolic comorbidities in this patient population.
References
- 1. droracle.ai [droracle.ai]
- 2. discover.zahoransky.com [discover.zahoransky.com]
- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 4. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Adverse events of the thyroid peroxidase inhibitor methimazole in the treatment of hyperthyroidism: a comprehensive analysis from the first quarter of 2004 to the first quarter of 2025 [frontiersin.org]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. Dietary Sodium Reduction Does Not Affect Circulating Glucose Concentrations in Fasting Children or Adults: Findings from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dietary salt intake restriction on blood glucose levels: a meta-analysis of crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium restriction and insulin resistance: A review of 23 clinical trials | DiNicolantonio | Journal of Metabolic Health [journalofmetabolichealth.org]
- 10. Correction of insulin resistance in methimazole-treated patients with Graves disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sodium intake on insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. The Effects of Anti-thyroid Drugs on Lipoproteins and Insulin Resistance in Graves’ Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NJLM - ¨Carbimazole, Graves disease, Lipid profile [njlm.net]
- 17. Dyslipidemia Unmasked by the Treatment of Graves’ Disease: The Link Between Cholesterol Metabolism and Thyroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactive effect of high sodium intake with increased serum triglycerides on hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indirect Calorimetry in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Changes from baseline in body composition by DEXA during the Open-Label Treatment Period. - Public Library of Science - Figshare [plos.figshare.com]
- 21. Detection of small changes in body composition by dual-energy x-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of longitudinal DXA changes in body composition from pre- to mid-adolescence using MRI as reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Critical analysis of dual-energy x-ray absorptiometry-measured body composition changes with voluntary weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ipodate Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of ipodate sodium, ensuring compliance with general laboratory safety standards. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this iodine-containing compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although detailed disposal instructions are often not provided in SDSs, they contain crucial information on hazards, handling, and personal protective equipment (PPE).[1]
Key Hazards: this compound is an iodine-containing compound. While specific toxicity data for disposal is limited, related compounds like sodium iodate are classified as oxidizing solids, harmful if swallowed, and may cause allergic skin or respiratory reactions.[2][3][4] Therefore, it is prudent to handle this compound waste with appropriate care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][4]
-
Skin Protection: Use chemical-impermeable gloves and protective clothing.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[5]
-
Segregation:
-
Containment:
-
Use a compatible, leak-proof container with a secure screw cap.[6] Plastic containers are often preferred for chemical waste.[8]
-
The container should not be filled beyond 90% capacity to allow for expansion and prevent spills.[6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][8]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
The concentration and composition of the waste.
-
The date when waste was first added to the container.
-
Appropriate hazard pictograms (e.g., oxidizer, irritant, if applicable based on the full waste composition).
-
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9]
-
Ensure that the storage area has secondary containment to capture any potential leaks.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[8]
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
Accidental Spills
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (such as sand or earth). Do not use combustible materials like sawdust.[10]
-
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[2]
-
Clean the spill area with soap and water.[9]
-
Report the spill to your laboratory supervisor or EH&S department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not fill beyond 90% capacity | General Lab Guideline |
| SAA Maximum Volume | Up to 55 gallons of hazardous waste | [8] |
| SAA Storage Time Limit | Up to 12 months (if volume limits are not exceeded) | [8] |
| Drain Disposal pH Range | Not Recommended (General guideline for some chemicals: 5.5 - 10.5) | [5] |
Disposal Workflow
References
- 1. echemi.com [echemi.com]
- 2. Sodium Iodate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. republicservices.com [republicservices.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. isg.ku.edu.tr [isg.ku.edu.tr]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
